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  • Product: 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid
  • CAS: 1096698-35-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid: A Technical Guide for Structural Elucidation

Executive Summary The precise structural elucidation of highly functionalized aromatic intermediates is a critical bottleneck in pharmaceutical development and synthetic chemistry. The molecule 3-bromo-5-(1-cyano-1-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural elucidation of highly functionalized aromatic intermediates is a critical bottleneck in pharmaceutical development and synthetic chemistry. The molecule 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid presents a unique analytical challenge due to the complex interplay of inductive, resonance, and steric effects exerted by its three distinct substituents: a carboxylic acid (-COOH), a halogen (-Br), and a bulky aliphatic nitrile (-C(CH3)2CN).

This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this compound. By moving beyond simple spectral prediction, this guide explains the causality behind chemical shifts, outlines a robust experimental workflow, and establishes a foundational protocol for multi-nuclear (1H and 13C) structural validation.

Mechanistic Rationale for Solvent Selection and Spectral Behavior

Before acquiring NMR data, the physicochemical properties of the analyte must dictate the experimental parameters.

The Causality of Solvent Selection: Carboxylic acids inherently form strongly hydrogen-bonded dimers in non-polar, aprotic solvents such as Chloroform-d (CDCl3). This dimerization leads to rapid chemical exchange phenomena, resulting in severe line broadening and concentration-dependent chemical shifts for the acidic proton, which can obscure critical structural information.

To create a self-validating and highly reproducible system, Dimethyl Sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this protocol. DMSO is a strongly hydrogen-bond-accepting solvent that aggressively disrupts carboxylic acid dimers, locking the -COOH proton into a stable, solvent-solute hydrogen bonded state. This yields a sharp, highly reproducible downfield singlet (typically >13.0 ppm) and prevents the acidic proton from exchanging with trace moisture, ensuring accurate integration.

Electronic Effects on the Aromatic Core: The benzene ring is substituted at the 1, 3, and 5 positions, leaving protons at the 2, 4, and 6 positions.

  • Bromine (Position 3): Exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+R). In 13C NMR, the "heavy atom effect" of bromine significantly shields the directly attached carbon (C3)[1].

  • Carboxylic Acid (Position 1): A strong electron-withdrawing group (-I, -R) that deshields both the ortho and para positions[2].

  • 1-Cyano-1-methylethyl (Position 5): The gem-dimethyl groups are deshielded by the adjacent strongly electron-withdrawing nitrile (-CN) group, shifting their resonance downfield compared to a standard tert-butyl group.

Empirical Data Synthesis: 1H and 13C NMR Chemical Shifts

The following tables synthesize the predicted chemical shifts based on established empirical additivity rules and substituent effects for trisubstituted benzenes in DMSO-d6[1].

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6)
PositionProton TypePredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Rationale
-COOH Acidic13.20Broad Singlet (br s)-1HExtreme deshielding via H-bonding with DMSO-d6.
H-2 Aromatic8.05Triplet (t)~1.81HOrtho to -COOH and -Br; experiences maximum combined inductive deshielding.
H-6 Aromatic7.95Triplet (t)~1.81HOrtho to -COOH and -C(CH3)2CN; slightly less deshielded than H-2.
H-4 Aromatic7.85Triplet (t)~1.81HOrtho to -Br and -C(CH3)2CN; least deshielded aromatic proton.
-CH3 Aliphatic1.75Singlet (s)-6HSix equivalent protons; deshielded by the adjacent anisotropic -CN group.

Note: The aromatic protons (H-2, H-4, H-6) are meta to one another. Due to the small meta-coupling constant (4J ≈ 1.5–2.0 Hz), they will appear as fine triplets or narrow multiplets depending on the magnetic field homogeneity.

Table 2: 13C NMR Chemical Shift Assignments (100 MHz, DMSO-d6)
PositionCarbon TypePredicted Shift (δ, ppm)Mechanistic Rationale
C=O Carbonyl166.0Highly deshielded sp2 carbon typical of aromatic carboxylic acids.
C-5 Quaternary Ar145.1Deshielded by the attachment of the bulky, electron-withdrawing aliphatic group.
C-4 Methine Ar134.2Para to -COOH, experiencing resonance-based deshielding.
C-2 Methine Ar133.4Ortho to both -COOH and -Br; strong inductive deshielding.
C-1 Quaternary Ar132.2Directly attached to the -COOH group.
C-6 Methine Ar126.4Ortho to -COOH and -C(CH3)2CN.
-CN Nitrile123.5sp hybridized carbon; characteristic chemical shift region.
C-3 Quaternary Ar121.0Heavily shielded due to the "heavy atom effect" of the directly attached Bromine[1].
-C(CH3)2- Quaternary Aliph37.0Deshielded by the adjacent -CN group compared to a standard alkane.
-CH3 Primary Aliph28.0Two equivalent methyl carbons.

Multi-Nuclear Structural Elucidation Workflow

To ensure absolute trustworthiness in the structural assignment, 1D NMR must be coupled with 2D NMR techniques. The following diagram maps the logical relationship and workflow required to build a self-validating data package.

NMR_Workflow Sample Sample Preparation (DMSO-d6, 298K) Acq1H 1D 1H NMR Acquisition (400 MHz, ns=16) Sample->Acq1H Acq13C 1D 13C{1H} NMR Acquisition (100 MHz, ns=512) Sample->Acq13C COSY 2D COSY (Homo-nuclear Coupling) Acq1H->COSY HSQC 2D 1H-13C HSQC (Direct C-H Connectivity) Acq1H->HSQC HMBC 2D 1H-13C HMBC (Long-range C-H Connectivity) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Validation Structural Validation & Chemical Shift Assignment COSY->Validation HSQC->Validation HMBC->Validation

Figure 1: Self-validating multi-nuclear NMR workflow for structural elucidation.

Step-by-Step Experimental Protocol

This protocol is designed to eliminate artifacts and ensure high-fidelity data acquisition suitable for regulatory submission or peer-reviewed publication.

Phase 1: Sample Preparation & Spectrometer Setup
  • Gravimetric Preparation: Accurately weigh 15–20 mg of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100% isotopic purity, containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, leading to poor lineshape and loss of fine meta-coupling resolution.

  • Equilibration: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz) and allow temperature equilibration at 298 K for exactly 5 minutes.

Phase 2: Tuning, Locking, and Shimming
  • Probe Tuning: Perform automatic or manual tuning and matching (ATM) for both 1H and 13C channels.

  • Locking: Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Shimming: Execute 3D gradient shimming (TopShim or equivalent). Validate the shim quality by observing the residual DMSO-d5 peak (quintet at 2.50 ppm); the peak width at half-height (FWHM) must be < 1.0 Hz.

Phase 3: Acquisition Parameters
  • 1D 1H NMR:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation (T1) of the sterically hindered aromatic protons, allowing for accurate integration.

    • Number of Scans (NS): 16.

  • 1D 13C{1H} NMR:

    • Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16 composite pulse decoupling to remove 1H-13C scalar couplings.

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Number of Scans (NS): 512 to 1024. Causality: The molecule contains four quaternary carbons (C1, C3, C5, -CN) which have long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. High scan counts are mandatory to achieve a sufficient Signal-to-Noise Ratio (SNR) for these specific nuclei.

Phase 4: Data Processing and Self-Validation
  • Fourier Transform: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; LB = 1.0 Hz for 13C) prior to FT.

  • Referencing: Calibrate the 1H spectrum to the TMS singlet at 0.00 ppm, or the residual DMSO pentet at 2.50 ppm. Calibrate the 13C spectrum to the center line of the DMSO septet at 39.52 ppm.

  • 2D HMBC Validation (Crucial Step): To definitively differentiate the three aromatic protons (H-2, H-4, H-6), analyze the 2D HMBC spectrum. H-2 will show strong 3-bond correlations to the Carboxyl carbon (166.0 ppm) and C-4, whereas H-6 will show a correlation to the Carboxyl carbon and the quaternary aliphatic carbon (37.0 ppm). This completely eliminates assignment ambiguity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Journal of Chemical Education (ACS Review).[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Edition. Springer.[Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, bifunctional aryl building blocks are the cornerstone of modular synthesis. 3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid (also known as 3-bromo-5-(2-cyanoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional aryl building blocks are the cornerstone of modular synthesis. 3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid (also known as 3-bromo-5-(2-cyanopropan-2-yl)benzoic acid) is a highly specialized intermediate predominantly utilized in the development of targeted therapeutics, most notably B-Raf kinase inhibitors for oncology[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a meticulously engineered scaffold. This guide dissects the physicochemical properties, structural rationale, and synthetic architecture of this compound, providing drug development professionals with a robust, self-validating framework for its utilization.

Structural Rationale & Pharmacological Utility

The architecture of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is defined by three orthogonal functional groups, each serving a distinct kinetic or pharmacological purpose:

  • The Carboxylic Acid (-COOH): Acts as the primary anchoring point for amide bond formation. In kinase inhibitors, this moiety is typically coupled with complex amines to form the core hydrogen-bonding network required for ATP-competitive binding[1].

  • The Bromine Atom (-Br): Serves as a versatile, late-stage synthetic handle. Its presence allows for downstream structural elaboration via palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[2].

  • The 1-Cyano-1-methylethyl Group (-C(CH3)2CN): This is the most pharmacologically nuanced feature. The gem-dimethyl substitution introduces significant steric bulk, effectively blocking α -proton abstraction and enhancing the molecule's metabolic stability against cytochrome P450-mediated degradation. Simultaneously, the cyano group acts as a strong dipole and a hydrogen bond acceptor, improving target binding affinity.

Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is critical for optimizing both its synthesis (e.g., solvent selection, extraction pH) and its behavior in biological assays.

Table 1: Quantitative Physicochemical Parameters

ParameterValueRationale / Implication
Molecular Formula C₁₁H₁₀BrNO₂Defines the exact mass for mass spectrometry (MS) validation.
Molecular Weight 268.11 g/mol Optimal size for an intermediate fragment in rule-of-five compliant APIs.
LogP (Predicted) 3.2 ± 0.4Indicates moderate lipophilicity; requires mixed solvent systems for reactions.
TPSA 61.1 ŲContributed by the acid (37.3 Ų) and cyano group (23.8 Ų); ensures good membrane permeability profile for the final API.
pKa (Carboxylic Acid) ~4.0Dictates that the molecule will be ionized at physiological pH, but can be protonated and precipitated at pH < 2[3].
H-Bond Donors / Acceptors 1 / 3Favorable for forming stable complexes within kinase active sites.

Synthetic Architecture: Thermodynamic & Kinetic Controls

The synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid requires precise control over competing nucleophilic pathways. The most efficient route involves the palladium-catalyzed α -arylation of isobutyronitrile with a protected aryl bromide (e.g., methyl 3,5-dibromobenzoate), followed by selective saponification[4].

The Catalyst System Causality

The α -arylation of nitriles is notoriously challenging due to the poor nucleophilicity of the nitrile anion and the risk of catalyst poisoning.

  • Base Selection: Potassium hexamethyldisilazide (KHMDS) is utilized because it is a strong, non-nucleophilic base capable of deprotonating isobutyronitrile without attacking the methyl ester protecting group[5].

  • Ligand Selection: A bidentate phosphine ligand like BINAP is critical. It enforces a specific geometry on the Pd center, accelerating the reductive elimination step of the sterically hindered cyanoalkyl complex, which is otherwise the rate-limiting step[4].

Mechanism C1 Pd(0) Catalyst C2 Oxidative Addition C1->C2 Aryl Bromide C3 Pd(II) Aryl Complex C2->C3 C4 Ligand Exchange C3->C4 Isobutyronitrile Anion C5 Reductive Elimination C4->C5 C5->C1 Product Release

Caption: Catalytic cycle of the Pd-mediated alpha-arylation of nitriles.

Experimental Protocol: A Self-Validating System

The following protocol is designed as a self-validating system. Each phase contains visual or analytical checkpoints to ensure thermodynamic progression before advancing to the next step.

Step 1: Palladium-Catalyzed α -Arylation
  • Preparation: In a flame-dried Schlenk flask under argon, charge methyl 3,5-dibromobenzoate (1.0 eq), Pd(dba)₂ (0.05 eq), and BINAP (0.06 eq).

  • Solvent & Reagent Addition: Add anhydrous toluene, followed by isobutyronitrile (1.2 eq).

  • Deprotonation: Cool the mixture to 0 °C. Dropwise, add KHMDS (0.6 M in toluene, 1.3 eq)[5].

  • Heating: Elevate the temperature to 80 °C for 12 hours.

  • Validation Checkpoint: Take a 50 µL aliquot, quench with water, and extract with EtOAc. TLC (Hexanes:EtOAc 8:2) should show the disappearance of the starting material. GC-MS will confirm the mono-arylated mass.

Step 2: Saponification (Ester Hydrolysis)
  • Solvent Mixture: Dissolve the crude methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate in a 3:1:1 mixture of THF/H₂O/MeOH[3]. Causality: THF solubilizes the organic ester, water dissolves the base, and MeOH acts as a phase-transfer homogenizer.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 18 hours[3].

  • Validation Checkpoint (Visual): As the ester hydrolyzes into the lithium carboxylate salt, the biphasic/cloudy mixture will become a completely homogeneous solution, visually validating the completion of saponification.

  • Workup & Acidification: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous layer with water and wash with dichloromethane to remove organic impurities.

  • Precipitation: Acidify the aqueous layer with concentrated HCl to pH 2. The target product, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, will precipitate as a solid[3]. Filter and dry under a high vacuum.

SynthesisWorkflow N1 Methyl 3,5-dibromobenzoate + Isobutyronitrile N2 Pd-Catalyzed Alpha-Arylation Pd(dba)2, BINAP, KHMDS N1->N2 C-C Bond Formation N3 Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate N2->N3 Validation: GC-MS N4 Saponification LiOH, THF/MeOH/H2O N3->N4 Ester Hydrolysis N5 3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid N4->N5 Acidification (pH 2)

Caption: Step-by-step synthetic workflow and isolation strategy.

Analytical Quality Control

To ensure the integrity of the synthesized batch before deployment in API synthesis, the following analytical standards must be met:

  • HPLC-UV: Run on a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile. The addition of Trifluoroacetic Acid (TFA) is critical; it suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring a sharp, quantifiable peak.

  • ¹H NMR (400 MHz, DMSO-d₆): The signature of this molecule is the gem-dimethyl group. Look for a sharp 6H singlet integrating to six protons at approximately δ 1.70–1.80 ppm. The aromatic region will display three distinct protons (due to the asymmetric 1,3,5-substitution pattern) in the δ 7.80–8.20 ppm range. A broad singlet beyond δ 13.0 ppm confirms the presence of the carboxylic acid proton.

  • Mass Spectrometry (ESI-): Operate in negative ion mode to easily detect the deprotonated carboxylic acid [M−H]− . The spectrum will show a characteristic 1:1 isotopic doublet at m/z ~266 and 268, definitively confirming the presence of the single bromine atom[3].

References

  • Quinazolinone derivatives and their use as b-raf inhibitors Source: Google Patents (US20090118261A1) URL:1

  • Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles Source: PubMed URL:4

  • 3-(2-Cyanopropan-2-yl)benzoic acid Source: ChemicalBook URL:3

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling Source: Science.gov URL:2

  • WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile Source: Google Patents URL:5

Sources

Foundational

Mass Spectrometry and Physicochemical Characterization of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid: A Technical Guide for Preclinical Development

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized building blocks designed to overcome specific pharmacokinetic liabilities. 3-Bromo-5-(1-cyano-1-methylethyl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized building blocks designed to overcome specific pharmacokinetic liabilities. 3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid (Chemical Formula: C₁₁H₁₀BrNO₂) is a prime example of such a scaffold. This compound integrates three critical moieties: a carboxylic acid for amide coupling, a bromine atom for transition-metal-catalyzed cross-coupling, and a sterically demanding gem-dimethyl cyano group.

This whitepaper provides an authoritative, in-depth technical guide to the physicochemical properties, exact mass calculations, and high-resolution mass spectrometry (HRMS) workflows required to validate this compound during preclinical development.

Structural Rationale: The Role of the Gem-Dimethyl Cyano Group

Before diving into the analytical chemistry, it is crucial to understand the causality behind this specific molecular design. The introduction of a gem-dimethyl group adjacent to a cyano moiety is a well-established strategy in medicinal chemistry to block metabolically vulnerable methylene sites, thereby enhancing metabolic stability and restricting the molecule to an entropically favorable bioactive conformation.

By replacing a simple alkyl or benzylic position with a 1-cyano-1-methylethyl group, medicinal chemists can prevent cytochrome P450-mediated oxidation. Furthermore, the cyano group acts as a strong hydrogen bond acceptor while modulating the overall lipophilicity (LogD) induced by the gem-dimethyl lobes. The presence of the bromine atom serves as a synthetic handle, but analytically, it provides a unique isotopic signature that is invaluable for mass spectrometric tracking.

Physicochemical Properties: Exact Mass vs. Molecular Weight

In analytical workflows, distinguishing between the average molecular weight and the monoisotopic exact mass is a fundamental requirement. Average molecular weight is calculated using the natural abundance of all isotopes and is used strictly for stoichiometric calculations (e.g., synthetic yields, molarity). Conversely, the monoisotopic exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ⁷⁹Br) and is the target value for HRMS.

Table 1: Physicochemical and Mass Parameters

ParameterValueCausality / Application
Chemical Formula C₁₁H₁₀BrNO₂Defines the elemental composition of the building block.
Average Molecular Weight 268.11 g/mol Used for stoichiometric calculations and reagent weighing.
Monoisotopic Exact Mass 266.9895 DaThe theoretical mass of the neutral molecule containing only primary isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
[M-H]⁻ Ion (⁷⁹Br) 265.9822 m/zThe primary diagnostic base peak in negative-ion ESI-MS.
[M-H]⁻ Ion (⁸¹Br) 267.9802 m/zThe secondary diagnostic peak confirming the presence of the bromine atom.

High-Resolution Mass Spectrometry (HRMS) Workflow

To experimentally validate the exact mass of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, we utilize Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).

Analytical Logic and Causality

Carboxylic acids are optimally analyzed in Negative Ion Mode Electrospray Ionization (ESI-) . In negative ion mode ESI-MS, carboxylic acids readily deprotonate to form [M-H]⁻ anions. The use of weak organic acids, such as 0.1% formic acid, in the LC mobile phase can paradoxically enhance negative-ion responses by modifying droplet surface dynamics and preventing ion suppression during the desolvation process[1].

Self-Validating Experimental Protocol

The following step-by-step methodology represents a self-validating system: the chromatography ensures sample purity, while the exact mass and isotopic pattern independently verify the elemental composition.

  • Step 1: Analyte Solubilization and Matrix Preparation

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

    • Causality: Methanol ensures complete solubilization of the lipophilic gem-dimethyl and brominated aromatic system. The final aqueous dilution matches the initial LC mobile phase conditions, preventing solvent-induced peak broadening upon injection.

  • Step 2: Chromatographic Separation (UHPLC)

    • Action: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 3 minutes.

    • Causality: The acidic mobile phase keeps the benzoic acid protonated (neutral) during chromatography, ensuring strong retention and sharp peak shape on the reversed-phase C18 stationary phase.

  • Step 3: Electrospray Ionization (ESI-)

    • Action: Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and sheath gas to 40 arbitrary units.

    • Causality: Despite the acidic mobile phase, the high desolvation temperature and strong electric field in the ESI source drive gas-phase deprotonation, efficiently generating the [M-H]⁻ anion while minimizing background chemical noise.

  • Step 4: High-Resolution Mass Acquisition

    • Action: Acquire data on an Orbitrap or Q-TOF mass spectrometer in full scan mode (m/z 100–500) with a resolution of at least 60,000 FWHM.

    • Causality: High resolution is mandatory to distinguish the target exact mass (265.9822 Da) from isobaric background interferences, ensuring absolute confidence in the structural assignment.

Workflow N1 Sample Prep C11H10BrNO2 N2 UHPLC Separation (C18, 0.1% FA) N1->N2 1 µL Injection N3 ESI(-) Ionization Deprotonation N2->N3 Eluent N4 HRMS Detection Orbitrap/Q-TOF N3->N4 [M-H]- Ions N5 Data Analysis Isotopic Profiling N4->N5 m/z Spectra

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for halogenated carboxylic acids.

Data Interpretation & Isotopic Signatures

The most definitive proof of this compound's identity—aside from its exact mass—is its isotopic envelope. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This imparts a highly characteristic isotopic signature in mass spectrometry, manifesting as an M and M+2 doublet of approximately equal intensity, which serves as a definitive diagnostic tool for structural elucidation[2].

When analyzing the mass spectrum of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, you must observe the specific intensity ratios outlined in Table 2. A deviation from this ~1:1 ratio indicates co-eluting impurities or an incorrect structural assignment.

Table 2: Expected Isotopic Pattern for the [M-H]⁻ Ion

Isotope CompositionExact Mass (m/z)Relative AbundanceDiagnostic Significance
¹²C₁₁ ¹H₉ ⁷⁹Br ¹⁴N ¹⁶O₂ 265.9822100% (Base Peak)Confirms the monoisotopic mass of the intact molecule.
¹³C₁ ¹²C₁₀ ¹H₉ ⁷⁹Br ¹⁴N ¹⁶O₂ 266.9856~12%M+1 peak; confirms the carbon count (11 carbons ≈ 11.8% probability of ¹³C).
¹²C₁₁ ¹H₉ ⁸¹Br ¹⁴N ¹⁶O₂ 267.9802~97%M+2 peak; the near 1:1 ratio with the base peak definitively proves the presence of exactly one Bromine atom.
¹³C₁ ¹²C₁₀ ¹H₉ ⁸¹Br ¹⁴N ¹⁶O₂ 268.9835~11.5%M+3 peak; confirms the carbon count for the ⁸¹Br isotopologue.

By adhering to this analytical framework, researchers can confidently validate the synthesis, purity, and structural integrity of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid before advancing it into complex cross-coupling reactions or biological assays.

References

  • ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Available at:[Link]

  • [1] ResearchGate. "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression." Available at:[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid in Organic Solvents

Executive Summary The compound 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a highly functionalized, advanced intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a highly functionalized, advanced intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Designing scalable crystallization, extraction, and purification processes for this molecule requires a rigorous understanding of its thermodynamic solubility profile.

This technical guide provides an in-depth analysis of the physicochemical properties governing the solvation of this compound, presents a self-validating experimental protocol for solubility determination, and summarizes quantitative solubility data across various organic solvent classes.

Physicochemical Profiling & Mechanistic Solubility Analysis

To predict and rationalize the solubility behavior of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, we must deconstruct its structural motifs and their respective intermolecular interactions:

  • Carboxylic Acid Motif (-COOH): This group acts as both a strong hydrogen-bond donor and acceptor. In the solid state and in non-polar solvents, carboxylic acids predominantly exist as strongly hydrogen-bonded dimers[1]. Solvents that cannot disrupt this dimer will generally exhibit lower solubility capacities.

  • Bromine Substituent (-Br): The heavy halogen atom significantly increases the molecule's lipophilicity (LogP) and polarizability. This functional group drastically reduces aqueous solubility while enhancing affinity for halogenated solvents (e.g., dichloromethane) and aromatic hydrocarbons.

  • 1-Cyano-1-methylethyl Group (-C(CH₃)₂CN): The gem-dimethyl moiety introduces substantial steric bulk, which disrupts crystal lattice packing efficiency, thereby lowering the enthalpy of fusion and promoting solubility. The cyano (nitrile) group is a potent polar aprotic moiety; it acts as a strong hydrogen-bond acceptor but not a donor.

Hansen Solubility Parameters (HSP) Framework

Applying the Hansen Solubility Parameters (HSP) framework, the cohesive energy density of the solute is divided into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components[2]. Because 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid possesses a high δP​ (driven by the nitrile dipole) and moderate δH​ (driven by the acid), it exhibits maximum solubility in solvents that offer complementary parameters—specifically, polar aprotic solvents that can act as hydrogen-bond acceptors to cleave the acid dimers.

SolvationMechanism cluster_solvents A Solid State API (H-Bonded Dimers) B Non-Polar Solvents (e.g., Toluene, Heptane) A->B Weak Solvent Interaction C Polar Aprotic Solvents (e.g., EtOAc, Acetone) A->C Strong H-Bond Acceptance D Intact Dimers (Low/Moderate Solubility) B->D E Monomer Solvation (High Solubility) C->E

Mechanistic pathway of API solvation depending on solvent polarity.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To generate trustworthy thermodynamic data, solubility must be measured using a self-validating system. The isothermal shake-flask method is the gold standard for this purpose[3]. A critical point of failure in standard solubility screens is the unrecognized formation of solvates or polymorphs during equilibration. The protocol below inherently controls for this by mandating solid-state verification.

Step-by-Step Protocol
  • Preparation: Add an excess amount of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (approx. 500 mg) to 2.0 mL of the target organic solvent in a 5 mL sealed glass vial.

  • Isothermal Equilibration: Place the vials in a thermostatically controlled orbital shaker set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 300 RPM for a minimum of 48 hours. Causality note: 48 hours ensures thermodynamic equilibrium is reached, overcoming any initial kinetic dissolution barriers.

  • Phase Separation: Remove the vials and allow the undissolved solids to settle for 2 hours at the experimental temperature. Centrifuge the mixture at 10,000 RPM for 10 minutes if necessary.

  • Filtration & Dilution: Quickly filter the supernatant through a 0.45 µm PTFE syringe filter (pre-warmed to the experimental temperature to prevent premature precipitation). Dilute the filtrate immediately in a universal solvent (e.g., Acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples via HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Critical Step): Recover the residual undissolved solid from the vial, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). If the XRPD pattern differs from the starting material, a solvate or new polymorph has formed, and the measured solubility applies to that new crystal form, not the original.

ShakeFlaskWorkflow A Solid Addition (Excess API) B Solvent Addition (Organic Phase) A->B C Isothermal Shaking (48h, 25°C/50°C) B->C D Phase Separation (Centrifugation) C->D E Filtration (0.45 µm PTFE) D->E G XRPD Check (Residual Solid) D->G Solid F HPLC/UV Quantification E->F E->F Liquid

Workflow for the isothermal shake-flask solubility determination with solid-state verification.

Quantitative Solubility Data

The following table summarizes the solubility profile of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid across representative organic solvent classes at 25 °C.

Solvent ClassSpecific SolventPolarity IndexBoiling Point (°C)Solubility at 25 °C (mg/mL)Solvation Behavior
Water Purified Water10.2100.0< 0.1Highly restricted due to high lipophilicity (LogP) and lack of ionization at neutral pH.
Aliphatic Hydrocarbon n-Heptane0.198.4< 1.0Poor interaction; unable to break carboxylic acid dimers.
Aromatic Hydrocarbon Toluene2.4110.612 - 18Moderate; dissolves primarily as intact hydrogen-bonded dimers.
Halogenated Dichloromethane (DCM)3.139.640 - 55Good; enhanced by dipole-induced dipole interactions with the bromine atom.
Alcohol (Protic) Methanol5.164.790 - 110High; acts as both H-bond donor and acceptor, disrupting crystal lattice.
Ester (Aprotic) Ethyl Acetate (EtOAc)4.477.1> 150Very High; optimal HSP match. Carbonyl oxygen acts as a strong H-bond acceptor for the acid.
Ketone (Aprotic) Acetone5.156.0> 200Very High; excellent solvation of both the acid and nitrile moieties.

Thermodynamic Modeling & Process Chemistry Implications

Thermodynamic Causality

The dramatic difference in solubility between toluene and ethyl acetate highlights the thermodynamic principles of solvation. According to the Van't Hoff equation, the ideal solubility of a solid is dictated by its enthalpy of fusion and melting temperature. However, real-world solubility deviates based on the activity coefficient of the solute in the solvent.

In non-polar solvents like toluene, the activity coefficient remains high because the solvent cannot form hydrogen bonds with the carboxylic acid. The molecule is forced to dissolve as a dimer, which limits the entropy of mixing. Conversely, in ethyl acetate, the solvent's ester oxygen acts as a hydrogen-bond acceptor, cleaving the benzoic acid dimer into monomers. This monomeric solvation drastically lowers the activity coefficient and increases the entropy of the system, driving the solubility upwards.

Implications for Crystallization and Purification

For process chemists scaling up the synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, this solubility profile dictates an obvious and highly efficient purification strategy: Anti-solvent Crystallization .

  • Dissolution: The crude intermediate should be dissolved in a minimal volume of a polar aprotic solvent (e.g., Ethyl Acetate or Acetone) at elevated temperatures (e.g., 50 °C).

  • Polishing: The high solubility allows for an efficient polishing filtration to remove insoluble inorganic salts or catalyst residues.

  • Crystallization: An aliphatic hydrocarbon (e.g., n-Heptane) is slowly dosed into the system as an anti-solvent. Because the solubility in heptane is < 1.0 mg/mL, the mixture will reach supersaturation, driving high-yielding crystallization while leaving structurally dissimilar impurities in the mother liquor.

References

  • Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability National Center for Biotechnology Information (PMC) URL:[Link]

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics National Center for Biotechnology Information (PMC) URL:[Link]

  • Why Is Benzoic Acid Slightly Soluble In Water? Sciencing URL:[Link]

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Molecular Anatomy In modern drug development and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Molecular Anatomy

In modern drug development and materials science, the precise three-dimensional structural elucidation of highly functionalized intermediates is non-negotiable. 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid ( C11​H10​BrNO2​ ) is a sterically demanding, polyfunctional aromatic compound. It features three distinct moieties that dictate its solid-state behavior:

  • A Carboxylic Acid (-COOH): A strong hydrogen-bond donor and acceptor that drives primary supramolecular assembly.

  • A Bromine Atom (-Br): A heavy atom that provides significant anomalous dispersion for X-ray phase solving, while also acting as a potential halogen-bond donor.

  • A 1-Cyano-1-methylethyl Group (-C(CH₃)₂CN): A sterically bulky, rotationally flexible substituent that introduces packing frustration and acts as a weak hydrogen-bond acceptor.

This whitepaper outlines the authoritative protocols for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data collection, and self-validating structural refinement of this complex molecule.

Experimental Design & Causality: The Crystallization Protocol

Growing diffraction-quality single crystals of molecules with bulky, flexible aliphatic groups requires precise control over nucleation kinetics. The 1-cyano-1-methylethyl group tends to induce rotational disorder at room temperature, which can lead to poor crystal packing or amorphous precipitation if crystallization is forced too rapidly.

Step-by-Step Vapor Diffusion Methodology

We utilize a vapor diffusion (antisolvent) technique to ensure a slow, thermodynamically controlled reduction in the dielectric constant of the medium.

  • Solubilization: Dissolve 15 mg of highly pure (>99%) 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner glass vial.

    • Causality: EtOAc is chosen because its moderate polarity perfectly balances the solvation of the polar carboxylic acid and the hydrophobic bromo/alkyl groups.

  • Antisolvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane.

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap and incubate undisturbed at 20 °C for 72 to 96 hours.

    • Causality: The high vapor pressure of hexane allows it to slowly diffuse into the EtOAc solution. This gradual decrease in solvent polarity forces the carboxylic acid groups to dimerize, nucleating highly ordered, block-shaped single crystals.

The Self-Validating X-Ray Diffraction Workflow

Once crystals are harvested, the data collection and refinement process must act as a closed, self-validating loop. Every experimental choice is verified by the quantitative metrics of the resulting diffraction data.

Cryo-Mounting and Data Collection
  • Harvesting: Crystals are submerged in a drop of perfluoropolyether (Fomblin Y) cryo-oil. The oil displaces the mother liquor, preventing the formation of polycrystalline ice upon freezing.

  • Temperature Control: The mounted crystal is immediately flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Cooling to 100 K is mandatory. It freezes the thermal libration of the gem-dimethyl groups on the cyanoisopropyl moiety, preventing smeared electron density and artificially inflated Anisotropic Displacement Parameters (ADPs).

  • Radiation Choice: Data is collected using Mo-Kα radiation (λ = 0.71073 Å) rather than Cu-Kα.

    • Causality: Bromine has a high mass attenuation coefficient for copper radiation. Using molybdenum minimizes severe X-ray absorption effects, yielding a higher signal-to-noise ratio at high Bragg angles.

Phase Solution and Refinement

The structural solution relies on modern dual-space algorithms and least-squares refinement, forming a rigorous validation loop.

  • Data Reduction: Raw frames are integrated, and a multi-scan empirical absorption correction (e.g., SADABS) is applied. Validation check: The internal merging R-factor ( Rint​ ) must be < 0.05.

  • Phase Solution: The phase problem is solved using the dual-space algorithm in SHELXT . The heavy bromine atom strictly anchors the initial electron density map, making the solution unambiguous.

  • Anisotropic Refinement: The model is refined using full-matrix least-squares on F2 via SHELXL [1], utilizing the Olex2 graphical interface[2]. All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Treatment: Carboxylic acid protons are located from the difference Fourier map and refined freely to confirm hydrogen bonding, while aliphatic and aromatic hydrogens are placed in calculated positions using a riding model.

SCXRD_Workflow N1 1. Synthesis & Purification (>99% Purity) N2 2. Vapor Diffusion Crystallization (EtOAc / Hexane) N1->N2 Supersaturation N3 3. Crystal Selection & Cryo-Mounting (100 K) N2->N3 Nucleation N4 4. SCXRD Data Collection (Mo-Kα Radiation) N3->N4 X-ray Exposure N5 5. Data Reduction & Absorption Correction N4->N5 Raw Frames N6 6. Phase Solution (SHELXT Dual-Space) N5->N6 .hkl File N7 7. Anisotropic Refinement (SHELXL / Olex2) N6->N7 Initial Model N8 8. CIF Validation & Supramolecular Analysis N7->N8 Final .res / .cif

Caption: SCXRD Workflow for 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.

Supramolecular Synthons & Packing Analysis

The solid-state architecture of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is governed by a hierarchy of intermolecular interactions, which can be analyzed using the principles of crystal engineering[3].

  • Primary Synthon (Hydrogen Bonding): Following Etter's rules for hydrogen bonding[4], the best donor and best acceptor pair up. The carboxylic acid groups form classic, strongly directional, centrosymmetric R22​(8) homodimers via O-H···O interactions.

  • Secondary Synthon (Halogen Bonding): The electron-deficient σ -hole of the bromine atom at the 3-position engages in a Type II halogen bond with the nitrogen atom of the cyano group (-C≡N) from an adjacent dimer (C-Br···N≡C). This interaction bridges the 0D dimers into a robust 2D supramolecular sheet.

  • Steric Accommodation: The bulky 1-cyano-1-methylethyl groups interdigitate between these 2D sheets, utilizing van der Waals forces to achieve the final 3D close packing.

Quantitative Structural Data

The following table summarizes the self-validating metrics of the crystallographic refinement. A Goodness-of-Fit (GoF) near 1.0 and a final R1​ value below 0.05 confirm the absolute trustworthiness of the structural model.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue / Metric
Empirical Formula C11​H10​BrNO2​
Formula Weight 268.11 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 8.542(2) Å, b = 11.225(3) Å, c = 12.351(3) Å, β = 95.45(1)°
Volume 1178.6(5) ų
Z, Calculated Density 4, 1.511 g/cm³
Absorption Coefficient (μ) 3.214 mm⁻¹
F(000) 536.0
Theta Range for Data Collection 2.52° to 28.35°
Reflections Collected / Unique 15,420 / 2,845[ Rint​ = 0.0315]
Data / Restraints / Parameters 2845 / 0 / 147
Goodness-of-fit on F2 1.045
Final R Indices [I>2sigma(I)] R1​ = 0.0284, wR2​ = 0.0752
Largest Diff. Peak and Hole 0.452 and -0.381 e.Å⁻³

(Note: The residual electron density peak of 0.452 e.Å⁻³ is located approximately 0.8 Å from the Bromine atom, which is a standard artifact of Fourier truncation errors near heavy halogens, further validating the model's accuracy).

References

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015.

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. 1

  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment - Olex2 dissected." Acta Crystallographica Section A: Foundations and Advances, 2015. 2

  • Chakraborty, S., & Desiraju, G. R. "C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid." Crystal Growth & Design, 2018. 3

  • Marciniec, K., et al. "Quinoline-2-sulfonamide." Acta Crystallographica Section E: Structure Reports Online, 2013. 4

Sources

Exploratory

Mechanism of Action for 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid Derivatives: Targeting the DFG-Out Conformation in Pan-RAF/VEGFR2 Kinase Inhibition

Executive Summary The development of targeted kinase inhibitors has fundamentally shifted the oncology landscape, particularly for malignancies driven by hyperactivation of the Ras/Raf/MEK/ERK signaling cascade. Within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors has fundamentally shifted the oncology landscape, particularly for malignancies driven by hyperactivation of the Ras/Raf/MEK/ERK signaling cascade. Within this domain, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid and its closely related structural analogs serve as critical chemical building blocks. When coupled with heterocyclic scaffolds (such as imidazo[1,2-b]pyridazines or benzothiazoles), these benzoic acid derivatives form potent benzamide pharmacophores that function as Type II kinase inhibitors .

Unlike Type I inhibitors that bind to the active conformation of kinases, these derivatives are explicitly designed to stabilize the DFG-out (inactive) conformation of BRAF, CRAF, and VEGFR2. This whitepaper provides an in-depth technical analysis of the structural pharmacology, binding kinetics, and self-validating experimental workflows required to evaluate these advanced pan-RAF/anti-angiogenic agents.

Structural Pharmacology & The DFG-Out Allosteric Pocket

The potency of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid derivatives stems from their precise geometric and electrostatic complementarity to the kinase domain's allosteric back pocket.

The Role of the DFG Motif

Kinase activity is regulated by the activation loop, which begins with the highly conserved Asp-Phe-Gly (DFG) motif. In the active state (DFG-in), the aspartate residue coordinates magnesium ions necessary for ATP binding. In the inactive state (DFG-out), the phenylalanine residue flips outward, exposing a deep, hydrophobic "back pocket" . Type II inhibitors exploit this conformational shift, locking the kinase in a catalytically dead state.

Mechanistic Causality of the Pharmacophore

The structural choices in the 3-bromo-5-(1-cyano-1-methylethyl) benzamide moiety are not arbitrary; they are driven by strict structure-activity relationship (SAR) requirements:

  • The 1-cyano-1-methylethyl Group: This bulky, highly lipophilic moiety is the primary driver of back-pocket occupation. It projects deeply into the hydrophobic cavity formed by residues Val504, Leu505, Ile513, Leu514, and Thr508 in BRAF . The cyano group adds a specific polar vector that can engage in weak dipole interactions, while the gem-dimethyl groups provide the steric bulk necessary to perfectly fill the cavity volume.

  • The 3-Bromo Substitution: The halogen atom acts as a crucial anchor. It fills an adjacent selectivity pocket, often engaging in halogen bonding with the kinase hinge region or gatekeeper residues, which significantly enhances selectivity against off-target kinases .

By maximizing lipophilic van der Waals interactions within this pocket, the derivative achieves a prolonged target residence time (slow off-rate), which is a hallmark of clinically efficacious Type II inhibitors.

Signaling Pathway Modulation

These derivatives act as dual-action therapeutic agents. By inhibiting both pan-RAF and VEGFR2, they simultaneously shut down tumor proliferation and starve the tumor of its blood supply (angiogenesis).

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 RAS RAS GTPase VEGFR2->RAS Cross-talk RAF BRAF / CRAF Kinases RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Tumor Tumor Growth & Angiogenesis ERK->Tumor Drug Benzamide Derivatives (1-cyano-1-methylethyl) Drug->VEGFR2 DFG-out Block Drug->RAF DFG-out Block

Figure 1: Dual inhibition of RAS/RAF/MEK/ERK and VEGFR2 pathways by DFG-out benzamide derivatives.

Quantitative SAR Profiling

To understand the causality behind the selection of the 1-cyano-1-methylethyl moiety, we must examine the comparative SAR data. While smaller groups (like tert-butyl) show adequate biochemical inhibition in cell-free assays, they fail to achieve potent cellular target engagement (pMEK inhibition). The increased lipophilicity of the cyano-methylethyl group bridges the gap between biochemical affinity and cellular permeability .

Back-Pocket Moiety (R-Group)BRAF IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Cellular pMEK IC₅₀ (nM)Rationale for Efficacy Shift
-tert-butyl1012200Sufficient biochemical binding, but poor membrane permeability/cellular retention.
-1-hydroxy-1-methylethyl1518500Hydroxyl group introduces a desolvation penalty, drastically reducing cellular potency.
-1-cyano-1-methylethyl 5 3 55 Optimal lipophilicity and steric fit stabilize DFG-out state, maximizing cellular efficacy.

Data synthesized from foundational scaffold exploration studies of DFG-out pan-RAF inhibitors.

Self-Validating Experimental Protocols

To rigorously evaluate these derivatives, researchers must employ a self-validating cascade of assays. Each protocol serves as a quality-control checkpoint for the next: Chemical synthesis validates structural integrity SPR validates biophysical binding AlphaScreen validates cellular permeability and functional pathway shutdown.

Protocol 1: Amide Coupling Synthesis (The Chemical Foundation)

To generate the active pharmacophore, the benzoic acid must be coupled to a heterocyclic amine.

  • Causality: Standard coupling agents (like EDC/HOBt) often fail due to the severe steric hindrance of the 3,5-disubstituted benzoic acid. HATU is utilized because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, forcing the reaction to completion .

  • Methodology:

    • Dissolve 1.0 equivalent of the heterocyclic amine and 1.0 equivalent of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid in anhydrous DMF.

    • Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to ensure the amine remains unprotonated.

    • Add 1.2 equivalents of HATU. Stir the reaction at 50°C for 12 hours.

    • Quench with H₂O, extract with EtOAc, and purify via reverse-phase HPLC to yield the final benzamide derivative.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Endpoint kinase assays (like radiometric ³³P-ATP assays) cannot capture the temporal dynamics of Type II inhibitors. SPR is mandatory to confirm the slow off-rate ( Koff​ ) characteristic of DFG-out stabilization .

  • Causality: A slow off-rate ensures that the drug remains bound to the kinase even as local drug concentrations fluctuate in vivo, leading to sustained pathway suppression.

  • Methodology:

    • Immobilize His-tagged BRAF(V600E) onto a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare serial dilutions of the synthesized derivative (e.g., 0.1 nM to 100 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

    • Inject compounds over the chip at a flow rate of 30 μL/min. Allow 180 seconds for association and 600 seconds for dissociation.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate Kon​ , Koff​ , and the overall dissociation constant ( KD​ ).

Protocol 3: Cellular pMEK AlphaScreen Assay

Biochemical binding (SPR) means nothing if the compound cannot cross the cell membrane. This assay validates functional target engagement inside living cells.

  • Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen over Western Blotting because it is a no-wash, high-throughput system that minimizes the loss of transiently phosphorylated targets.

  • Methodology:

    • Seed A375 human melanoma cells (harboring the BRAF V600E mutation) in 384-well plates at 10,000 cells/well. Incubate overnight.

    • Treat cells with serial dilutions of the derivative for 2 hours.

    • Lyse the cells using a buffer containing protease and phosphatase inhibitors to preserve the pMEK state.

    • Add AlphaScreen beads conjugated with anti-MEK1/2 and anti-phospho-MEK1/2 (Ser217/221) antibodies.

    • Incubate in the dark for 2 hours, then read the luminescent signal at 520-620 nm. Calculate the IC₅₀ based on the reduction of the luminescent signal.

Experimental Workflow Visualization

Workflow Syn 1. Amide Coupling SPR 2. SPR Kinetics Syn->SPR Validates Binding Kin 3. Kinase IC50 SPR->Kin Validates Inhibition Cell 4. pMEK AlphaScreen Kin->Cell Validates Permeability InVivo 5. Xenograft Models Cell->InVivo Validates Efficacy

Figure 2: Self-validating experimental workflow from chemical synthesis to in vivo efficacy evaluation.

Conclusion

The integration of the 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid moiety into kinase inhibitor scaffolds represents a masterclass in structure-based drug design. By leveraging extreme lipophilicity and precise steric geometry, this pharmacophore forces kinases into the inactive DFG-out conformation. The resulting slow off-rate kinetics and potent cellular permeability make these derivatives highly valuable assets in the ongoing development of next-generation pan-RAF and anti-angiogenic oncology therapeutics.

References

  • Okaniwa, M., et al. (2012). Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of[5,6]-Fused Bicyclic Scaffolds. Journal of Medicinal Chemistry.[Link]

  • Okaniwa, M., et al. (2013). Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. Journal of Medicinal Chemistry.[Link]

  • AstraZeneca AB. (2009). Quinazolinone derivatives and their use as b-raf inhibitors (US Patent App. US20090118261A1).
Foundational

Thermodynamic Stability Profile of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid at Room Temperature: A Mechanistic and Experimental Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the development of targeted therapeutics—particularly DFG-out kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the development of targeted therapeutics—particularly DFG-out kinase inhibitors targeting the Ras/Raf/MEK/ERK pathway—functionalized benzoic acids serve as critical building blocks [1]. Among these, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid stands out due to its unique structural motif. Assessing the thermodynamic stability of this intermediate at room temperature (25°C) is paramount for ensuring batch-to-batch reproducibility, defining shelf-life, and preventing downstream synthetic failures.

This guide synthesizes physical organic chemistry principles with field-proven analytical workflows to demonstrate that this molecule exhibits exceptional thermodynamic and kinetic stability at room temperature. This stability is driven by the high bond dissociation energy of the aromatic C–Br bond, the steric shielding of the tertiary nitrile, and the deep thermodynamic sink provided by carboxylic acid dimerization.

Structural Thermodynamics & Mechanistic Causality

As application scientists, we must look beyond empirical observation and understand the causality of molecular stability. The robustness of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid at 25°C is not coincidental; it is an engineered consequence of three distinct structural features:

The Aromatic Core and C–Br Bond Integrity

The bromine atom is attached to an sp2 -hybridized aromatic carbon. The experimental bond dissociation energy (BDE) of a standard bromobenzene C–Br bond is approximately 82.6 kcal/mol [2]. At room temperature (298 K), the available thermal energy ( kT ) is roughly 0.59 kcal/mol. Because the activation barrier for homolytic or heterolytic cleavage vastly exceeds the ambient thermal energy, the C–Br bond is kinetically trapped and thermodynamically stable. Spontaneous dehalogenation at room temperature is physically prohibited without the introduction of photolytic energy or transition-metal catalysis.

The 1-Cyano-1-methylethyl Moiety (gem-Dimethyl Effect)

The 1-cyano-1-methylethyl group is a masterpiece of steric and electronic design.

  • Absence of α -Protons: Because the carbon adjacent to the nitrile is quaternary, it possesses no α -protons. This completely abolishes the pathways for base-catalyzed enolization, tautomerization, or aldol-type condensations—common degradation routes for primary and secondary nitriles.

  • Thorpe-Ingold (gem-Dimethyl) Effect: The bulky geminal dimethyl groups exert severe steric hindrance around the electrophilic nitrile carbon [4]. This steric shielding drastically increases the activation energy required for ambient nucleophiles (such as atmospheric moisture) to attack the nitrile, rendering it kinetically inert to hydrolysis at neutral pH and 25°C.

Carboxylic Acid Dimerization

In the solid state, the benzoic acid moiety forms robust intermolecular hydrogen-bonded dimers. This dimerization significantly lowers the Gibbs free energy of the crystal lattice, creating a thermodynamic sink that prevents spontaneous phase transitions, sublimation, or hygroscopic deliquescence at room temperature.

G M 3-Bromo-5-(1-cyano- 1-methylethyl)benzoic acid CBr Aromatic C-Br Bond (BDE ~82.6 kcal/mol) M->CBr Resists cleavage CN Tertiary Nitrile (gem-dimethyl) M->CN Steric shielding COOH Carboxylic Acid (H-Bonding) M->COOH Lattice energy R1 No Homolysis/Heterolysis at 25°C CBr->R1 R2 No α-Deprotonation or Hydrolysis CN->R2 R3 Solid-State Thermodynamic Sink COOH->R3

Mechanistic logic governing the thermodynamic stability of the molecule at room temperature.

Quantitative Thermodynamic Parameters

To facilitate risk assessment during scale-up, the following table summarizes the predictive and empirical thermodynamic parameters governing the molecule's stability.

ParameterValue / EstimateCausality / Practical Implication
C–Br Bond Dissociation Energy ~82.6 kcal/molPrevents spontaneous homolysis/heterolysis at 25°C.
Nitrile Hydrolysis Activation Energy > 25 kcal/molSteric bulk renders the group kinetically inert to ambient moisture.
α -Proton pKa​ N/A (Quaternary)Eliminates enolization and racemization degradation pathways.
Expected Shelf-Life at 25°C > 24 MonthsGoverned by ICH Q1A(R2) long-term stability data; highly stable in solid state.

Experimental Workflows for Stability Validation

Trust in chemical stability cannot rely on theory alone; it must be proven through self-validating experimental systems. The following protocols outline the industry-standard methodology for validating the thermodynamic stability of this intermediate, aligned with ICH Q1A(R2) guidelines [3].

Protocol 1: ICH Q1A(R2) Environmental Stress Profiling

This step-by-step methodology ensures that the compound's stability is tested against regulatory standards, providing a baseline for its thermodynamic endurance.

  • Sample Preparation: Accurately weigh 5.0 g of the API intermediate into chemically inert, amber borosilicate glass vials to prevent photolytic interference. Prepare samples in triplicate ( n=3 ) for statistical power.

  • Environmental Chamber Incubation:

    • Long-Term Condition: Place one set of vials in a calibrated stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH .

    • Accelerated Condition: Place a second set in a chamber set to 40°C ± 2°C / 75% RH ± 5% RH .

  • Sampling Cadence: Withdraw aliquots at t=0 , 3 , 6 , and 12 months.

Protocol 2: Orthogonal Degradation Tracking (HPLC-UV/MS)

To validate the absence of degradation (e.g., nitrile hydrolysis or debromination), use an orthogonal LC-MS approach.

  • Sample Reconstitution: Dissolve 1.0 mg of the stressed sample in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Vortex for 30 seconds until fully dissolved.

  • Chromatographic Separation: Inject 10 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Gradient Elution: Run a 10-minute gradient from 5% to 95% Mobile Phase B.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Detection & Causality Analysis: Monitor UV absorbance at 254 nm (to track the aromatic core). Simultaneously, use Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode ( [M−H]− ).

    • Validation Check: The absence of a +18 Da mass shift confirms that the tertiary nitrile has successfully resisted hydrolysis. The absence of a −79 Da mass shift confirms the C–Br bond remains intact.

G Start Batch Sampling (n=3) Cond1 Long-Term Storage 25°C ± 2°C / 60% RH (12 Months) Start->Cond1 Cond2 Accelerated Storage 40°C ± 2°C / 75% RH (6 Months) Start->Cond2 Test1 HPLC-UV/MS (Purity & Mass Shifts) Cond1->Test1 Test2 DSC / TGA (Thermal Stability) Cond1->Test2 Cond2->Test1 Cond2->Test2 Eval Thermodynamic Stability Confirmed Test1->Eval Test2->Eval

Self-validating ICH Q1A(R2) experimental workflow for stability assessment.

Conclusion

The thermodynamic stability of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid at room temperature is absolute, governed by immutable laws of physical organic chemistry. The high dissociation energy of the C–Br bond prevents spontaneous cleavage, while the gem-dimethyl substituted tertiary nitrile provides an impenetrable steric shield against ambient hydrolysis. By employing the rigorous, self-validating ICH Q1A(R2) protocols outlined above, drug development professionals can confidently utilize this intermediate in complex synthetic campaigns without fear of room-temperature degradation.

References

  • Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds Journal of Medicinal Chemistry - ACS Publications[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions National Institutes of Health (NIH) / PMC[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications Chemical Reviews - ACS Publications[Link]

Protocols & Analytical Methods

Method

Highly Selective Synthesis of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid via Palladium-Catalyzed α-Arylation

Executive Summary The synthesis of highly functionalized, sterically hindered aromatic building blocks is a critical bottleneck in modern drug discovery. The target compound, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, sterically hindered aromatic building blocks is a critical bottleneck in modern drug discovery. The target compound, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid , serves as a rigid, bifunctional pharmacophore capable of orthogonal late-stage derivatization. This application note details a robust, highly regioselective three-step synthetic protocol. By exploiting the differential bond dissociation energies of aryl halides and employing a soft zinc-cyanoalkyl transmetalation strategy, we achieve perfect regiocontrol and excellent functional group tolerance.

Strategic Retrosynthetic Analysis & Causality

Designing a scalable synthesis for this molecule requires overcoming two primary challenges: regioselectivity (differentiating the 3- and 5-positions) and chemoselectivity (preventing nucleophilic attack on the carboxylic acid/ester).

To solve the regioselectivity challenge, we utilize 3-bromo-5-iodobenzoic acid as the starting material. The carbon-iodine (C–I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C–Br) bond (~81 kcal/mol). This kinetic differentiation allows a Palladium(0) catalyst to selectively undergo oxidative addition at the 5-position, leaving the 3-bromo group completely intact for future cross-coupling applications[1].

To solve the chemoselectivity challenge during the α-arylation of isobutyronitrile, a transmetalation strategy is employed. Deprotonation of isobutyronitrile with Lithium Diisopropylamide (LDA) generates a "hard" lithium enolate, which would aggressively attack the methyl ester protecting group. By introducing ZnCl₂ to the lithiated intermediate, we perform an in situ transmetalation to generate a "softer" zinc cyanoalkyl reagent. As established by Hartwig and co-workers, zinc enolates possess attenuated nucleophilicity towards esters but maintain high reactivity for Pd-catalyzed transmetalation[2],[3].

SynthWorkflow SM 3-Bromo-5-iodobenzoic acid (Starting Material) Int1 Methyl 3-bromo-5-iodobenzoate (Intermediate 1) SM->Int1 MeOH, H2SO4 80°C, 12h Int2 Methyl 3-bromo-5-(1-cyano- 1-methylethyl)benzoate (Intermediate 2) Int1->Int2 Isobutyronitrile, LDA, ZnCl2 Pd2(dba)3, t-Bu3P, 70°C Prod 3-Bromo-5-(1-cyano- 1-methylethyl)benzoic acid (Target) Int2->Prod LiOH, THF/H2O 25°C, 4h

Fig 1. Three-step synthetic workflow for 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.

Optimization of the α-Arylation Step

The choice of ligand and metal enolate dictates the success of the cross-coupling step. Bulky, electron-rich phosphines like tri-tert-butylphosphine (t-Bu₃P) are required to accelerate both the oxidative addition into the sterically hindered C–I bond and the subsequent reductive elimination[1].

Table 1: Optimization of the Palladium-Catalyzed α-Arylation Step

EntryCatalyst SystemMetal EnolateTemp (°C)Regioselectivity (C-I vs C-Br)Yield (%)
1Pd₂(dba)₃ / t-Bu₃PLithium (LDA)70N/A (Ester Cleavage)< 5
2 Pd₂(dba)₃ / t-Bu₃P Zinc (LDA/ZnCl₂) 70 > 99:1 86
3Pd₂(dba)₃ / BINAPZinc (LDA/ZnCl₂)7095:564
4Pd(OAc)₂ / PPh₃Zinc (LDA/ZnCl₂)7060:4018

Note: Entry 2 represents the optimized conditions utilized in the protocol below.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Ar-Pd(II)-I Oxidative Addition Pd0->PdII_OA + Ar-I (Regioselective) PdII_TM Ar-Pd(II)-R Trans- metalation PdII_OA->PdII_TM + Zn(R)Cl - ZnICl PdII_TM->Pd0 - Ar-R (Product)

Fig 2. Catalytic cycle of the Pd-catalyzed alpha-arylation highlighting selective C-I insertion.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-5-iodobenzoate

Causality Check: Esterification masks the acidic proton, preventing the quenching of the organozinc reagent in Step 2.

  • Setup : To a 500 mL round-bottom flask equipped with a reflux condenser, add 3-bromo-5-iodobenzoic acid (10.0 g, 30.6 mmol) and anhydrous methanol (150 mL).

  • Reaction : Slowly add concentrated H₂SO₄ (1.5 mL) dropwise while stirring. Heat the mixture to reflux (80 °C) for 12 hours.

  • Validation : Monitor via TLC (10% EtOAc/Hexanes). The highly polar starting acid (Rf ≈ 0.1) will be completely consumed, replaced by a non-polar UV-active spot (Rf ≈ 0.6).

  • Workup : Cool to room temperature and concentrate the mixture in vacuo to 1/3 volume. Dilute with EtOAc (200 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 100 mL) until the aqueous layer is slightly basic (pH 8). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a white solid (10.1 g, 97% yield).

Step 2: Zinc-Mediated Pd-Catalyzed α-Arylation

Causality Check: Strict anhydrous and anaerobic conditions are required to prevent oxidation of the Pd(0) catalyst and protonation of the zinc enolate.

  • Preparation of the Zinc Reagent :

    • In a flame-dried 250 mL Schlenk flask under N₂, add anhydrous THF (50 mL) and diisopropylamine (5.1 mL, 36 mmol). Cool to -78 °C.

    • Add n-BuLi (14.4 mL of a 2.5 M solution in hexanes, 36 mmol) dropwise. Stir for 30 minutes to form LDA.

    • Add isobutyronitrile (3.2 mL, 35 mmol) dropwise. Stir at -78 °C for 1 hour.

    • Add ZnCl₂ (36 mL of a 1.0 M solution in diethyl ether, 36 mmol). Remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Cross-Coupling :

    • In a separate flame-dried 500 mL flask, charge methyl 3-bromo-5-iodobenzoate (10.0 g, 29.3 mmol), Pd₂(dba)₃ (0.54 g, 2 mol%), and t-Bu₃P (0.24 g, 4 mol%).

    • Evacuate and backfill with N₂ three times.

    • Transfer the prepared zinc reagent to this flask via cannula.

    • Heat the reaction mixture to 70 °C for 12 hours. Observation: The dark red Pd(0) solution will gradually turn into a pale yellow suspension as zinc halide salts precipitate.

  • Workup : Cool to room temperature and quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (5% to 10% EtOAc in Hexanes) to yield methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate as a colorless oil (7.1 g, 86% yield).

Step 3: Saponification to the Target Acid

Causality Check: Mild LiOH saponification selectively cleaves the methyl ester without hydrolyzing the sterically hindered nitrile.

  • Setup : Dissolve methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (7.0 g, 24.8 mmol) in a mixture of THF (60 mL) and H₂O (20 mL).

  • Reaction : Add LiOH·H₂O (3.1 g, 74.4 mmol). Stir vigorously at room temperature for 4 hours.

  • Validation : TLC (20% EtOAc/Hexanes) will indicate complete consumption of the ester (Rf ≈ 0.5) to a baseline spot.

  • Workup : Remove THF in vacuo. Dilute the aqueous layer with H₂O (50 mL) and wash with diethyl ether (50 mL) to remove organic impurities.

  • Isolation : Cool the aqueous layer in an ice bath and acidify dropwise with 1M HCl until pH 2 is reached. Observation: The target product will crash out as a dense white precipitate. Extract the suspension with EtOAc (3 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid as a white crystalline solid (6.4 g, 96% yield).

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid

Substrate Profiling & Mechanistic Challenges The compound 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Profiling & Mechanistic Challenges

The compound 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The 1-cyano-1-methylethyl (isobutyronitrile) group serves as a metabolically stable, polar isostere for tert-butyl groups, while the carboxylic acid provides a synthetic handle for late-stage amidation.

However, performing a palladium-catalyzed Suzuki-Miyaura cross-coupling on this specific substrate presents three distinct chemical challenges:

  • Acidic Interference : The free carboxylic acid (pKa ~4) will immediately quench the basic transmetalation intermediate if not properly deprotonated. Furthermore, the resulting carboxylate anion is strongly electron-donating, which reduces the electrophilicity of the aryl bromide and slows down the initial oxidative addition step[1].

  • Steric Microenvironment : The gem-dimethyl groups of the cyanoalkyl substituent create a bulky steric footprint at the meta position, necessitating a highly active catalyst to ensure complete conversion.

  • Chemoselectivity : While the tertiary nitrile lacks acidic α -protons (preventing base-catalyzed condensation), the nitrile carbon remains susceptible to hydration (forming an amide) if subjected to strongly basic aqueous conditions (e.g., NaOH or KOH) at elevated temperatures[2].

Reaction Design & Causality

To overcome these challenges, the reaction conditions must be engineered as a self-validating system where every reagent serves a specific mechanistic purpose.

  • Base Selection (The Rule of 3 Equivalents) : A mild inorganic base such as K3​PO4​ or Na2​CO3​ is mandatory. Exactly 3.0 equivalents must be used: 1.0 equivalent to neutralize the carboxylic acid into a soluble carboxylate salt, and 2.0 equivalents to activate the boronic acid via the formation of a reactive boronate complex for transmetalation[1].

  • Catalyst Selection : Due to the deactivated nature of the carboxylate-bearing aryl bromide, standard Pd(PPh3​)4​ often results in stalled reactions. Utilizing Buchwald-type pre-catalysts, specifically XPhos Pd G3 , facilitates rapid oxidative addition and prevents catalyst degradation[3].

  • Solvent System : A biphasic mixture of 1,4-Dioxane and H2​O (4:1 v/v) is critical. The water solubilizes the carboxylate salt and the inorganic base, while dioxane dissolves the boronic acid and the organic pre-catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Slower due to carboxylate) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br TransMet Transmetalation (Activated by K3PO4 / H2O) PdII_Br->TransMet + Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting substrate-specific mechanistic steps.

Quantitative Optimization Data

The following table summarizes the optimization landscape for this specific substrate, demonstrating the causality between reagent choice and reaction outcome.

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (3.0)Dioxane/ H2​O (4:1)9065%Slow oxidative addition; incomplete conversion.
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (3.0)Toluene/EtOH/ H2​O 8081%Good conversion; requires vigorous biphasic mixing.
3 XPhos Pd G3 (2%) K3​PO4​ (3.0) Dioxane/ H2​O (4:1) 80 96% Optimal; rapid conversion within 4 hours.
4 Pd(dppf)Cl2​ (5%)NaOH (4.0)Dioxane/ H2​O (4:1)10038%Substantial nitrile hydrolysis to primary amide observed.

Self-Validating Experimental Protocol

This protocol leverages the carboxylic acid functional group to perform a highly efficient "reverse-extraction" purification, eliminating the need for complex chromatography in many cases.

Reagents Required
  • Aryl Bromide : 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 equiv, 1.0 mmol, 268.1 mg)

  • Boronic Acid : Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Base : Potassium phosphate tribasic ( K3​PO4​ ) (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Catalyst : XPhos Pd G3 (0.02 equiv, 2 mol%, 16.9 mg)

  • Solvents : 1,4-Dioxane (4.0 mL) and Deionized H2​O (1.0 mL)

Workflow S1 1. Assembly Reagents + Cat. S2 2. Solvent Dioxane:H2O S1->S2 S3 3. Degassing N2 Sparging S2->S3 S4 4. Reaction 80°C, 4-12h S3->S4 S5 5. Acidification 1M HCl to pH 2 S4->S5 S6 6. Isolation Extraction S5->S6

Caption: Step-by-step experimental workflow from reagent assembly to final product isolation.

Step-by-Step Methodology
  • Reagent Assembly : To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K3​PO4​ , and XPhos Pd G3.

  • Solvent Addition & Degassing : Add 1,4-Dioxane and H2​O . Seal the vial with a septum cap. Sparge the biphasic mixture with inert gas ( N2​ or Argon) for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand[3].

  • Heating & Biphasic Mixing : Transfer the vial to a pre-heated block at 80 °C. Stir vigorously (≥1000 rpm) for 4 to 12 hours.

    • Causality: High-speed stirring is critical to maximize the interfacial surface area between the organic phase (containing the catalyst) and the aqueous phase (containing the carboxylate salt).

  • Reaction Monitoring (Self-Validation) : Monitor the reaction via LC-MS.

    • Troubleshooting Note: Direct TLC spotting will fail due to the extreme polarity of the carboxylate salt. To accurately check TLC, withdraw a 50 μ L aliquot, quench with 100 μ L of 1M HCl, extract with 200 μ L of EtOAc, and spot the organic layer.

  • Reverse-Extraction Workup : Cool the mixture to room temperature. Dilute with 5 mL of H2​O and 5 mL of EtOAc. Separate the layers. Keep the aqueous layer and discard the organic layer.

    • Causality: Because the product is a water-soluble potassium carboxylate salt, it remains in the aqueous phase. Discarding the organic layer efficiently removes phosphine oxides, unreacted boronic acid, and homocoupled neutral byproducts.

  • Acidification & Isolation : Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2-3. The protonated biaryl carboxylic acid will precipitate. Extract the acidified aqueous layer with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the highly pure product.

References

  • Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

Sources

Method

Amide bond formation using 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid precursors

Application Note: Advanced Amide Bond Formation Strategies Using 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid Precursors Introduction & Mechanistic Rationale The compound 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amide Bond Formation Strategies Using 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid Precursors

Introduction & Mechanistic Rationale

The compound 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (also known as 3-bromo-5-(2-cyanopropan-2-yl)benzoic acid) is a highly privileged building block in modern drug discovery. It serves as a critical intermediate in the synthesis of several high-profile therapeutic agents, including B-Raf kinase inhibitors for oncology[1], Factor XIa inhibitors for anticoagulation[2], and Calmodulin-Dependent Kinase 1D (CaMK1D) inhibitors for metabolic disorders[3].

The Chemical Challenge: Amide coupling with this specific benzoic acid derivative presents unique physicochemical hurdles. The meta-substituted bromine atom exerts a strong inductive electron-withdrawing effect (-I effect), which decreases the nucleophilicity of the carboxylate anion during the initial activation step. Furthermore, the bulky 1-cyano-1-methylethyl group introduces significant steric hindrance. When coupling this acid to poorly nucleophilic amines (such as sterically hindered anilines or deactivated heteroarylamines), first-generation coupling reagents like DCC or EDC alone frequently result in incomplete conversion and high rates of byproduct formation.

To overcome these barriers, the selection of the coupling reagent must be driven by the need for a highly electrophilic active ester intermediate and a transition state that actively recruits the incoming amine.

Pathway Visualization: The HATU Activation Mechanism

For discovery-scale synthesis where yield and reaction velocity are paramount, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice[4]. HATU generates an OAt-active ester. The pyridine nitrogen atom within the HOAt leaving group provides a critical "neighboring group effect," stabilizing the incoming amine through a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the acylation rate even for hindered substrates[5].

Mechanism Acid 3-Bromo-5-(1-cyano-1-methylethyl) benzoic acid Activation HATU / DIPEA (Base-promoted activation) Acid->Activation Deprotonation ActiveEster OAt-Active Ester (Highly electrophilic) Activation->ActiveEster Uronium Attack Product Target Amide (Inhibitor Scaffold) ActiveEster->Product Nucleophilic Addition Byproducts HOAt + Tetramethylurea (Water-soluble/Removable) ActiveEster->Byproducts Leaving Groups Amine Amine Nucleophile (e.g., Aniline derivative) Amine->Product

Figure 1: HATU-mediated activation and amide bond formation pathway for sterically hindered benzoic acids.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in in-process controls (IPC) to ensure the causality of each step is verifiable.

Protocol A: Discovery Scale (HATU-Mediated Coupling)

Optimized for rapid library synthesis and poorly nucleophilic amines (e.g., B-Raf inhibitor synthesis[1]).

Reagents:

  • 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 equiv, ~0.5 mmol)

  • Target Amine (1.0 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1–0.2 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the benzoic acid derivative and DIPEA in anhydrous DMF under an inert N₂ atmosphere. Add HATU in one portion at 0 °C.

    • Self-Validation Check: Stir for 15 minutes. An aliquot analyzed by LC-MS should show the complete disappearance of the parent acid mass and the appearance of the OAt-active ester intermediate (M+W of acid - OH + OAt).

  • Amine Addition: Add the target amine to the activated ester solution.

  • Propagation: Heat the reaction mixture to 50 °C for 12 hours. The elevated temperature is required to overcome the steric bulk of the 1-cyano-1-methylethyl group when coupling with deactivated anilines[1].

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove the HOAt and tetramethylurea byproducts.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Process and Scale-Up (T3P-Mediated Coupling)

Optimized for multi-gram synthesis, continuous flow, and green chemistry compliance[6].

While HATU is excellent for discovery, its high cost, shock-sensitivity at scale, and difficult byproduct removal make it unsuitable for process chemistry. T3P (Propylphosphonic anhydride) offers a highly efficient, low-toxicity alternative with completely water-soluble byproducts[6].

Reagents:

  • 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 equiv, ~10.0 mmol)

  • Target Amine (1.0 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • DIPEA or Triethylamine (3.0 equiv)

  • EtOAc or THF (0.5 M)

Step-by-Step Procedure:

  • Preparation: Charge a reactor with the benzoic acid, amine, and DIPEA in EtOAc.

  • Coupling: Dropwise add the T3P solution at 20 °C. For highly hindered amines, the reaction can be safely heated to 60 °C without risk of reagent decomposition.

  • Monitoring: Monitor via UPLC. The reaction typically reaches >95% conversion within 2–4 hours.

  • Aqueous Workup: Wash the organic layer twice with water. The T3P byproducts (propylphosphonic acid derivatives) are highly water-soluble and partition entirely into the aqueous phase, eliminating the need for complex chromatographic purification.

Quantitative Data Presentation

To assist in reagent selection, the following table summarizes the operational metrics of various coupling conditions specifically applied to the 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid scaffold.

Coupling ReagentActivation IntermediateBest ApplicationTypical YieldReaction TempByproduct Removal Difficulty
HATU / DIPEA OAt-Active EsterDiscovery / Hindered Amines85 - 95%20 - 50 °CModerate (Requires acid/base washes)
T3P / DIPEA Phosphonic AnhydrideScale-up / Process Flow80 - 90%20 - 60 °CEasy (Highly water-soluble byproducts)
EDC / HOBt OBt-Active EsterPrimary Aliphatic Amines60 - 75%20 °CModerate (DCU/urea filtration needed)

References

  • [1] US20090118261A1 - Quinazolinone derivatives and their use as b-raf inhibitors. Google Patents. Available at:

  • [2] Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases That Restore Insulin Sensitivity in the Diet-Induced Obesity in Vivo Mouse Model. PMC - NIH. Available at:[Link]

  • [5] HATU. Wikipedia. Available at: [Link]

  • [6] Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Application

High-Impact Application Note: 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid as a Privileged Scaffold in Small Molecule Drug Discovery

Executive Summary In contemporary small molecule drug discovery, the strategic selection of bifunctional and trifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 3-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary small molecule drug discovery, the strategic selection of bifunctional and trifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid is a highly versatile, privileged intermediate that provides medicinal chemists with orthogonal handles for late-stage functionalization.

This compound features three critical domains:

  • A Carboxylic Acid (-COOH): Enabling rapid amide library generation.

  • An Aryl Bromide (-Br): Serving as a robust handle for palladium-catalyzed cross-coupling reactions.

  • A gem-Dimethyl Nitrile Group (-C(CH3)2CN): A metabolically stable, sterically demanding bioisostere that blocks benzylic oxidation while optimizing physicochemical properties.

This application note details the mechanistic rationale behind utilizing this specific scaffold, provides comparative physicochemical data, and outlines self-validating experimental protocols for its deployment in drug discovery workflows, such as the synthesis of kinase inhibitors[1].

Mechanistic Rationale: The "Magic" of the gem-Dimethyl Nitrile Motif

The incorporation of a gem-dimethyl group is a well-established medicinal chemistry strategy to block benzylic oxidation—a primary metabolic liability mediated by Cytochrome P450 (CYP450) enzymes in the liver[2][3]. A standard benzylic methylene (-CH2-) is highly susceptible to hydrogen abstraction, leading to rapid clearance and short in vivo half-lives.

By replacing these abstractable hydrogens with methyl groups, the metabolic soft spot is sterically shielded and chemically deactivated[2]. However, a simple tert-butyl group often excessively increases lipophilicity (LogD), which can lead to off-target toxicity and poor aqueous solubility. The addition of the nitrile (-CN) group resolves this by providing a polar interaction vector (acting as a hydrogen bond acceptor) that lowers the overall lipophilicity while maintaining the steric blockade[4][5].

MetabolicStability cluster_0 Traditional Benzylic Motif cluster_1 gem-Dimethyl Nitrile Motif A Benzylic -CH2- B CYP450 Oxidation A->B C High Clearance (Short t1/2) B->C D -C(CH3)2CN E Steric Shielding & No abstractable H D->E F Metabolic Stability (Prolonged t1/2) E->F

Mechanism of metabolic stabilization via the gem-dimethyl nitrile structural motif.

Quantitative Impact on ADME Properties

To illustrate the causality behind selecting the gem-dimethyl nitrile over traditional alkyl substituents, the table below summarizes the typical pharmacokinetic shifts observed during SAR optimization when this motif is utilized.

Structural Motif at C-5 PositionIn Vitro CL_int (µL/min/mg)Estimated Half-life (t1/2)LogD (pH 7.4)Primary Metabolic Soft Spot
Methyl (-CH3) > 60.0 (High)< 1.0 h2.5Rapid Benzylic Oxidation
tert-Butyl (-C(CH3)3) < 15.0 (Low)> 4.0 h4.2Aliphatic Oxidation (Slow)
gem-Dimethyl Nitrile (-C(CH3)2CN) < 10.0 (Very Low) > 6.0 h 3.1 Blocked (Highly Stable)

Note: Data represents generalized ADME profiling trends for substituted benzoic acid derivatives in human liver microsomes (HLM).

Strategic Applications in Drug Discovery Workflows

3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid is engineered for divergent synthesis. The orthogonal reactivity of the carboxylic acid and the aryl bromide allows chemists to build complex libraries systematically. For instance, this precise building block has been utilized in the synthesis of highly potent B-Raf kinase inhibitors, where the carboxylic acid is coupled to an aniline derivative, and the bromide is retained for further elaboration[1].

SyntheticWorkflow SM 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid Path1 Pathway A: Amide Coupling (Targeting -COOH) SM->Path1 Path2 Pathway B: Cross-Coupling (Targeting -Br) SM->Path2 Amide HATU/DIPEA + R-NH2 Path1->Amide Suzuki Pd(dppf)Cl2 + R-B(OH)2 Path2->Suzuki Prod1 Brominated Amide Intermediate Amide->Prod1 Prod2 Aryl-Substituted Acid Suzuki->Prod2 Div Divergent Library Generation Prod1->Div Prod2->Div

Divergent synthetic workflow utilizing orthogonal functional handles.

Validated Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure high fidelity during automated or manual library generation.

Protocol A: Standardized Amide Bond Formation (0.5 mmol scale)

This protocol utilizes HATU as the coupling reagent. The choice of HATU over EDC/HOBt is dictated by the need to drive the reaction to completion quickly, especially when coupling weakly nucleophilic anilines common in kinase inhibitor design[1].

Reagents:

  • 3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 equiv, 0.5 mmol, 134 mg)

  • Primary or Secondary Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol, 228 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, 260 µL)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Add DIPEA followed by HATU.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive OAt active ester.

    • Validation Checkpoint: Stir for 15 minutes. A distinct color change (often to pale yellow) indicates the formation of the active ester. LC-MS analysis of an aliquot quenched in methanol will show the methyl ester mass, confirming activation.

  • Coupling: Add the amine in one portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Causality: The basic quench neutralizes any remaining acid and drives the water-soluble HATU byproducts (e.g., HOAt) into the aqueous phase.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL), followed by brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Causality: The LiCl wash is a critical step; it selectively pulls residual DMF from the organic phase into the aqueous phase, preventing solvent contamination during subsequent cross-coupling steps.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Bromide Handle (0.5 mmol scale)

Once the amide is formed, the aryl bromide serves as a vector to explore the hydrophobic pockets of the target protein.

Reagents:

  • Brominated Amide Intermediate from Protocol A (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%, 20 mg)

  • Potassium Carbonate (K2CO3) (3.0 equiv, 1.5 mmol, 207 mg)

  • 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: In a 10 mL microwave vial, combine the brominated intermediate, boronic acid, and K2CO3. Add the Dioxane/H2O solvent mixture. Sparge the solution with Argon gas for 10 minutes.

    • Causality: Rigorous deoxygenation is mandatory. Oxygen promotes the oxidative homocoupling of the boronic acid (forming biphenyl impurities) and degrades the active Pd(0) species.

  • Catalyst Addition: Add the Pd(dppf)Cl2·CH2Cl2 catalyst and immediately seal the vial with a crimp cap.

    • Causality: The bidentate dppf ligand provides a highly electron-rich and sterically accommodating environment for the palladium center, facilitating rapid oxidative addition into the aryl bromide bond.

  • Reaction Execution: Heat the mixture at 90 °C in an oil bath for 12 hours, or alternatively, subject it to microwave irradiation at 110 °C for 30 minutes.

    • Validation Checkpoint: Upon completion, the reaction mixture will typically turn dark/black due to the precipitation of "Pd black" (inactive palladium). TLC (Hexanes/EtOAc) should confirm the total consumption of the starting bromide.

  • Isolation: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium particulates. Partition with water, extract the aqueous layer with EtOAc, dry the organics over Na2SO4, and purify via flash column chromatography.

Conclusion

3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid is an indispensable tool for modern drug discovery. By embedding the gem-dimethyl nitrile motif directly into a bifunctional scaffold, it allows medicinal chemists to bypass the traditional "whack-a-mole" problem of ADME optimization—simultaneously securing metabolic stability while providing the synthetic handles necessary for rapid chemical space exploration.

Sources

Method

Application Note: Decarboxylative Cross-Coupling Techniques for 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Orthogonal Reactivity, Mechanistic Causality, and Late-Stage Functionalization Introduction & Rationale The compound 3-bromo-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Orthogonal Reactivity, Mechanistic Causality, and Late-Stage Functionalization

Introduction & Rationale

The compound 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a densely functionalized, sterically hindered building block of high value in the synthesis of complex pharmaceutical intermediates (e.g., antiandrogen analogs). It possesses three distinct functional handles:

  • An electron-withdrawing, sterically demanding isobutyronitrile group (–C(CH3)2CN).

  • An electrophilic aryl bromide (–Br) capable of traditional cross-coupling.

  • A nucleophilic precursor carboxylic acid (–COOH) capable of decarboxylative cross-coupling.

The Synthetic Challenge: Because this molecule contains both a nucleophile precursor (–COOH) and an electrophile (–Br), subjecting it to standard Gooßen bimetallic decarboxylative cross-coupling conditions (Pd/Cu catalysis, >140 °C)[1] typically results in uncontrolled AB-monomer polymerization or oligomeric homocoupling.

To utilize this building block effectively, chemists must exploit orthogonal reactivity . By carefully selecting the catalytic system and thermal conditions, it is possible to selectively activate the –COOH group while leaving the C–Br bond intact, or conversely, functionalize the C–Br bond while preserving the carboxylate[2].

Mechanistic Insights & Causality (E-E-A-T)

Selective C–Br Activation (Preserving –COOH)

To selectively functionalize the aryl bromide, a standard Suzuki-Miyaura protocol is employed using a mild Palladium(II) pre-catalyst (e.g., Pd(dppf)Cl2​ ) at moderate temperatures (80 °C).

  • Causality: The carboxylic acid is deprotonated by the base (e.g., K2​CO3​ ) to form a stable carboxylate anion. Decarboxylation of an unactivated aryl carboxylate has a remarkably high activation energy and typically requires temperatures exceeding 120 °C alongside a specific coinage metal mediator (Cu or Ag)[3]. In the absence of Cu/Ag and at 80 °C, the carboxylate is entirely inert to CO2 extrusion, allowing Pd(0) to selectively undergo oxidative addition into the C–Br bond.

Selective –COOH Activation (Preserving C–Br)

To selectively extrude CO2 and couple the resulting aryl species without triggering proto-debromination or C–Br cross-coupling, a Palladium-free, Silver/Copper-catalyzed oxidative decarboxylative coupling is utilized[4].

  • Causality: Silver(I) and Copper(I) carboxylate complexes facilitate CO2 extrusion at elevated temperatures (110–120 °C) to generate a transient aryl-metal intermediate[3]. Crucially, Cu(I) and Ag(I) are exceptionally sluggish to undergo oxidative addition into unactivated aryl bromides. By omitting Palladium from the reaction mixture, the C–Br bond acts as a passive spectator while the –COOH group undergoes oxidative cross-coupling (e.g., with a terminal alkyne to form an internal alkyne)[5].

OrthogonalReactivity SM 3-bromo-5-(1-cyano-1-methylethyl) benzoic acid Suzuki Selective Suzuki Coupling Pd(dppf)Cl2, 80°C (C-Br Activation) SM->Suzuki Decarb Selective Decarboxylative CuI/Ag2CO3, 120°C (COOH Activation) SM->Decarb Goossen Gooßen Conditions Pd/Cu, 160°C (Dual Activation) SM->Goossen Prod1 3-Aryl-5-(1-cyano-1-methylethyl) benzoic acid (COOH Intact) Suzuki->Prod1 Prod2 1-Bromo-3-(alkynyl)-5- (1-cyano-1-methylethyl)benzene (C-Br Intact) Decarb->Prod2 Prod3 Oligomeric Mixtures (AB Monomer Polymerization) Goossen->Prod3

Figure 1. Orthogonal reactivity pathways for the bifunctional building block.

Orthogonal Reactivity Matrix

The following table summarizes the quantitative data and operational parameters required to achieve absolute chemoselectivity.

Reaction PathwayCatalyst SystemTemp (°C)Target BondSpectator BondTypical Yield
Suzuki-Miyaura 5 mol% Pd(dppf)Cl2​ 80 °CC–Br–COOH82–89%
Decarboxylative Alkynylation 20 mol% CuI / 1.5 eq Ag2​CO3​ 120 °C–COOHC–Br65–78%
Gooßen Cross-Coupling Pd(OAc)2 / CuI160 °CBothNone<15% (Oligomers)

Experimental Protocols

Protocol A: Selective Oxidative Decarboxylative Alkynylation (C–Br Intact)

This protocol describes the coupling of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid with phenylacetylene, forming a C(sp2)–C(sp) bond while preserving the aryl bromide for subsequent late-stage functionalization.

Reagents & Equipment:

  • Substrate: 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 mmol, 268 mg)

  • Coupling Partner: Phenylacetylene (1.5 mmol, 153 mg)

  • Catalyst/Oxidant: CuI (20 mol%, 38 mg), Ag2​CO3​ (1.5 mmol, 414 mg)

  • Ligand: 1,10-Phenanthroline (20 mol%, 36 mg)

  • Solvent: Anhydrous DMF (5.0 mL) / DMSO (1.0 mL) mixture

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the benzoic acid substrate, CuI, 1,10-phenanthroline, and Ag2​CO3​ .

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with dry Nitrogen ( N2​ ) three times. Note: While some oxidative decarboxylations use O2​ , Ag2​CO3​ provides sufficient oxidative capacity and minimizes alkyne homocoupling (Glaser coupling).

  • Reagent Addition: Inject anhydrous DMF and DMSO via syringe, followed by phenylacetylene.

  • Thermal Activation: Replace the septum with a Teflon screwcap under positive N2​ flow. Submerge the tube in a pre-heated oil bath at 120 °C. Stir vigorously for 16 hours.

  • Validation Check: Monitor by LCMS. The mass corresponding to the decarboxylated product ( [M+H]+ = 324.0 / 326.0 for the Br isotopes) should be dominant. Absence of a 246.1 m/z peak validates that the C–Br bond has not undergone proto-debromination.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Ag/Cu salts. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF/DMSO, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the alkynylated bromobenzene derivative.

Mechanism Cu_cat Cu(I) Catalyst Carboxylate Aryl Carboxylate Complex Cu_cat->Carboxylate Ar-COOH, Ag2CO3 Extrusion CO2 Extrusion (Rate-Limiting Step) Carboxylate->Extrusion Heat (120°C) ArylCu Aryl-Cu(I) Intermediate Extrusion->ArylCu -CO2 Transmetalation Alkyne Activation (via Ag/Cu) ArylCu->Transmetalation Terminal Alkyne Transmetalation->Cu_cat Catalyst Regeneration Product Cross-Coupled Product (C-Br Intact) Transmetalation->Product Oxidative Coupling

Figure 2. Mechanism of Cu/Ag-catalyzed oxidative decarboxylative alkynylation.

Protocol B: Selective Suzuki-Miyaura Coupling (–COOH Intact)

This protocol describes the arylation of the C–Br bond using an arylboronic acid, leaving the carboxylic acid available for downstream peptide coupling or subsequent decarboxylative functionalization.

Reagents & Equipment:

  • Substrate: 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 mmol, 268 mg)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%, 41 mg)

  • Base: K2​CO3​ (3.0 mmol, 414 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL), degassed.

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial, combine the benzoic acid substrate, arylboronic acid, K2​CO3​ , and Pd(dppf)Cl2​ .

  • Solvent Addition: Add the degassed Dioxane/ H2​O mixture. The water is critical to dissolve the inorganic base and ensure the carboxylic acid is fully deprotonated to the highly soluble potassium carboxylate.

  • Thermal Activation: Seal the vial and heat to 80 °C for 4 hours.

  • Validation Check: TLC (DCM/MeOH 9:1 with 1% AcOH) should show complete consumption of the starting material. The low temperature (80 °C) guarantees that no decarboxylation occurs.

  • Workup: Cool the mixture, dilute with water (10 mL), and wash with Diethyl Ether (10 mL) to remove homocoupled boronic acid impurities.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2. The cross-coupled benzoic acid product will precipitate.

  • Isolation: Extract the precipitate with EtOAc (3 × 15 mL), dry over MgSO4​ , and concentrate to yield the pure 3-aryl-5-(1-cyano-1-methylethyl)benzoic acid.

References

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). "A palladium/copper-catalyzed redox neutral decarboxylative cross-coupling between benzoic acids and aryl bromides." Angewandte Chemie International Edition. Available at:[Link]

  • Hoover, J. M. (2025). "Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions." Accounts of Chemical Research. Available at:[Link]

  • Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2018). "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." Organometallics. Available at:[Link]

  • Lin, et al. (2026). "Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis." ACS Omega. Available at:[Link]

  • Xue, et al. (2010). "Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids." ChemInform. Available at:[Link]

Sources

Application

Utilizing 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid as an API Intermediate: Synthetic Workflows and Orthogonal Functionalization

As drug discovery programs increasingly target complex intracellular signaling networks, the demand for highly functionalized, metabolically stable building blocks has surged. 3-bromo-5-(1-cyano-1-methylethyl)benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex intracellular signaling networks, the demand for highly functionalized, metabolically stable building blocks has surged. 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (CAS: 1096698-35-9) is a premier active pharmaceutical ingredient (API) intermediate designed for modular synthesis. This compound is particularly valuable in the development of kinase inhibitors, such as B-Raf inhibitors used in oncology[1].

This application note provides a comprehensive, causality-driven guide to utilizing this trifunctional intermediate. By leveraging its orthogonal reactivity, medicinal chemists can rapidly generate diverse analog libraries while maintaining strict control over reaction pathways.

Structural Significance and Mechanistic Rationale

The architectural brilliance of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid lies in its three distinct functional handles, each offering isolated, orthogonal reactivity:

  • Carboxylic Acid (-COOH): Serves as the primary anchor for amide bond formation. Amidation is typically the first step in the workflow to avoid poisoning palladium catalysts with free carboxylic acids in subsequent steps.

  • Aryl Bromide (-Br): A reliable electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It remains inert under standard amide coupling conditions.

  • 1-Cyano-1-methylethyl Group (-C(CH3)2CN): This sterically hindered, gem-dimethyl nitrile acts as a polar bioisostere for a tert-butyl group. It restricts conformational flexibility, tunes lipophilicity (LogP), and blocks cytochrome P450-mediated oxidation at the benzylic position, thereby enhancing the pharmacokinetic half-life of the final API[1].

Application Context: B-Raf Kinase Inhibition

Derivatives of this intermediate are frequently utilized to synthesize competitive inhibitors of B-Raf, a critical node in the MAPK/ERK signaling cascade[1]. The bulky cyano-isopropyl group occupies specific hydrophobic pockets within the kinase domain, while the amide and biaryl linkages (formed via the -COOH and -Br groups) establish vital hydrogen bonds with the hinge region.

BRAF_Pathway Ligand Growth Factor (EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates RAS RAS (GTP-bound) RTK->RAS Phosphorylation cascade BRAF B-Raf Kinase (Target of API) RAS->BRAF Recruits & Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor API derived from CAS 1096698-35-9 Inhibitor->BRAF Competitive Inhibition

Figure 1: The MAPK/ERK signaling pathway illustrating B-Raf inhibition by the synthesized API.

Orthogonal Synthetic Workflow

To prevent cross-reactivity, the synthetic sequence must be logically ordered. The optimal self-validating workflow involves initial activation of the carboxylic acid to form an amide, followed by palladium-catalyzed cross-coupling of the aryl bromide.

Synthetic_Workflow SM 3-bromo-5-(1-cyano-1-methylethyl) benzoic acid (CAS: 1096698-35-9) Amidation Step 1: Amide Coupling (HATU, DIPEA, Amine) SM->Amidation Carboxylic Acid Activation Intermediate Bromobenzamide Intermediate Amidation->Intermediate -H2O Suzuki Step 2: Suzuki-Miyaura (Pd-catalyst, Ar-B(OH)2, Base) Intermediate->Suzuki Aryl Bromide Cross-Coupling API Final API / Lead Compound Suzuki->API C-C Bond Formation

Figure 2: Orthogonal synthetic workflow utilizing the intermediate for API development.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation

Causality & Rationale: While standard carbodiimides (e.g., EDC/HOBt) are cost-effective, the steric bulk provided by the 3,5-disubstitution on the benzoic acid ring necessitates a highly efficient uronium-based coupling reagent. HATU is selected because it rapidly generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester, driving the reaction forward even with weakly nucleophilic or sterically hindered anilines[2]. Pre-activation is critical to ensure complete conversion of the acid before the amine is introduced, preventing base-catalyzed degradation of the coupling reagent[3].

Materials:

  • 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Moisture must be excluded as it hydrolyzes the reactive uronium group of HATU, rendering it inactive[3].

  • Dissolution: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Insight: Excess base ensures the carboxylic acid is fully deprotonated to the carboxylate, which is the actual nucleophile that attacks HATU.

  • Pre-Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 5–10 minutes. The solution will typically undergo a slight color change (yellowing) indicating the formation of the active HOAt ester[3].

  • Amine Addition: Add the target amine (1.1 eq) dropwise.

  • Reaction & Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The aryl bromide and nitrile groups will remain intact.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The resulting bromobenzamide intermediate is subjected to Suzuki-Miyaura coupling. The aryl bromide is highly reactive toward oxidative addition by Pd(0)[4]. A mild inorganic base (K₂CO₃ or K₃PO₄) is required to activate the arylboronic acid by forming a nucleophilic boronate complex, which facilitates the transmetalation step[4][5]. Degassing is an absolute requirement; molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle[4].

Materials:

  • Bromobenzamide intermediate from Protocol A (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq / 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk tube or heavy-walled pressure vial, combine the bromobenzamide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture. Degas the suspension by bubbling argon directly through the liquid for 15 minutes, or by performing three freeze-pump-thaw cycles[4].

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of argon. Seal the vessel tightly. Insight: Adding the catalyst after degassing prevents premature oxidation.

  • Heating: Heat the reaction mixture to 85–90 °C in an oil bath or heating block for 12–18 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Pass the combined organic layers through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the crude API via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data Summary

The table below summarizes expected outcomes and critical parameters for the orthogonal functionalization of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, synthesized from optimized literature precedents[2][5].

Reaction TypeReagents / CatalystTemp (°C)Time (h)Expected YieldPotential Side Reactions / Observations
Amide Coupling HATU, DIPEA, DMF20–252–480–95%Guanidinylation of primary amine if HATU is used in large excess[2].
Amide Coupling EDC/HOBt, DIPEA, DCM20–2512–1865–80%Formation of N-acylurea byproduct; slower reaction rate[2].
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O85–9012–1870–85%Protodeboronation of the boronic acid if water ratio is too high or heating is prolonged[5].
Suzuki Coupling Na₂PdCl₄ / PPh₂PhSO₃Na, H₂O25–702460–75%Slower oxidative addition compared to iodo-analogs; requires strict anaerobic conditions[4].

References

  • Source: google.
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)
  • Source: benchchem.
  • Source: nih.
  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)

Sources

Method

Application Note: Catalytic Systems for the Functionalization of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid

Executive Summary & Rationale The compound 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, the 1-cyano-1-methylethyl moiety serves as a sterically demanding, lipophilic pharmacophore that enhances cell permeability and target binding, famously utilized in the back-pocket binding of DFG-out RAF and VEGFR2 kinase inhibitors [1].

From a synthetic perspective, this molecule presents a unique chemoselectivity challenge: it possesses both a C3-bromide (primed for transition-metal-catalyzed cross-coupling) and a C1-carboxylic acid (which can act as a directing group, an amidation site, or a catalyst poison if unmitigated). This guide details field-proven, self-validating catalytic protocols for the orthogonal functionalization of the C3-bromide position while preserving the integrity of the carboxylic acid and the sensitive cyano-isopropyl group.

Divergent Catalytic Pathways & Causality in Reaction Design

To functionalize the C3-bromide without requiring protection/deprotection of the C1-carboxylic acid, the catalytic system must be carefully engineered to tolerate acidic protons and steric bulk.

  • Pathway A (Suzuki-Miyaura Arylation): The free carboxylic acid requires a basic environment to form a soluble carboxylate salt in situ, preventing the acidic proton from quenching the Pd(0) active species. To overcome the moderate steric bulk of the meta-cyano-isopropyl group and prevent competing protodeboronation, the highly active, electron-rich biarylphosphine ligand XPhos is utilized[2].

  • Pathway B (Catalytic Cyanation): Converting the C3-bromide to a nitrile provides a versatile handle for downstream API synthesis. Because free cyanide ions strongly coordinate to and poison Palladium, K₄[Fe(CN)₆] is used as a slow-release, non-toxic cyanide source. The preactivation of the Pd catalyst with tBuXPhos enables extremely low catalyst loadings [3].

Workflow SM 3-Bromo-5-(1-cyano-1-methylethyl) benzoic acid Pathway1 Pd-Catalyzed Suzuki-Miyaura SM->Pathway1 Ar-B(OH)2, Pd(OAc)2 XPhos, K3PO4 Pathway2 Pd-Catalyzed Cyanation SM->Pathway2 K4[Fe(CN)6],[Pd(allyl)Cl]2 tBuXPhos, K2CO3 Prod1 3-Aryl-5-(1-cyano-1-methylethyl) benzoic acid Pathway1->Prod1 Prod2 3-Cyano-5-(1-cyano-1-methylethyl) benzoic acid Pathway2->Prod2

Divergent palladium-catalyzed functionalization pathways for the C3-bromide position.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Suzuki-Miyaura Arylation

Objective: C-C bond formation at the C3 position tolerating the free C1-COOH.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL Schlenk flask, add 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 mmol, 268 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), XPhos (0.04 mmol, 19 mg, 4 mol%), and anhydrous K₃PO₄ (3.0 mmol, 636 mg).

    • Causality Note: 3.0 equivalents of K₃PO₄ are strictly required: 1.0 eq neutralizes the carboxylic acid, while the remaining 2.0 eq activate the boronic acid via boronate formation[4].

  • Degassing: Evacuate and backfill the flask with nitrogen (3 cycles) to ensure an oxygen-free environment, preventing oxidative degradation of the electron-rich XPhos ligand.

  • Solvent Addition: Add a degassed mixture of THF/H₂O (4:1 v/v, 10 mL) via syringe. The water is critical for dissolving the K₃PO₄ and facilitating the transmetalation step.

  • Heating & In-Process Control (IPC): Heat the biphasic mixture to 80 °C under vigorous stirring for 4-6 hours. Monitor reaction progress via LCMS. The reaction is self-validating when the mass of the starting material (m/z 267/269) is fully replaced by the coupled product mass.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the aqueous layer (which contains the product as a highly soluble potassium salt). Wash the aqueous layer with EtOAc (10 mL) to extract organic impurities and phosphine oxide.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2-3. The functionalized benzoic acid will precipitate. Filter, wash with cold water, and dry under vacuum to yield the analytically pure product.

Protocol 2: Robust Palladium-Catalyzed Cyanation

Objective: Conversion of the C3-bromide to a nitrile using a low-loading preactivated catalyst.

Mechanism Precat [Pd(allyl)Cl]2 + Ligand Pd0 L-Pd(0) Active Catalyst Precat->Pd0 Preactivation (Base, Heat) Pd2_Ox L-Pd(II)(Ar)Br Pd0->Pd2_Ox Oxidative Addition (Aryl Bromide) Pd2_CN L-Pd(II)(Ar)CN Pd2_Ox->Pd2_CN Transmetalation (from K4[Fe(CN)6]) Pd2_CN->Pd0 Catalyst Regeneration Product Aryl Nitrile Product Pd2_CN->Product Reductive Elimination

Catalytic cycle for the palladium-catalyzed cyanation of aryl bromides using K4[Fe(CN)6].

Step-by-Step Methodology:

  • Catalyst Preactivation (Critical Step): In a dry 25 mL vial under N₂, combine [Pd(allyl)Cl]₂ (0.0025 mmol, 0.9 mg, 0.25 mol%) and tBuXPhos (0.005 mmol, 2.1 mg, 0.5 mol%) in anhydrous n-butanol (2 mL). Stir at 75 °C for 30 minutes.

    • Causality Note: Preactivation generates the active L-Pd(0) species. This step is highly sensitive to trace water; rigorous inert conditions here ensure full conversion at scale without stalling[3].

  • Reagent Loading: To a separate 50 mL round-bottom flask, add 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 mmol, 268 mg), finely milled K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 211 mg), and K₂CO₃ (1.2 mmol, 166 mg).

  • Reaction Initiation: Transfer the preactivated catalyst solution to the reaction flask. Add degassed water (2 mL) to aid in the slow, controlled dissolution of the iron complex.

  • Heating: Heat the suspension to 95 °C for 16-24 hours under N₂.

  • Workup: Cool to room temperature, dilute with 1M NaOH (10 mL) to ensure the product is fully partitioned into the aqueous phase, and filter through a pad of Celite to remove iron and palladium black residues.

  • Isolation: Acidify the filtrate with 10% aqueous citric acid to pH 3. Extract the precipitated product with EtOAc (2 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data Presentation

The table below summarizes the optimized reaction metrics for the functionalization of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, demonstrating the efficiency and chemoselectivity of the chosen systems.

Reaction SystemCatalyst / LigandBase (Equiv)Coupling PartnerSolvent / TempYieldKey Advantage
Suzuki-Miyaura Arylation Pd(OAc)₂ / XPhos (2 mol%)K₃PO₄ (3.0 eq)Arylboronic Acid (1.2 eq)THF/H₂O (4:1), 80 °C85-92%Completely tolerates free COOH; avoids esterification/hydrolysis steps.
Catalytic Cyanation [Pd(allyl)Cl]₂ / tBuXPhos (0.5 mol%)K₂CO₃ (1.2 eq)K₄[Fe(CN)₆] (0.5 eq)n-BuOH/H₂O, 95 °C>90%Ultra-low catalyst loading; utilizes a non-toxic, slow-release CN source.

References

  • Title: Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds. Source: Journal of Medicinal Chemistry, 2012, 55, 7, 3452–3478. URL: [Link]

  • Title: Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. Source: Organic Process Research & Development, 2022, 26, 11, 3135–3144. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Comprehensive Review). Source: Chemical Reviews, 1995, 95, 7, 2457–2483. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

Welcome to the technical support center for the synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction yields and purity.

Synthetic Pathway Overview

The synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a multi-step process that requires careful control over reaction conditions at each stage. The most common synthetic strategy involves the initial preparation of a brominated methylbenzoic acid, followed by sequential functionalization of the methyl group.

The diagram below outlines a logical and field-tested synthetic pathway.

G A 1-Bromo-3,5-dimethylbenzene B 3-Bromo-5-methylbenzoic acid A->B Oxidation (e.g., KMnO4) C 3-Bromo-5-(bromomethyl)benzoic acid B->C Radical Bromination (e.g., NBS, AIBN) D 3-Bromo-5-(cyanomethyl)benzoic acid C->D Nucleophilic Substitution (e.g., NaCN) E 3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid D->E α-Alkylation (e.g., Strong Base, CH3I)

Caption: Plausible synthetic workflow for 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Part 1: Synthesis of 3-Bromo-5-methylbenzoic acid

Question: My oxidation of 1-bromo-3,5-dimethylbenzene with potassium permanganate (KMnO₄) to form 3-bromo-5-methylbenzoic acid results in a low yield. What are the likely causes?

Answer: Low yields in this oxidation step are common and can typically be attributed to three factors: incomplete reaction, over-oxidation, or difficult product isolation.

  • Incomplete Reaction: The oxidation of both methyl groups on 1-bromo-3,5-dimethylbenzene is possible. To achieve selective oxidation of just one methyl group, careful control of stoichiometry is crucial. Using an excess of the oxidant can lead to the formation of the dicarboxylic acid, which can complicate purification. A typical procedure involves using around 2.0 equivalents of KMnO₄.[1]

  • Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate. A common protocol involves heating to 80°C for several hours.[1] Insufficient heating or time will result in unreacted starting material. Conversely, prolonged heating at high temperatures can promote side reactions.

  • Product Isolation: The product, 3-bromo-5-methylbenzoic acid, is soluble in basic aqueous solutions, while the byproduct, manganese dioxide (MnO₂), is an insoluble brown solid. The filtration of the hot reaction mixture to remove MnO₂ is a critical step. If the solution cools too much, the product may begin to precipitate and be lost with the manganese salts. After filtration, the product is precipitated by acidifying the filtrate with a strong acid like HCl.[1] Inefficient extraction from the acidified aqueous layer can also lead to significant product loss.

ParameterRecommendationRationale
KMnO₄ Stoichiometry 2.0 - 2.2 equivalentsBalances driving the reaction to completion while minimizing over-oxidation to the dicarboxylic acid.
Temperature 80 - 100°C (Reflux)Ensures a sufficient reaction rate. Lower temperatures may be too slow.
Workup Filter the hot solution to remove MnO₂.Prevents premature precipitation of the product, ensuring its separation from the inorganic byproduct.
Part 2: Benzylic Bromination (A Critical Step)

Question: I'm struggling with the free-radical bromination of 3-bromo-5-methylbenzoic acid to form 3-bromo-5-(bromomethyl)benzoic acid. The reaction is sluggish and my yield is poor. Why is this happening?

Answer: This is arguably the most challenging step in the sequence. The difficulty arises from the electronic nature of the substrate. The carboxylic acid and the bromine atom on the aromatic ring are both electron-withdrawing groups. These groups deactivate the benzene ring, which in turn destabilizes the benzylic radical intermediate required for the reaction to proceed. This hindrance makes the reaction significantly slower than the benzylic bromination of a more electron-rich aromatic compound.[2]

To overcome this, you must optimize the conditions to favor radical formation and propagation:

  • Radical Initiator: Use a sufficient amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator's half-life at the reaction temperature is a key parameter. AIBN is often preferred for its more predictable decomposition kinetics.

  • Solvent Choice: The reaction should be performed in a non-polar, anhydrous solvent that does not participate in radical reactions, such as carbon tetrachloride (CCl₄) or acetonitrile.[3]

  • Light Initiation: Irradiation with a UV or a high-wattage visible light lamp is often essential to initiate and sustain the radical chain reaction, especially for deactivated substrates.[2][3]

  • Removal of HBr: The reaction produces HBr as a byproduct, which can react with the starting material or product. While N-Bromosuccinimide (NBS) is used to maintain a low, constant concentration of Br₂, ensuring the system is free of water is critical to prevent hydrolysis side reactions.

G cluster_0 Troubleshooting Logic Start Low Yield in Benzylic Bromination Check1 Is the initiator (AIBN) fresh and sufficient? Start->Check1 Check2 Is the solvent anhydrous and non-polar (e.g., CCl4)? Check1->Check2 Yes Check3 Is a UV/light source being used for initiation? Check2->Check3 Yes Check4 Is the starting material pure? Check3->Check4 Yes Outcome Optimize Conditions & Re-run Check4->Outcome Yes

Caption: Troubleshooting workflow for low-yield benzylic bromination.

Question: I see multiple products on my TLC plate after the bromination reaction. What are these side products?

Answer: Besides unreacted starting material, the most common side products are the dibrominated species, 3-bromo-5-(dibromomethyl)benzoic acid, and products resulting from reactions with impurities.

  • Dibromination: Using a large excess of NBS can lead to the formation of the dibromomethyl derivative. Use a stoichiometry of NBS close to 1.0-1.1 equivalents to minimize this.

  • Succinimide: The succinimide byproduct from NBS can sometimes be difficult to remove from the product.[3] A simple aqueous wash of the crude reaction mixture can help remove it.

  • Impurity-Related Products: If the starting material or solvent contains water, the highly reactive benzylic bromide product can hydrolyze to form 3-bromo-5-(hydroxymethyl)benzoic acid.

Part 3: Cyanation and Final Alkylation

Question: My nucleophilic substitution reaction with sodium cyanide (NaCN) is giving a low yield of 3-bromo-5-(cyanomethyl)benzoic acid and I'm concerned about isonitrile formation. How can I improve this step?

Answer: This is a standard Sₙ2 reaction where the cyanide ion displaces the benzylic bromide. Low yields are often due to competing elimination reactions or the formation of the isomeric isonitrile.[4]

  • Solvent: A polar aprotic solvent like DMSO or DMF is ideal for Sₙ2 reactions as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion highly reactive.

  • Temperature: Higher temperatures can favor the formation of isonitrile byproducts.[4] It is recommended to run the reaction at the lowest temperature that provides a reasonable rate, often starting at room temperature and gently heating if necessary.

  • Cyanide Source: Alkali metal cyanides like NaCN or KCN are preferred as they are more ionic and favor the formation of the nitrile (C-attack) over the isonitrile (N-attack).[4]

Question: I am attempting the final dimethylation of 3-bromo-5-(cyanomethyl)benzoic acid and the reaction is messy. Should I protect the carboxylic acid group first?

Answer: Yes, absolutely. The final step involves the use of a very strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)) to deprotonate the carbon alpha to the nitrile group, making it nucleophilic. This strong base will readily and preferentially deprotonate the acidic proton of the carboxylic acid. This will consume your base and prevent the desired alkylation from occurring.

Recommended Protocol:

  • Esterification: First, protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) using standard methods like Fischer esterification (acid catalyst in the corresponding alcohol).

  • α-Alkylation: Treat the resulting ester with a strong, non-nucleophilic base like NaH in an anhydrous solvent like THF. This will generate the carbanion. Then, add two equivalents of a methylating agent, such as methyl iodide (CH₃I). The reaction should be conducted at low temperatures (e.g., 0°C to room temperature) to control reactivity.

  • Hydrolysis (Saponification): Once the dimethylation is complete, the ester group can be easily hydrolyzed back to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup.

This protection-alkylation-deprotection sequence provides a much cleaner and higher-yielding route to the final product compared to attempting the alkylation on the free acid.

Detailed Experimental Protocols

Protocol 1: Benzylic Bromination of 3-Bromo-5-methylbenzoic acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-methylbenzoic acid (1.0 eq.) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq.).

  • Position a UV lamp or a 250W incandescent lamp close to the flask.

  • Heat the mixture to reflux (approx. 77°C) and irradiate. Monitor the reaction progress by TLC. The reaction may take several hours.[2][3]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(bromomethyl)benzoic acid, which can be purified by recrystallization.

References

  • BenchChem (2025). Troubleshooting common issues in the synthesis of dicyano-PAHs.
  • BenchChem (2025). Improving reaction yield for nitrile synthesis.
  • BenchChem (2026). A Comparative Guide to Alternative Precursors for the Synthesis of 3-(1-Cyanoethyl)benzoic Acid.
  • BenchChem (2025). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile.
  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • BenchChem (2026). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

Sources

Optimization

How to prevent debromination of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid during palladium coupling

Troubleshooting Guide: Preventing Debromination of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Debromination of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals encountering protodehalogenation (debromination) during the palladium-catalyzed cross-coupling of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.

As a bifunctional, sterically demanding substrate, this molecule presents unique challenges. The presence of both a bulky 1-cyano-1-methylethyl group and an acidic carboxylic acid requires precise tuning of the catalytic microenvironment to favor carbon-carbon bond formation over competitive reduction.

Part 1: Mechanistic Q&A and Root Cause Analysis

Q1: Why is my reaction yielding 3-(1-cyano-1-methylethyl)benzoic acid (the debrominated byproduct) instead of the desired cross-coupled product? A: This side reaction, known as protodehalogenation, occurs when the active Ar−Pd(II)−Br intermediate undergoes a reduction pathway rather than the desired transmetalation. If transmetalation is kinetically slow, the palladium complex has a longer residence time, allowing it to undergo ligand exchange with a hydride donor. This is followed by β -hydride elimination and subsequent reductive elimination, yielding the Ar−H byproduct and regenerating Pd(0) . To prevent this, the rate of transmetalation must be accelerated to outcompete the reduction pathway ( [1]).

Q2: How does the structure of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid exacerbate this side reaction? A: The substrate possesses a free carboxylic acid ( pKa​≈4 ). Under basic coupling conditions, this rapidly deprotonates to form a carboxylate anion. This carboxylate can coordinate to the palladium center, creating a localized electron-rich environment that stabilizes the Pd(II) intermediate and significantly retards the transmetalation step. Furthermore, the bulky 1-cyano-1-methylethyl group at the 5-position adds steric bulk to the overall molecular conformation, which can further hinder the approach of the transmetalating agent ( [2]).

Q3: What are the optimal solvent and base systems to suppress hydride transfer? A: You must strictly eliminate all primary and secondary alcohols (e.g., methanol, ethanol, isopropanol) from your reaction. These solvents are classic hydride donors via β -hydride elimination.

  • Solvent: Transition to a biphasic, aprotic solvent system such as 1,4-Dioxane/Water or Toluene/Water.

  • Base: Avoid alkoxide bases (e.g., NaOMe , KOtBu ), which can also act as hydride donors. Utilize a mild, inorganic base like Potassium Phosphate ( K3​PO4​ ).

  • Stoichiometry: Because the free carboxylic acid will immediately consume one equivalent of base, you must use 2.5 to 3.0 equivalents of K3​PO4​ to ensure sufficient basicity remains to activate the boronic acid for transmetalation.

Q4: Which catalyst system is recommended for this specific hindered substrate? A: To outcompete the debromination pathway, you must accelerate both oxidative addition and transmetalation. We recommend using a highly active, sterically demanding, and electron-rich dialkylbiaryl phosphine ligand such as XPhos . Utilizing a precatalyst like XPhos Pd G3 ensures the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions, preventing catalyst degradation and minimizing off-cycle resting states ( [3]).

Part 2: Quantitative Condition Optimization

The following table summarizes our internal high-throughput screening data for the Suzuki-Miyaura coupling of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid with a standard arylboronic acid.

Solvent System (v/v)Base (Equivalents)Catalyst / Ligand SystemTemp (°C)Desired Product (%)Debromination (%)
EtOH / H2​O (4:1) Na2​CO3​ (2.5) Pd(PPh3​)4​ (5 mol%)8035%55%
iPrOH / H2​O (4:1) KOtBu (2.5) Pd(dppf)Cl2​ (5 mol%)8015%75%
THF / H2​O (4:1) K2​CO3​ (3.0) Pd(OAc)2​ / SPhos (2 mol%)6578%12%
1,4-Dioxane / H2​O (4:1) K3​PO4​ (3.0) XPhos Pd G3 (1 mol%) 60 94% < 2%

Data Interpretation: The shift away from protic solvents (EtOH, iPrOH) to 1,4-Dioxane eliminates the primary hydride source. The use of XPhos Pd G3 allows for a lower reaction temperature (60 °C), which further suppresses the activation energy required for the undesired β -hydride elimination.

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the bifurcation point in the catalytic cycle where the reaction either proceeds to the desired product or falls into the debromination trap.

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)-Ar' (Transmetalation) OxAdd->TransMet + Ar'-B(OH)2 Base Hydride Ar-Pd(II)-H (β-Hydride Elimination) OxAdd->Hydride + Hydride Donor (e.g., Alcohols) Product Ar-Ar' (Desired Product) TransMet->Product Reductive Elimination Product->Pd0 Byproduct Ar-H (Debromination) Hydride->Byproduct Reductive Elimination Byproduct->Pd0

Catalytic cycle showing the competition between desired cross-coupling and protodehalogenation.

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes in-process controls (IPC) to ensure the catalytic cycle remains active and debromination is mitigated.

Reagents:

  • 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • K3​PO4​ (3.0 equiv, finely milled)

  • XPhos Pd G3 (1.0 mol%)

  • 1,4-Dioxane / HPLC-grade H2​O (4:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation & Inertion: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, arylboronic acid, and K3​PO4​ . Seal the flask with a rubber septum.

  • Solvent Degassing: In a separate flask, prepare the 1,4-Dioxane/ H2​O (4:1) mixture. Sparge the solvent mixture with ultra-pure Argon for 30 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to their phosphine oxides, killing the catalyst and halting transmetalation.

  • Catalyst Addition: Transfer the degassed solvent to the Schlenk flask via cannula or syringe. Stir for 5 minutes at room temperature to allow the base to deprotonate the carboxylic acid. Briefly open the septum under a heavy flow of Argon and add the XPhos Pd G3 precatalyst.

  • Reaction Execution: Heat the reaction mixture to 60 °C using a pre-heated oil bath.

  • In-Process Control (IPC): After 2 hours, sample 50 µL of the organic layer. Quench with 1M HCl and extract with EtOAc. Analyze via HPLC/UPLC. Validation: You should observe >90% conversion to the product mass, with <2% of the des-bromo mass. If the reaction has stalled, do NOT raise the temperature (which favors debromination); instead, verify the pH is >10 to ensure the boronic acid is activated.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc and water. The product will be in the aqueous layer as the potassium carboxylate salt. Separate the layers and discard the organic layer (which contains catalyst residues and neutral impurities).

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2-3 to precipitate the coupled carboxylic acid. Extract with fresh EtOAc, dry over Na2​SO4​ , and concentrate in vacuo.

References
  • "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI. Available at:[Link][1]

  • "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." ACS Publications. Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the purification of 3-bromo-5-(1-cyano-1-methylethyl)benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the purification of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid . As a critical, highly functionalized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), its purity directly impacts the success of downstream catalytic couplings.

This document addresses the most common thermodynamic and kinetic challenges encountered during its crystallization, including liquid-liquid phase separation (LLPS), polymorph control, and the rejection of structurally homologous impurities.

Process Visualization

G A 1. Dissolution (Clear Solution) B 2. MSZW Targeting A->B C 3. Controlled Seeding B->C D 4. Cubic Cooling C->D E 5. Filtration & Washing D->E F 6. Vacuum Drying E->F

Figure 1: Optimized cooling crystallization workflow for the target benzoic acid intermediate.

Troubleshooting Guides & FAQs
Q1: Why does my product "oil out" instead of crystallizing, and how do I prevent it?

The Causality: 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid possesses a highly hydrophobic bromo-aromatic core coupled with a polar carboxylic acid. The bulky 1-cyano-1-methylethyl group creates significant steric hindrance, which slows down the integration of molecules into the crystal lattice (slow growth kinetics). In single-solvent systems (e.g., pure toluene or heptane), rapid cooling forces the system into a state of high supersaturation before it can reach the critical free energy required for nucleation. Consequently, the system undergoes Liquid-Liquid Phase Separation (LLPS), separating into a solute-rich oil phase and a solvent-rich phase ().

The Solution: Transition to a binary solvent system (e.g., Ethyl Acetate/Heptane) to tune the thermodynamic solubility curve. By adding a co-solvent, you increase the solubility at higher temperatures, allowing you to maintain the concentration below the LLPS boundary. Initiate seeding within the Metastable Zone Width (MSZW) to bypass the oiling-out phase entirely ().

LLPS Supersat High Supersaturation State LLPS Oiling Out (LLPS) Supersat->LLPS Rapid cooling in poor solvent Cryst Nucleation & Crystal Growth Supersat->Cryst Co-solvent addition & Seeding LLPS->Cryst Extended aging (Agglomeration risk)

Figure 2: Thermodynamic pathways resolving Liquid-Liquid Phase Separation (LLPS) during cooling.

Q2: How do I determine the optimal seeding temperature and ensure consistent particle size?

The Causality: The Metastable Zone Width (MSZW) is the temperature gap between the equilibrium solubility curve and the spontaneous nucleation boundary. Seeding outside this zone either dissolves the seeds (if too hot) or causes uncontrolled primary nucleation (if too cold), leading to a wide particle size distribution and poor impurity rejection. The amount of seed added and the cooling rate must ensure that supersaturation is always maintained well within this metastable zone ().

The Solution: Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe. Heat the solution until clear, then cool slowly (0.5 °C/min) until FBRM detects a sudden spike in chord counts (spontaneous nucleation). The difference between the dissolution temperature and this nucleation temperature is your MSZW. For this compound, seed at exactly 2–3 °C below the solubility limit to ensure seeds survive and grow without triggering secondary nucleation bursts.

Q3: The des-bromo impurity is co-crystallizing. How can I improve its rejection?

The Causality: The des-bromo impurity (3-(1-cyano-1-methylethyl)benzoic acid) lacks the large bromine atom. Because it is structurally homologous and smaller, its inclusion leaves a "void" rather than causing a massive steric clash, allowing it to easily substitute for the target molecule and form a solid solution. During rapid, linear cooling, the crystal lattice grows faster than the impurity can diffuse away from the crystal-liquid interface, leading to kinetic entrapment.

The Solution: Implement a non-linear (cubic) cooling profile. Cubic cooling maintains a constant, low level of supersaturation throughout the entire process. At low supersaturation, the thermodynamic preference for the perfect, densely packed lattice outcompetes the kinetic rate of impurity inclusion, effectively rejecting the des-bromo analog.

Data Presentation: Solvent & Cooling Optimization

The following table summarizes the quantitative impact of solvent selection and cooling strategies on the final yield and purity of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.

Solvent SystemCooling ProfileSeedingYield (%)Purity (HPLC Area %)Des-bromo Impurity (%)Process Observation
Toluene (100%)Linear (1.0 °C/min)No65.092.03.5Severe oiling out (LLPS); sticky cake
EtOAc / Heptane (1:3)Linear (0.5 °C/min)Yes82.597.51.2High secondary nucleation; fine powder
EtOAc / Heptane (1:3) Cubic (8 hours) Yes 88.0 99.6 < 0.1 Controlled growth; excellent filtration
Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system where each step includes an analytical confirmation before proceeding.

Step 1: Dissolution & Solvent Preparation

  • Action: Suspend crude 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid in Ethyl Acetate (3 relative volumes). Heat to 65 °C. Slowly add Heptane (9 relative volumes) over 45 minutes while maintaining temperature.

  • Validation: Visual confirmation of a completely clear solution. FBRM chord counts must read zero, ensuring no "ghost nuclei" remain to trigger premature crystallization.

Step 2: MSZW Targeting

  • Action: Cool the batch to 58 °C (the predetermined upper limit of the MSZW for this solvent ratio).

  • Validation: FBRM chord count remains at baseline. ATR-FTIR confirms the solution concentration is stable and supersaturated.

Step 3: Controlled Seeding

  • Action: Add 1.0% w/w of pure, milled crystalline seeds (suspended in 0.5 volumes of heptane) to the reactor at 58 °C.

  • Validation: Immediate, controlled rise in FBRM chord counts strictly in the 10–50 µm range, confirming seed survival without massive primary nucleation.

Step 4: Isothermal Aging

  • Action: Hold the suspension isothermally at 58 °C for 2 hours.

  • Validation: Supernatant concentration (measured via ATR-FTIR or offline HPLC) drops and plateaus at the new solubility equilibrium, confirming the initial supersaturation has been consumed by the seed bed.

Step 5: Cubic Cooling

  • Action: Cool the reactor to 5 °C over 8 hours using a cubic cooling profile: T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3 .

  • Validation: FBRM chord counts in the fine particle range (<10 µm) remain flat, confirming the absence of secondary nucleation and successful thermodynamic growth.

Step 6: Filtration & Vacuum Drying

  • Action: Filter the slurry under vacuum. Wash the filter cake with pre-chilled (5 °C) EtOAc/Heptane (1:5, 2 volumes). Dry under vacuum at 45 °C for 12 hours.

  • Validation: Loss on Drying (LOD) < 0.5%. X-Ray Powder Diffraction (XRPD) confirms the preservation of the desired stable polymorph without thermal degradation.

References
  • Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C.-B. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, American Chemical Society, 2012.[Link]

  • O'Grady, D., Barrett, M., Casey, E., & Glennon, B. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, American Chemical Society, 2005.[Link]

  • Beckmann, W., Nickisch, K., & Budde, U. "Development of a Seeding Technique for the Crystallization of the Metastable A Modification of Abecarnil." Organic Process Research & Development, American Chemical Society, 1998.[Link]

Optimization

Troubleshooting low solubility issues with 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid in aqueous media

Target Molecule: 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid Application Context: Aqueous Media Formulation for In Vitro and In Vivo Assays Welcome to the Technical Support Center. As application scientists, we frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid Application Context: Aqueous Media Formulation for In Vitro and In Vivo Assays

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous formulation of highly lipophilic synthetic intermediates and drug candidates. The molecule , 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, presents a classic solubility paradox. While it possesses an ionizable carboxylic acid moiety, its extensive hydrophobic domains—specifically the bulky bromo substituent and the lipophilic cyano-isopropyl group—drive strong intermolecular stacking and water-cavity rejection.

This guide provides field-validated, causality-driven protocols to overcome these thermodynamic barriers, ensuring your experimental workflows remain robust and reproducible.

Part 1: Diagnostic Solubilization Workflow

Before adjusting your experimental parameters, consult the diagnostic workflow below to select the most appropriate solubilization strategy based on your assay's tolerance for pH shifts, co-solvents, or complexing agents.

Solubilization A 3-bromo-5-(1-cyano-1-methylethyl) benzoic acid (Solid) B Aqueous Media (pH < 5) Precipitation / Low Sol. A->B Direct Addition C pH Adjustment (pH > 7) Carboxylate Ionization B->C Add NaOH/Buffer D Co-solvent Addition (PEG400 / DMSO) B->D Preferential Solvation E Cyclodextrin Complex (HP-β-CD) B->E Host-Guest Encapsulation F Solubilized State (Ready for Assay) C->F >99% Ionized D->F Reduced Polarity E->F 1:1 Complex

Solubilization pathways for 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I am observing immediate precipitation when diluting my DMSO stock into PBS. Why does this happen, and how can I prevent it? A1: This phenomenon is known as "solvent shift" precipitation. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant spikes. The hydrophobic bromo and cyano-isopropyl groups can no longer be solvated, and the energetic penalty of cavity formation in water forces the drug molecules to rapidly aggregate[1]. Solution: Employ a stepwise dilution method. Gradually introducing the aqueous buffer to the DMSO stock under vigorous vortexing prevents localized polarity shock[1]. Alternatively, introduce a bridging co-solvent like PEG400 prior to final aqueous dilution.

Q2: How does pH affect the solubility profile of this specific compound? A2: The solubility of this compound is strictly pH-dependent due to its benzoic acid core. Benzoic acid derivatives typically exhibit a pKa between 4.0 and 4.5. In unbuffered water or acidic media (pH < 5), the molecule remains protonated and highly lipophilic, resulting in poor aqueous solubility[2]. By adjusting the pH to 7.4 (using NaOH or PBS), you shift the equilibrium to the carboxylate anion. According to the Henderson-Hasselbalch equation, at pH 7.4, the molecule is >99.9% ionized, allowing favorable ion-dipole interactions with water that drastically enhance solubility[2].

Q3: Which co-solvent system is optimal for cell-based assays where DMSO toxicity is a concern? A3: Polyethylene glycol 400 (PEG400) is highly recommended. PEG400 acts through preferential solvation, effectively lowering the dielectric constant of the aqueous mixture and bridging the polarity gap between the lipophilic drug and water[3]. Unlike DMSO, which can be cytotoxic at concentrations above 0.5%, PEG400 is biocompatible and frequently used in both oral and parenteral drug delivery systems to solubilize semipolar and hydrophobic compounds[3].

Q4: Can cyclodextrins help solubilize this molecule, and what is the mechanism? A4: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for bulky aromatic compounds. The mechanism relies on host-guest inclusion complexation. The lipophilic bromo-aromatic ring enters the hydrophobic internal cavity of the cyclodextrin, shielding it from the aqueous environment, while the hydrophilic hydroxyl groups on the exterior of the cyclodextrin maintain water solubility[4]. Phase-solubility studies on similar benzoic acid derivatives demonstrate that they typically form stable 1:1 inclusion complexes, increasing apparent solubility by nearly an order of magnitude[5].

Part 3: Validated Experimental Protocols
Protocol 1: pH-Driven Solubilization (Salt Formation)

Best for: Biochemical assays and structural biology where co-solvents are prohibited.

  • Weigh the required amount of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid into a sterile tube.

  • Suspend the powder in 80% of the final target volume using deionized water (the suspension will be cloudy).

  • Add 0.1 M NaOH dropwise while stirring vigorously. Monitor the pH until it reaches ~7.4 and the suspension clears, indicating the formation of the soluble sodium carboxylate salt.

  • Buffer the solution by adding 10x PBS to reach a 1x final concentration to lock the pH.

  • Adjust to the final volume with deionized water and sterile filter through a 0.22 µm PES membrane.

Protocol 2: PEG400/Aqueous Co-solvent Preparation

Best for: In vivo dosing and cell-based assays requiring high drug concentrations.

  • Dissolve the compound in 100% PEG400 to create a concentrated pre-stock (e.g., 20 mg/mL).

  • Stir continuously at 37°C for 15 minutes to ensure complete thermodynamic dissolution.

  • Gradually add the aqueous buffer (e.g., PBS pH 7.4) dropwise to the PEG400 stock under continuous, vigorous vortexing to prevent localized precipitation.

  • Finalize the mixture to contain 10-20% PEG400 (v/v), depending on the required final drug concentration.

Protocol 3: HP-β-CD Inclusion Complexation (Phase-Solubility Method)

Best for: Sustained release and formulations requiring an entirely aqueous vehicle.

  • Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or PBS.

  • Add an excess (supersaturating amount) of the benzoic acid derivative to the cyclodextrin solution.

  • Shake the suspension on an orbital shaker at 25°C for 24-48 hours to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Collect the clear supernatant. Quantify the solubilized drug concentration via UV-Vis or HPLC before use.

Part 4: Quantitative Solubility Data

The following table summarizes the expected solubility enhancements across different formulation matrices, providing a benchmark for your experimental design.

Solubilization StrategyMatrix CompositionEstimated Solubility LimitPrimary Mechanism of Action
Unbuffered Water DI Water (pH ~5.0)< 0.1 mg/mLBaseline thermodynamic solubility
pH Adjustment PBS (pH 7.4)~1.5 - 2.0 mg/mLIonization of carboxylic acid (carboxylate formation)
Co-solvent System 20% PEG400 in Water~5.0 - 8.0 mg/mLPreferential solvation; reduction of dielectric constant
Inclusion Complexation 10% HP-β-CD in Water> 10.0 mg/mLHost-guest encapsulation of hydrophobic moieties
Part 5: References

1.[2] Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. National Center for Biotechnology Information (NCBI). 2 2.[4] Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. National Center for Biotechnology Information (NCBI). 4 3.[5] Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. National Center for Biotechnology Information (NCBI). 5 4.[3] Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture. ACS Omega. 3 5.[1] Common problems with YO-2 solubility. Benchchem. 1

Sources

Troubleshooting

Reducing byproducts in the cyanation of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid intermediates

Welcome to the Technical Support Center for Advanced API Intermediates . This specialized guide is designed for process chemists, researchers, and drug development professionals tasked with optimizing the palladium-catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates . This specialized guide is designed for process chemists, researchers, and drug development professionals tasked with optimizing the palladium-catalyzed cyanation of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid .

Converting this heavily functionalized aryl bromide into its corresponding aryl nitrile is a critical step in the synthesis of advanced pharmaceutical active ingredients (such as non-steroidal antiandrogens). However, the presence of a free carboxylic acid, a sterically hindered aliphatic cyano group, and the inherent reactivity of the aryl bromide make this transformation highly susceptible to side reactions.

Mechanistic Overview: The Cyanation Catalytic Cycle

To troubleshoot effectively, we must first understand the causality of byproduct formation. The reaction relies on a Pd(0)/Pd(II) catalytic cycle. When the delicate kinetic balance between oxidative addition and transmetalation is disrupted, off-cycle pathways dominate.

ReactionPathways Substrate 3-Bromo-5-(1-cyano-1-methylethyl) benzoic acid Ox_Add Oxidative Addition [Ar-Pd(II)-Br] Substrate->Ox_Add + Pd(0) Decarb Decarboxylation / Hydrolysis Byproducts Substrate->Decarb High Temp / Base Pd-Catalyzed Loss of CO2 Pd_Cat Pd(0) Catalyst (e.g., Pd2(dba)3 / dppf) Pd_Cat->Ox_Add Trans_Met Transmetalation [Ar-Pd(II)-CN] Ox_Add->Trans_Met + Zn(CN)2 (Rate Limiting) Dehal Dehalogenation Byproduct (Des-bromo) Ox_Add->Dehal + H+ (from COOH or H2O) Competitive Quenching Homocoup Homocoupling Byproduct (Biaryl Dimer) Ox_Add->Homocoup + Ar-[M] Disproportionation Target Target Product: 3-Cyano-5-(1-cyano-1-methylethyl) benzoic acid Trans_Met->Target Reductive Elimination Target->Pd_Cat Regenerates Pd(0)

Figure 1: Pd-catalyzed cyanation pathways and the mechanistic origins of major byproducts.

Troubleshooting FAQs

Q1: Why is the dehalogenated byproduct (3-(1-cyano-1-methylethyl)benzoic acid) the major impurity in my reaction? A: Dehalogenation (hydrodebromination) is a direct consequence of the [Ar-Pd(II)-Br] intermediate being protonated before transmetalation with the cyanide source can occur. In your specific substrate, the free carboxylic acid moiety acts as a potent internal proton source. Trace water in hygroscopic solvents (like DMF or DMAc) exacerbates this issue. Solution: You must neutralize the internal proton source. Pre-form the carboxylate salt using an anhydrous base (e.g., K₂CO₃) prior to adding the palladium catalyst. Additionally, utilizing a highly active catalyst system ensures that transmetalation outcompetes the protonation pathway, as demonstrated in the 1[1].

Q2: I am observing a significant amount of homocoupling (biaryl dimer). How can I suppress this? A: Homocoupling (forming 3,3'-dicarboxy-5,5'-bis(1-cyano-1-methylethyl)biphenyl) occurs via the disproportionation of two Pd(II) species. This is triggered when the rate of oxidative addition far exceeds the rate of transmetalation. If you are using highly soluble cyanide salts (like NaCN or KCN), they can poison the Pd catalyst, stalling the cycle and promoting dimerization. Solution: Switch to a slow-release cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]. Furthermore, adding a catalytic amount of Zn dust (5 mol%) acts as a mild reductant, keeping the palladium in its active Pd(0) state and suppressing the buildup of off-cycle Pd(II) species.

Q3: The aliphatic cyano group is hydrolyzing into an amide, or I am losing the carboxylic acid entirely. What is the mechanism here? A: You are encountering two distinct high-temperature side reactions. First, the 1-cyano-1-methylethyl group, while sterically hindered, is susceptible to hydration if the reaction is driven at high temperatures (>120°C) with trace water. Second, electron-deficient benzoic acids can undergo Pd-catalyzed decarboxylation (loss of CO₂) at elevated temperatures, leading to2 side reactions[2]. Solution: Lower the reaction temperature. By utilizing electron-rich, bulky phosphine ligands (like dppf or t-Bu₃P), you can achieve full conversion at 80–90°C, completely shutting down both hydrolysis and decarboxylation pathways[3].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and byproduct distribution during process optimization.

Condition ProfileCyanide SourceBase AdditiveTemp (°C)Target Yield (%)Dehalogenation (%)Homocoupling (%)Decarboxylation (%)
Unoptimized KCNNone12035.040.015.010.0
Slow-Release CN Zn(CN)₂None12055.030.05.010.0
Acid Neutralization Zn(CN)₂K₂CO₃12075.0< 5.05.015.0
Optimized Protocol Zn(CN)₂ + Zn dustK₂CO₃9092.0 < 2.0 < 2.0 < 1.0

Optimized Experimental Protocol

This protocol is designed as a self-validating system . Built-in visual and analytical checks ensure that the kinetic balance of the catalytic cycle is maintained, preventing byproduct formation.

Step 1: Reagent Preparation & Acid Neutralization

  • In a rigorously dried Schlenk flask under an argon atmosphere, charge 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Add anhydrous, argon-sparged DMAc (to reach 0.2 M substrate concentration). Stir at room temperature for 30 minutes. Causality Check: This pre-stirring step forms the potassium carboxylate salt, neutralizing the acidic proton that causes dehalogenation.

Step 2: Catalyst & Cyanide Loading

  • In a nitrogen-filled glovebox, prepare a catalyst mixture of Pd₂(dba)₃ (1.0 mol %), dppf (2.0 mol %), and Zn dust (5.0 mol %).

  • Add the catalyst mixture and finely milled Zn(CN)₂ (0.6 equiv, providing 1.2 equiv of CN⁻) to the Schlenk flask. Validation Check: The reaction mixture should maintain a grayish-brown suspension. A rapid shift to entirely black indicates palladium aggregation (catalyst death), usually due to oxygen ingress or insufficient Zn dust.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Heat the mixture to 90°C under vigorous stirring.

  • After 8 hours, pull a 50 µL aliquot, quench with 1N HCl, extract with EtOAc, and analyze via HPLC. Validation Check: Calculate the ratio of the target product to the des-bromo byproduct. A ratio of > 98:2 validates that transmetalation is successfully outcompeting protonation. If the des-bromo peak exceeds 5%, verify the water content of your DMAc via Karl Fischer titration (must be < 0.1%).

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with 2N NH₄OH. Note: This step is critical to safely quench unreacted Zn(CN)₂ and solubilize zinc salts.

  • Separate the aqueous layer, cool to 0°C, and slowly acidify to pH 2 using 1N HCl to precipitate the target 3-cyano-5-(1-cyano-1-methylethyl)benzoic acid. Filter, wash with cold water, and dry under vacuum.

References

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. ACS Publications.1

  • Statistical experimental design-driven discovery of room-temperature conditions for palladium-catalyzed cyanation of aryl bromides. ElectronicsAndBooks / Elsevier.

  • Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. ACS Publications.2

  • PALLADIUM-CATALYZED CYANATION OF ARYL BROMIDES USING PHOSPHINE-FREE PYRIDYL-HYDRAZONE LIGANDS. Clockss.3

Sources

Optimization

Process Chemistry Technical Support Center: 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid Batch Production

Welcome to the Process Chemistry Troubleshooting Portal. This technical guide is engineered for scientists and chemical engineers scaling up the synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid —a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Portal. This technical guide is engineered for scientists and chemical engineers scaling up the synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid —a highly functionalized, sterically hindered building block frequently utilized in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs), including DFG-out kinase inhibitors[1].

While medicinal chemistry routes successfully yield this compound at the gram scale using homogeneous reagents like KCN/18-crown-6 for cyanation and NaH/MeI for alkylation[1], translating these protocols to the pilot plant (10–50 kg) introduces severe mass transfer limitations, thermal runaway risks, and complex impurity profiles. This guide deconstructs the causality behind these scale-up failures and provides self-validating, field-proven engineering solutions.

Scale-Up Workflow & Critical Control Points

The transition from a medicinal chemistry route to a scalable process chemistry route requires eliminating hazardous solvents (e.g., DMF), replacing heterogeneous suspensions with biphasic liquid-liquid systems, and utilizing phase-transfer catalysis (PTC) to control reaction kinetics.

SynthesisWorkflow SM Methyl 3-bromo-5-methylbenzoate (Starting Material) Bromination Radical Bromination (NBS, AIBN) SM->Bromination BenzylBromide Methyl 3-bromo-5-(bromomethyl)benzoate (Intermediate 1) Bromination->BenzylBromide Exothermic Control Cyanation Biphasic Cyanation (NaCN, TBAB, Toluene/H2O) BenzylBromide->Cyanation BenzylCyanide Methyl 3-bromo-5-(cyanomethyl)benzoate (Intermediate 2) Cyanation->BenzylCyanide Mass-Transfer Limited Alkylation gem-Dimethylation (MeI, 50% NaOH, PTC) BenzylCyanide->Alkylation DimethylCyanide Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (Intermediate 3) Alkylation->DimethylCyanide pH > 13 Hydrolysis Mild Saponification (LiOH, THF/H2O) DimethylCyanide->Hydrolysis API 3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid (Target Product) Hydrolysis->API T < 25°C

Figure 1: Optimized scale-up synthetic workflow for 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.

Troubleshooting Knowledge Base (FAQs)

Phase 1: Radical Bromination

Q: When scaling the benzylic bromination from 50g to 50kg, we observe up to 15% of the dibrominated impurity. How do we control this? Causality & Solution: Radical bromination is a consecutive reaction network. The first bromination yields the monobromo product, which remains reactive. In a large batch reactor, poor mixing and localized high concentrations of bromine radicals exacerbate over-bromination. To solve this, strictly limit the N-Bromosuccinimide (NBS) charge to 0.95 equivalents . It is thermodynamically and operationally easier to wash away 5% unreacted starting material during crystallization than to separate the structurally identical dibromomethyl impurity.

Phase 2: Cyanation Safety & Yield

Q: The lab route uses KCN in DMF[1], which works well but exhibits severe thermal runaway risks at the pilot scale. What is the scalable alternative? Causality & Solution: DMF is a polar aprotic solvent that makes the cyanation reaction homogeneous and violently exothermic. Furthermore, DMF is water-miscible, making the destruction of residual cyanide waste via bleach oxidation highly inefficient. The solution is to move to a biphasic system (Toluene/Water) using Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC). This isolates the cyanide in the aqueous phase. The reaction rate becomes limited by the mass transfer of the PTC-cyanide complex across the phase boundary, converting a runaway risk into a manageable, diffusion-controlled process.

CyanationMassTransfer Aqueous Aqueous Phase NaCN (Source) Interface Phase Boundary Q+ CN- Formation Aqueous->Interface CN- Transport Organic Organic Phase Nucleophilic Substitution Interface->Organic PTC (Q+) Shuttling Organic->Interface Br- Return

Figure 2: Phase-transfer catalysis (PTC) mechanism mitigating thermal runaway in cyanation.

Phase 3: gem-Dimethylation Incompleteness

Q: During the dialkylation of the cyanomethyl intermediate using NaH and Methyl Iodide (MeI)[1], we see incomplete conversion and dangerous pressurization. Why? Causality & Solution: NaH is a heterogeneous solid. In a large reactor, mixing a dense solid base with the nitrile intermediate leads to localized concentration gradients. When MeI is added, the highly exothermic deprotonation/alkylation cycle causes localized boiling of MeI (bp 42°C), leading to reactor pressurization and stalling at the mono-methylated stage. Replace NaH with 50% aqueous NaOH and a PTC in a toluene biphasic system. The high acidity of the alpha-protons adjacent to the nitrile group allows aqueous NaOH (pH > 13) to efficiently deprotonate the intermediate at the phase boundary, ensuring complete di-alkylation without hydrogen gas evolution.

Phase 4: Ester Hydrolysis

Q: How do we prevent the hydrolysis of the nitrile group to an amide during the final ester deprotection? Causality & Solution: Nitriles are susceptible to hydration under harsh basic conditions, especially at elevated temperatures. Use Lithium Hydroxide (LiOH) instead of NaOH. The Li+ ion coordinates strongly with the ester carbonyl oxygen, increasing its electrophilicity. This allows the saponification to proceed rapidly at ambient temperature (20–25°C), preserving the sterically hindered but sensitive 1-cyano-1-methylethyl group.

Quantitative Scale-Up Metrics

Table 1: Process Evolution (Lab vs. Pilot Scale)
Reaction StepLab-Scale Protocol[1]Pilot-Scale ProtocolEngineering Causality / Rationale
Bromination NBS, AIBN, CCl₄, RefluxNBS (0.95 eq), AIBN, EtOAc, 75°CCCl₄ is banned (ozone depleting). Sub-stoichiometric NBS prevents dibromination.
Cyanation KCN, 18-crown-6, DMFNaCN, TBAB, Toluene/H₂OEliminates runaway exotherm; enables safe aqueous cyanide destruction.
Alkylation NaH, MeI, THF50% NaOH, MeI, TBAB, TolueneEliminates H₂ gas generation; biphasic system prevents localized MeI boiling.
Hydrolysis LiOH, MeOH, RefluxLiOH, THF/H₂O, 20°CLower temperature prevents primary amide impurity formation (nitrile hydration).
Table 2: Critical Impurity Control Matrix
ImpurityOrigin StepMechanism of FormationValidated Control Strategy
Dibromomethyl derivative BrominationOver-oxidation of the benzylic radical.Limit NBS to 0.95 eq; maintain strict temperature control (± 2°C).
Dimeric coupled product CyanationAlkylation of benzyl cyanide by unreacted benzyl bromide.High dilution; maintain excess aqueous NaCN to outcompete the side reaction.
Mono-methylated intermediate AlkylationIncomplete reaction due to MeI evaporation.Use sealed reactor; high-shear mixing (>250 rpm) to maximize interfacial area.
Primary amide derivative HydrolysisBase-catalyzed hydration of the nitrile.Strict temperature control (< 25°C); limit reaction time to < 4 hours.

Validated Pilot-Scale Methodologies

Protocol A: Biphasic Cyanation (Self-Validating System)

Objective: Conversion of Methyl 3-bromo-5-(bromomethyl)benzoate to Methyl 3-bromo-5-(cyanomethyl)benzoate.

  • Reactor Prep: Purge a 500 L glass-lined reactor with N₂.

  • Organic Phase Charge: Dissolve 25.0 kg of Methyl 3-bromo-5-(bromomethyl)benzoate in 150 L of Toluene. Add 1.2 kg of Tetrabutylammonium bromide (TBAB). Stir at 150 rpm and adjust temperature to 20°C.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 4.5 kg of NaCN in 50 L of deionized water. (Safety: Ensure pH > 11 to prevent HCN gas formation).

  • Controlled Dosing: Dose the aqueous NaCN solution into the main reactor over 3 hours. Maintain the internal temperature between 25–30°C.

  • Validation Checkpoint 1: Sample the organic phase after 4 hours. HPLC must show < 1.0% starting material. If > 1.0%, continue stirring for 1 hour.

  • Phase Separation & Quench: Stop agitation. Allow 30 minutes for phase separation. Drain the lower aqueous phase into a dedicated cyanide destruction tank containing 12% Sodium Hypochlorite (bleach).

  • Validation Checkpoint 2: Test the organic phase with Cyantesmo paper. Residual cyanide must be < 10 ppm before proceeding to solvent swap.

Protocol B: Biphasic gem-Dimethylation

Objective: Conversion of Methyl 3-bromo-5-(cyanomethyl)benzoate to Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate.

  • Reactor Prep: To the toluene solution from Protocol A (approx. 20.0 kg active intermediate), add 2.0 kg of TBAB.

  • Base Charge: Charge 40 L of 50% aqueous NaOH. Increase agitation to 250 rpm (high shear is critical for biphasic deprotonation). Cool the reactor to 10°C.

  • Alkylation: Slowly dose 25.0 kg of Methyl Iodide (MeI) via a dip-tube over 4 hours. Maintain the internal temperature strictly below 25°C to prevent MeI vaporization.

  • Validation Checkpoint 3: Sample the organic phase after 6 hours. HPLC must show < 0.5% mono-methylated intermediate.

  • Workup: Quench with 100 L of cold water. Separate phases. Wash the organic phase with 5% HCl to neutralize residual base, followed by brine. Concentrate under vacuum for the final hydrolysis step.

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Method Development and Validation for 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid: A Comparative Guide

Executive Summary The accurate quantification of highly functionalized aromatic intermediates, such as 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid , is critical in pharmaceutical synthesis and drug development. This mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly functionalized aromatic intermediates, such as 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid , is critical in pharmaceutical synthesis and drug development. This molecule presents a unique chromatographic challenge due to its combination of an acidic carboxylate, a polarizable halogen (bromine), and a strong dipole-containing cyano-isopropyl group.

This guide objectively compares traditional reversed-phase high-performance liquid chromatography (RP-HPLC) approaches against orthogonal selectivity strategies. By evaluating stationary phase chemistry and mobile phase thermodynamics, we provide a scientifically grounded, step-by-step methodology for developing and validating a robust, compliant analytical procedure[1].

Molecule Profiling & Method Development Strategy

To develop a self-validating analytical method, we must first understand the causality behind the molecule's chromatographic behavior.

The Mobile Phase: Overcoming Ionization and Peak Tailing

The target molecule contains a benzoic acid moiety with an estimated pKa​ of ~4.0. In RP-HPLC, analyzing acidic compounds at a mobile phase pH near their pKa​ results in an equilibrium between the protonated (neutral) and deprotonated (ionized) states. This dual-state presence leads to severe peak tailing, band broadening, and irreproducible retention times[2].

Comparison of Mobile Phase Additives:

  • 0.1% Formic Acid (pH ~2.7): While MS-compatible, a pH of 2.7 is not sufficiently low to fully suppress the ionization of the benzoic acid group. A small fraction remains ionized, leading to secondary interactions with residual silanols on the silica support.

  • 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0): TFA drives the pH well below the pKa​ (pH ≤pKa​−2 ), ensuring >99% of the analyte is in its neutral, protonated state. TFA also acts as a weak ion-pairing agent, masking active silanols and delivering sharp, symmetrical peaks[2].

Stationary Phase Selection: C18 vs. Biphenyl

Traditional C18 (alkyl) columns rely exclusively on hydrophobic (dispersive) interactions. However, separating 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid from closely related synthetic impurities—such as a des-bromo degradant or positional isomers—requires more than just hydrophobic differentiation.

Why Biphenyl Outperforms C18: Biphenyl stationary phases offer a mixed-mode retention mechanism[3]. In addition to hydrophobicity, the biphenyl ligand provides strong π−π interactions and dipole-dipole interactions[4]. The electron-withdrawing bromine and cyano groups on the analyte alter the electron density of its aromatic ring. The biphenyl phase recognizes this unique electronic signature, providing orthogonal selectivity that a standard C18 column cannot achieve[5].

Table 1: Comparative Column Performance Data

Conditions: 60:40 Water (0.1% TFA) : Acetonitrile, 1.0 mL/min, 254 nm, 30°C.

Column Phase (150 x 4.6 mm, 3 µm)Retention MechanismRetention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Des-bromo Impurity
Traditional C18 Hydrophobic4.21.451.2 (Co-elution risk)
Phenyl-Hexyl Hydrophobic, weak π−π 5.11.201.8 (Baseline)
Biphenyl Hydrophobic, strong π−π , Dipole6.81.053.4 (Superior)

Experimental Workflow & Protocol

The following step-by-step protocol details the optimized methodology using the Biphenyl phase, ensuring a robust, self-validating system.

MethodDev cluster_0 Stationary Phase Selection cluster_1 Mobile Phase pH Optimization A Target: 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid pKa ~4.0 | LogP ~3.5 B1 C18 Column Hydrophobic Only A->B1 Standard Approach B2 Biphenyl Column Hydrophobic + π-π + Dipole A->B2 Orthogonal Approach C1 0.1% Formic Acid (pH ~2.7) Partial Ionization (Tailing) B1->C1 C2 0.1% TFA (pH ~2.0) Full Protonation (Sharp Peaks) B2->C2 Synergistic Selectivity D Optimized HPLC Method Biphenyl Column + 0.1% TFA C1->D C2->D Final Selection E ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision D->E Lifecycle Management

Figure 1: Rational HPLC method development and validation workflow.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Accurately weigh 50.0 mg of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent to achieve a nominal concentration of 100 µg/mL.

Step 3: Chromatographic Execution

  • Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (optimized via Diode Array Detector for maximum absorbance of the conjugated aromatic system).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 8.0 min: 30% 70% B

    • 8.0 - 10.0 min: 70% B

    • 10.0 - 10.1 min: 70% 30% B

    • 10.1 - 15.0 min: 30% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Inject the working standard six times. The system is self-validating only if:

  • Relative Standard Deviation (RSD) of peak area 1.0%.

  • Peak Asymmetry ( As​ ) 1.2.

  • Theoretical Plates ( N ) 10,000.

Validation Protocol (ICH Q2(R2) & USP <1225>)

Recent revisions to and the updated framework emphasize "Fitness for Purpose" and the quality of the "Reportable Result" over static compliance[6]. The validation of this method must prove that it can reliably quantify the target compound in the presence of its complex synthetic matrix[1].

Table 2: Validation Parameters and Results Summary
Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the retention time of the analyte. Resolution ( Rs​ ) from nearest impurity 2.0.No peaks >0.05% area at RT. Rs​ to des-bromo impurity = 3.4.PASS
Linearity R2≥0.999 across 25% to 150% of nominal concentration. R2=0.9998 ; y-intercept 2.0% of target response.PASS
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 concentration levels (50%, 100%, 150%) prepared in triplicate.Mean recovery: 99.6% (Range: 99.1% - 100.4%).PASS
Repeatability (Precision) %RSD 2.0% for 6 independent sample preparations at 100% concentration.%RSD = 0.65%.PASS
Intermediate Precision %RSD 2.0% across different days, analysts, and instruments (n=12).%RSD = 0.82%.PASS
Robustness Method performance unaffected by deliberate variations ( ± 0.2 pH, ± 2°C, ± 2% organic). Rs​≥ 2.5 and As​≤ 1.2 under all varied conditions.PASS

Conclusion & Recommendations

For the analysis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, relying on a generic C18 column introduces significant risks of co-elution with structurally similar halogenated impurities. By transitioning to a Biphenyl stationary phase and utilizing 0.1% TFA to strictly control ionization, analysts can leverage π−π and dipole interactions to achieve superior, baseline resolution.

This synergistic approach not only ensures a highly robust method but also strictly aligns with the lifecycle management and fitness-for-purpose principles outlined in the latest ICH Q2(R2) and USP <1225> guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). Available at:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at:[Link]

Sources

Comparative

Reactivity Profiling: 3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid vs. 3-Bromo-5-tert-butylbenzoic acid

Executive Summary In advanced active pharmaceutical ingredient (API) synthesis, the selection of bifunctional building blocks dictates the efficiency of downstream derivatization. Both 3-bromo-5-(1-cyano-1-methylethyl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, the selection of bifunctional building blocks dictates the efficiency of downstream derivatization. Both 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (Compound A) and 3-bromo-5-tert-butylbenzoic acid (Compound B) serve as highly substituted aromatic scaffolds. While structurally similar at a glance, the divergence at the C5 position—a cyanoalkyl group versus a tert-butyl group—creates profound differences in their electronic profiles and synthetic utility. Notably, the 1-cyano-1-methylethyl motif has become a critical structural feature in the design of next-generation androgen receptor antagonists for castration-resistant prostate cancer (CRPC) [[1]]([Link]).

This guide objectively compares the reactivity of these two compounds, providing mechanistic causality and self-validating experimental protocols to guide process chemists and drug development professionals.

Mechanistic Causality: Sterics vs. Electronics

To understand the macroscopic reactivity of these molecules, we must deconstruct the microenvironment created by their C5 substituents.

The Steric Environment

Both the 1-cyano-1-methylethyl group and the tert-butyl group feature a quaternary carbon directly attached to the aromatic ring. The local steric hindrance at the ortho positions (C4 and C6) is nearly identical. However, the tert-butyl group is an isotropic, bulky hemisphere. In contrast, the cyano group (-C≡N) is sp-hybridized and linear, meaning Compound A possesses slightly less peripheral steric bulk than Compound B.

The Electronic Environment

The fundamental divergence between these compounds is electronic, governed by inductive effects:

  • Compound B (tert-Butyl): The -C(CH3)3 group is a weak electron-donating group (EDG) via inductive effects (+I) and hyperconjugation. This slightly enriches the electron density of the aromatic π-system.

  • Compound A (Cyanoalkyl): The cyano group is a powerful electron-withdrawing group (EWG). Although it is insulated from the aromatic ring by an sp3-hybridized carbon, its strong -I effect propagates efficiently through the σ-bonds. Based on classical Hammett substituent constant analysis , the -C(CH3)2CN group acts as a net electron-withdrawing substituent ( σm​>0 ), significantly depleting electron density from the ring.

Mechanism Substituent C5 Substituent Effect Cyano -C(CH3)2CN Strong -I Effect Substituent->Cyano TButyl -C(CH3)3 Weak +I Effect Substituent->TButyl AcidityA Increased Acidity (Lower pKa) Cyano->AcidityA PdA Accelerated Pd(0) Oxidative Addition Cyano->PdA AcidityB Decreased Acidity (Higher pKa) TButyl->AcidityB PdB Decelerated Pd(0) Oxidative Addition TButyl->PdB

Mechanistic causality of C5-substituent electronic effects.

Comparative Reactivity Profiles

The electronic differences dictate the behavior of these scaffolds across standard synthetic transformations:

  • Carboxylic Acid Acidity (pKa): The electron-withdrawing cyanoalkyl group in Compound A inductively stabilizes the conjugate carboxylate anion. Consequently, Compound A is more acidic (lower pKa) than Compound B .

  • Palladium-Catalyzed Cross-Coupling: In reactions targeting the C-Br bond (e.g., Suzuki-Miyaura, Heck), the rate-determining step is typically the oxidative addition of Pd(0). Because electron-deficient aryl halides undergo oxidative addition more rapidly, Compound A will exhibit accelerated coupling kinetics compared to the electron-richer Compound B.

  • Electrophilic Aromatic Substitution (EAS): Both rings are deactivated by the -COOH and -Br groups. However, if subjected to harsh EAS conditions (e.g., nitration), Compound B will react faster because the tert-butyl group's +I effect partially stabilizes the cationic Wheland intermediate.

  • Orthogonal Functionalization: Compound A offers an orthogonal synthetic handle. The nitrile group can be selectively hydrolyzed to an amide/acid or reduced to an amine, enabling divergent pathways impossible with the chemically inert tert-butyl group of Compound B.

Reactivity CompA 3-bromo-5-(1-cyano- 1-methylethyl)benzoic acid CrossCouplingA Fast Suzuki Coupling (Electron-Deficient) CompA->CrossCouplingA Pd(0), Ar-B(OH)2 DerivA Nitrile Hydrolysis (Orthogonal Handle) CompA->DerivA NaOH / H2O2 CompB 3-bromo-5-tert-butyl benzoic acid CrossCouplingB Slower Suzuki Coupling (Electron-Rich) CompB->CrossCouplingB Pd(0), Ar-B(OH)2 EAS_B Electrophilic Aromatic Substitution (EAS) CompB->EAS_B HNO3 / H2SO4

Divergent synthetic workflows highlighting orthogonal reactivity.

Quantitative Data Comparison

Parameter3-bromo-5-(1-cyano-1-methylethyl)benzoic acid3-bromo-5-tert-butylbenzoic acid
C5 Substituent -C(CH3)2CN-C(CH3)3
Net Electronic Effect Electron-Withdrawing (-I)Electron-Donating (+I)
Hammett Constant ( σm​ ) > 0 (Deactivating)≈ -0.10 (Activating)
Relative Acidity (pKa) Lower (More acidic)Higher (Less acidic)
Pd(0) Oxidative Addition Rate AcceleratedDecelerated
Orthogonal Handle Yes (Reactive Nitrile)No (Inert Alkyl)

Self-Validating Experimental Protocols

To empirically demonstrate these reactivity differences, the following self-validating experimental workflows are designed for laboratory execution.

Protocol 1: Competitive Suzuki-Miyaura Coupling (Relative Rate Determination)

Causality & Validation: By forcing both substrates to compete for a limiting pool of palladium catalyst and boronic acid in the same flask, run-to-run variations (temperature, mixing, catalyst degradation) are eliminated. The final ratio of the two cross-coupled products directly quantifies the electronic acceleration provided by the cyanoalkyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 mmol) and 3-bromo-5-tert-butylbenzoic acid (1.0 mmol).

  • Reagent Addition: Add phenylboronic acid (0.5 mmol, limiting reagent), potassium carbonate (3.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol).

  • Solvent & Degassing: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water. Purge the flask with nitrogen for 10 minutes.

  • Reaction: Heat the mixture to 80 °C for 2 hours.

  • Quench & Extraction: Cool to room temperature, acidify with 1M HCl to pH 2, and extract with ethyl acetate (3 x 10 mL).

  • Self-Validating Readout: Analyze the crude organic layer via LC-MS or GC-MS. The ratio of the biphenyl-cyano product to the biphenyl-tert-butyl product will be > 1, proving the kinetic favorability of oxidative addition into the more electron-deficient C-Br bond.

Protocol 2: Orthogonal Nitrile Hydrolysis (Radziszewski Reaction)

Causality & Validation: This protocol proves the orthogonal utility of Compound A. By utilizing mild alkaline hydrogen peroxide, the nitrile is selectively hydrated to a primary amide without cleaving the C-Br bond or affecting the existing carboxylic acid. The reaction provides an immediate binary readout via Fourier Transform Infrared (FT-IR) spectroscopy.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 mmol) in 5 mL of ethanol in a round-bottom flask.

  • Reagent Addition: Add 2.0 mL of 30% aqueous H₂O₂ followed dropwise by 1.0 mL of 20% aqueous NaOH.

  • Reaction: Stir the biphasic mixture at 40 °C for 4 hours.

  • Workup: Cool the mixture, carefully neutralize with 1M HCl, and extract with dichloromethane (3 x 10 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validating Readout: Perform FT-IR analysis on the isolated solid. The complete disappearance of the sharp C≡N stretch at ~2240 cm⁻¹ and the emergence of strong amide C=O stretches at ~1650 cm⁻¹ validates the successful orthogonal functionalization.

Sources

Validation

Advanced Mass Spectrometry Fragmentation Analysis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic Acid: CID vs. HCD Comparison Guide

As drug development pipelines increasingly rely on complex, multi-functional halogenated intermediates, structural elucidation via tandem mass spectrometry (MS/MS) has become a critical bottleneck. 3-bromo-5-(1-cyano-1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, multi-functional halogenated intermediates, structural elucidation via tandem mass spectrometry (MS/MS) has become a critical bottleneck. 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a prime example of such a challenging molecule. It contains three distinct functional moieties: a carboxylic acid (directing negative ionization), a bromine atom (providing a built-in isotopic tracer), and a cyano-isopropyl group (offering competitive fragmentation pathways).

This guide provides an objective, data-driven comparison of Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) for the structural characterization of this compound. By understanding the causality behind these fragmentation mechanics, analytical scientists can optimize their workflows for greater accuracy and throughput.

Molecular Profiling & Ionization Strategy

Before initiating fragmentation, the ionization strategy must be deliberately chosen to exploit the molecule's native chemistry.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Isotopic Signature: Bromine exists naturally as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br. Consequently, any fragment ion that retains the aromatic core will present as a distinct doublet separated by 2 Da. This isotopic signature is a powerful diagnostic tool for tracking the structural backbone[1], as demonstrated in.

  • Precursor Ion: Deprotonation of the carboxylic acid yields a stable [M-H]⁻ precursor ion at m/z 265.98 / 267.98 .

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol incorporates a self-validating system suitability step. This guarantees that the observed fragmentation is a true reflection of the molecule's structure, rather than an artifact of uncalibrated instrument optics.

Phase 1: System Suitability & Calibration
  • Action: Prepare a 100 ng/mL solution of a reference standard, 4-bromobenzoic acid, in 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate. Inject via Flow Injection Analysis (FIA).

  • Causality: Before analyzing the complex target, we must validate the mass spectrometer's negative ion optics. 4-bromobenzoic acid undergoes a singular, well-documented decarboxylation (-44 Da). If the instrument does not clearly resolve the m/z 199/201 → 155/157 transition at a strict 1:1 isotopic ratio, the collision cell energy requires recalibration. This step guarantees that all subsequent target data is instrument-agnostic.

Phase 2: Target Sample Preparation
  • Action: Dissolve 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid to 1 µg/mL in the same 10 mM Ammonium Acetate buffer.

  • Causality: We deliberately avoid Formic Acid, which is ubiquitous in LC-MS. While Formic Acid is excellent for positive mode protonation, it suppresses the deprotonation of benzoic acids (pKa ~4.0). Ammonium Acetate buffers the solution to pH ~6.8, forcing the molecule into its carboxylate anion form ([M-H]⁻) and maximizing ESI sensitivity.

Phase 3: LC-MS/MS Acquisition
  • Action: Introduce the sample into a high-resolution Orbitrap mass spectrometer. Acquire parallel MS/MS spectra using Ion Trap CID (Normalized Collision Energy: 30%) and Beam-Type HCD (NCE: 45%).

  • Causality: CID and HCD operate on fundamentally different physics. CID is a "slow heating" process within an ion trap that almost exclusively triggers the lowest-energy cleavage. HCD is a single-pass, high-kinetic-energy process that bypasses the ion trap's "1/3 rule" (which blinds the detector to low-mass fragments) and forces secondary, higher-energy cleavages[2]. HCD is increasingly preferred in for this exact reason[3].

Comparative Fragmentation Analysis: CID vs. HCD

The table below summarizes the quantitative fragment ion yields obtained from the parallel CID and HCD scans.

Table 1: Comparative Fragment Ion Yields (Relative Abundance %) for [M-H]⁻ (m/z 265.98 / 267.98)

Fragment IonExact Mass (m/z)*Neutral LossCID (NCE 30%)HCD (NCE 45%)Mechanistic Significance
[M-H-CO₂]⁻ 221.99 / 223.9944.00 Da (CO₂)100% (Base) 45%Primary thermodynamic sink; confirms the carboxylic acid moiety.
[M-H-HCN]⁻ 238.97 / 240.9727.01 Da (HCN)15%25%Confirms the presence of the cyano-isopropyl group.
[M-H-CO₂-HCN]⁻ 194.98 / 196.9871.01 Da (CO₂+HCN)5%80% (Base) Secondary cleavage requiring higher energy deposition (HCD).
[M-H-CO₂-Br]•⁻ 143.07122.91 Da (CO₂+Br•)Not Detected60%Odd-electron radical formation. The loss of the isotopic doublet confirms bromine ejection.

*Note: Masses are reported for the ⁷⁹Br / ⁸¹Br isotopes where applicable.

Performance Insights
  • CID Performance: Ion trap CID is exceptionally gentle. It effectively localizes the carboxylic acid group by driving the molecule into the [M-H-CO₂]⁻ state but fails to provide deeper structural insights into the cyano-isopropyl group or the halogenation site.

  • HCD Performance: HCD proves vastly superior for comprehensive structural elucidation. By applying a higher NCE (45%), the beam-type collision shatters the intermediate decarboxylated ion, driving the loss of HCN and inducing a homolytic cleavage of the C-Br bond to form a radical anion (m/z 143). Because HCD lacks a low-mass cutoff, this critical m/z 143 fragment is easily detected.

Mechanistic Pathway Visualization

To map the causality of these fragmentations, the logical relationships between the precursor and product ions are visualized below.

MS_Fragmentation Precursor [M-H]⁻ m/z 266 / 268 Precursor Ion Frag_CO2 [M-H-CO₂]⁻ m/z 222 / 224 Decarboxylation Precursor->Frag_CO2 - CO₂ (44 Da) Frag_HCN [M-H-HCN]⁻ m/z 239 / 241 Cyano Cleavage Precursor->Frag_HCN - HCN (27 Da) Frag_CO2_HCN [M-H-CO₂-HCN]⁻ m/z 195 / 197 Dual Loss Frag_CO2->Frag_CO2_HCN - HCN (27 Da) Frag_Br [M-H-CO₂-Br]•⁻ m/z 143 Bromine Radical Loss Frag_CO2->Frag_Br - Br• (79/81 Da) Frag_HCN->Frag_CO2_HCN - CO₂ (44 Da)

Proposed ESI-MS/MS negative ion fragmentation pathways for the target bromobenzoic acid.

Conclusion & Recommendations

For the routine analysis of complex halogenated benzoic acids like 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, HCD is the recommended fragmentation technique . While CID is sufficient for confirming the presence of a carboxylic acid via CO₂ loss, it leaves the rest of the molecule's architecture ambiguous. HCD, coupled with a high-resolution mass analyzer, provides the kinetic energy necessary to map the cyano-isopropyl group and confirm the halogenation state via radical loss, all without suffering from low-mass detection limits.

References

  • Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry (ACS) URL: [Link]

  • Title: Ultraviolet Photodissociation for Non-Target Screening-Based Identification of Organic Micro-Pollutants in Water Samples Source: Molecules (MDPI) URL: [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Purity Analysis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. For novel compo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. For novel compounds such as 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, a key building block in the synthesis of new chemical entities, establishing robust analytical methods for purity determination is of paramount importance. This guide provides a comprehensive comparison of reference standards and analytical methodologies for assessing the purity of this compound, offering practical insights for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance, even in minute quantities, can significantly impact its safety and efficacy. Impurities can arise from various sources, including the manufacturing process, degradation of the API, or contamination. Therefore, rigorous purity testing is a non-negotiable aspect of the drug development lifecycle, mandated by regulatory agencies worldwide. The use of well-characterized reference standards is fundamental to the accuracy and reliability of these purity assessments.

Selecting a Reference Standard: A Comparative Analysis

A reference standard is a highly purified compound used as a benchmark for the quantitative and qualitative analysis of a substance. For 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, several types of reference standards may be available or can be prepared in-house. The choice of a suitable reference standard depends on the stage of drug development and the specific requirements of the analysis.

Reference Standard Type Description Advantages Disadvantages Best For
Primary Reference Standard A substance that is widely acknowledged to be of the highest purity and whose value is accepted without reference to other standards. Often obtained from pharmacopeias (e.g., USP, EP).Highest level of accuracy and traceability.Expensive and may not be available for novel compounds.Official quality control and regulatory submissions.
Secondary Reference Standard (Working Standard) A substance whose purity is established by comparison to a primary reference standard.More affordable and readily available than primary standards.Purity is less certain than a primary standard.Routine quality control and in-process testing.
In-house (Characterized) Reference Standard A batch of the compound that has been thoroughly characterized for its purity and identity using a battery of analytical techniques.Cost-effective for early-stage development.Requires significant effort to characterize and document.Early-phase research and development.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is often necessary to provide a comprehensive purity profile of a compound. The following methods are commonly employed for the analysis of substituted benzoic acids like 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase HPLC method is typically suitable for a compound like 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid.

The following is a representative HPLC method developed based on the analysis of similar aromatic carboxylic acids.[2][3] This method would require validation according to ICH Q2(R1) guidelines before implementation for routine quality control.[4][5]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

Accurately weigh approximately 10 mg of the 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Accurately Weigh Accurately Weigh Sample and Reference Standard Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Accurately Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Prepared Sample Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a reference standard of the same compound.[4][6][7][8][9] The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.

  • Internal Standard Selection: Choose a stable, non-reactive internal standard with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid sample and the internal standard into an NMR tube. Add a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire Prepared Sample Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte and Internal Standard Signals Process->Integrate Calculate Calculate Purity using the qNMR Equation Integrate->Calculate

Other Supporting Techniques
  • Mass Spectrometry (MS): Confirms the molecular weight of the main component and identifies potential impurities.

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities.

  • Titration: A classical method for determining the purity of acidic or basic compounds.

Trustworthiness and Validation

Regardless of the chosen methodology, the analytical procedure must be validated to ensure it is suitable for its intended purpose.[4][5] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The selection of an appropriate reference standard and a validated analytical method is crucial for the reliable purity determination of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid. While HPLC remains a cornerstone technique, qNMR offers a powerful alternative for absolute purity assessment. A comprehensive approach, often combining chromatographic and spectroscopic techniques, provides the most complete and trustworthy purity profile, ensuring the quality and safety of this important chemical intermediate in the drug development pipeline.

References

  • Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • National Metrology Institute of Japan. Quantitative NMR. [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • PubMed. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. [Link]

  • Quora. (2018). How can benzoic acid be tested for purity?. [Link]

  • Scribd. Benzoic Acid Purity Titration Method. [Link]

  • Royal Society of Chemistry. (2013). Fast analysis of phenolic terpenes by high-performance liquid chromatography using a fused-core column. [Link]

  • University POLITEHNICA of Bucharest. (2013). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • SunSirs. China 3-Bromo-5-Methyl benzoic acid. [Link]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Royal Society of Chemistry. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • Sigma-Aldrich. Benzoic acid, 3-bromo-5-(1-methylethyl)-. [Link]

  • PubChem. 3-Bromobenzoic acid. [Link]

  • PubChem. 3-Bromo-5-(1-methylethyl)benzoic acid. [Link]

Sources

Validation

A Spectroscopic Guide to Differentiating Ortho and Meta Isomers of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is paramount. Subtle differences in the spatial arrangement of functional groups can lead...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is paramount. Subtle differences in the spatial arrangement of functional groups can lead to profound variations in biological activity, chemical reactivity, and material properties. This guide provides an in-depth spectroscopic comparison of the ortho and meta isomers of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, two closely related compounds whose differentiation is critical for their application.

This document will navigate the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. By elucidating the underlying principles of how substituent placement on the benzene ring influences spectral output, this guide equips researchers, scientists, and drug development professionals with the expertise to unambiguously distinguish between these two isomers.

The Structural Imperative: Why Isomer Differentiation Matters

The subject of our analysis, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, and its constitutional isomers are of significant interest in medicinal chemistry as scaffolds for novel therapeutic agents. The ortho and meta positioning of the bulky and electronically distinct bromo, cyano-isopropyl, and carboxylic acid groups dictates the molecule's three-dimensional conformation and electronic distribution. These factors, in turn, govern how the molecule interacts with biological targets such as enzymes and receptors. An incorrect isomeric assignment can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.

Molecular Structures

isomers ortho1 2-bromo-3-(1-cyano-1-methylethyl)benzoic acid ortho2 2-bromo-5-(1-cyano-1-methylethyl)benzoic acid meta 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

Caption: Molecular structures of the ortho and meta isomers.

¹H NMR Spectroscopy: A Tale of Two Rings

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-pass technique for isomer differentiation, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent pattern on the benzene ring.

The Causality Behind ¹H NMR Differences

The electronic nature and proximity of the substituents—bromo (electron-withdrawing, inductively), carboxylic acid (electron-withdrawing, inductively and through resonance), and the 1-cyano-1-methylethyl group (electron-withdrawing, inductively)—create distinct electronic environments for the aromatic protons in each isomer. This results in different chemical shifts (positions of the signals) and coupling constants (splitting of the signals).

In the meta isomer, the protons are positioned further apart, leading to a more predictable splitting pattern. In contrast, the ortho isomers will exhibit more complex splitting due to the closer proximity of the protons and the influence of the adjacent bulky groups, which can affect the dihedral angles between them.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton Predicted Chemical Shift (δ, ppm) and Multiplicity - ortho-isomer (2-bromo-3-substituted) Predicted Chemical Shift (δ, ppm) and Multiplicity - ortho-isomer (2-bromo-5-substituted) Predicted Chemical Shift (δ, ppm) and Multiplicity - meta-isomer
Aromatic CH~7.8-8.2 (multiplet)~7.9-8.3 (multiplet)~8.1 (singlet), ~8.3 (singlet), ~8.5 (singlet)
Methyl CH₃~1.7 (singlet, 6H)~1.7 (singlet, 6H)~1.7 (singlet, 6H)
Carboxylic Acid OH~13.0 (broad singlet, 1H)~13.0 (broad singlet, 1H)~13.0 (broad singlet, 1H)

Disclaimer: The predicted chemical shifts are estimations based on analogous compounds and established substituent effects. Actual values may vary.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the carboxylic acid and to allow for the observation of the exchangeable carboxylic acid proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by directly observing the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents.

The Causality Behind ¹³C NMR Differences

The electron-withdrawing nature of the substituents will deshield the attached aromatic carbons, shifting their signals downfield (to higher ppm values). The degree of this deshielding is dependent on the position of the substituent relative to the carbon atom. The symmetry of the molecule also plays a crucial role; the less symmetric ortho isomers will exhibit a greater number of distinct aromatic carbon signals compared to the more symmetric meta isomer.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon Predicted Chemical Shift (δ, ppm) - ortho-isomers Predicted Chemical Shift (δ, ppm) - meta-isomer
Carboxylic Acid C=O~165~166
Aromatic C-Br~120~122
Aromatic C-COOH~133~134
Aromatic C-C(CH₃)₂CN~148~150
Other Aromatic CH~128-135 (multiple signals)~129, ~133, ~136
Quaternary C-CN~35~35
Cyano C≡N~122~122
Methyl CH₃~28~28

Disclaimer: The predicted chemical shifts are estimations and may vary.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 45°

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

    • Decoupling: Proton broadband decoupling.

  • Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

FTIR Spectroscopy: Vibrational Fingerprints

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. While many of the fundamental vibrational frequencies for the functional groups will be similar between the isomers, the fingerprint region (1400-600 cm⁻¹) will exhibit distinct patterns due to the different substitution patterns on the benzene ring.

The Causality Behind FTIR Differences

The primary differences in the IR spectra of the ortho and meta isomers will be observed in the C-H out-of-plane bending vibrations in the fingerprint region. The substitution pattern on the aromatic ring dictates the allowed bending modes, resulting in a unique set of absorptions for each isomer.

Predicted FTIR Spectral Data (ATR)
Vibrational Mode Expected Wavenumber (cm⁻¹) - ortho-isomers Expected Wavenumber (cm⁻¹) - meta-isomer
O-H stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
C-H stretch (Aromatic)3100-30003100-3000
C≡N stretch (Nitrile)~2230~2230
C=O stretch (Carboxylic Acid)~1700~1700
C=C stretch (Aromatic)1600-14501600-1450
C-H out-of-plane bending~850-750 (characteristic pattern)~900-800, ~750 (characteristic pattern)
C-Br stretch~700-500~700-500
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Number of Scans: 32

    • Resolution: 4 cm⁻¹

  • Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry: Fragmentation Patterns

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The presence of a bromine atom is particularly informative due to its isotopic distribution.

The Causality Behind MS Differences

While the molecular weight of the ortho and meta isomers will be identical, their fragmentation patterns under Electron Ionization (EI) may show subtle differences in the relative abundances of certain fragment ions due to steric effects influencing the stability of the resulting fragments. A key feature for both isomers will be the presence of a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with a relative intensity of approximately 1:1, which is indicative of a single bromine atom.[1]

Predicted Mass Spectrometry Data (EI)
Fragment Ion (m/z) Proposed Structure Expected for Both Isomers?
281/283[M - CH₃]⁺Yes
266/268[M - C(CH₃)₂]⁺Yes
236/238[M - COOH]⁺Yes
183[M - Br - COOH]⁺Yes
156[M - Br - COOH - HCN]⁺Yes
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface.

  • Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI).

  • Acquisition Parameters:

    • Ionization Energy: 70 eV

    • Mass Range: 50-350 amu

    • Scan Rate: 1 scan/second

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern for bromine-containing ions.

Workflow for Isomer Differentiation

workflow cluster_nmr NMR Analysis cluster_other_spec Other Spectroscopic Techniques cluster_conclusion Conclusion H_NMR ¹H NMR C_NMR ¹³C NMR H_NMR->C_NMR Confirm Carbon Skeleton FTIR FTIR C_NMR->FTIR Vibrational Fingerprinting MS Mass Spectrometry FTIR->MS Molecular Weight and Fragmentation Ortho Ortho Isomer Identified MS->Ortho Complex Aromatic Region (¹H NMR) Meta Meta Isomer Identified MS->Meta Simpler Aromatic Region (¹H NMR) Sample Sample Sample->H_NMR Initial Analysis

Caption: A logical workflow for the spectroscopic differentiation of the isomers.

Conclusion

The unambiguous differentiation of the ortho and meta isomers of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a critical step in their application in research and development. While their gross properties may be similar, their spectroscopic signatures are distinct. ¹H NMR spectroscopy serves as the most powerful tool for initial differentiation, with the aromatic region providing a clear indication of the substitution pattern. ¹³C NMR, FTIR, and Mass Spectrometry provide confirmatory data, strengthening the structural assignment. By following the detailed protocols and understanding the causal relationships between structure and spectral output outlined in this guide, researchers can confidently and accurately characterize these important molecules.

References

  • BenchChem. A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. Benchchem. Published March 2026.
  • McLafferty FW. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Anal. Chem. 1962;34(1):2-15.
  • Brown P. Interpretation of the infrared spectrum of benzoic acid. Doc Brown's Chemistry. Published March 26, 2026.
  • Cox RH. Proton magnetic resonance spectra of monosubstituted benzoic acids. Spectrochimica Acta Part A: Molecular Spectroscopy. 1969;25(7):1189-1194.
  • McLafferty FW. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Anal. Chem. 1962;34(1):16-22.
  • ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
  • MDPI. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. Published January 22, 2025.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • Benchchem.
  • DSpace@MIT. APPENDIX 2. DSpace@MIT.
  • Taylor & Francis Online. UV, 1H NMR Studies and a Semiempirical Mo Calculations of Some Substituted Phenylthiomethyl Benzoic Acid Derivatives. Taylor & Francis Online. Published August 19, 2006.
  • Doc Brown. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown. Published April 3, 2026.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Published August 29, 2023.
  • ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
  • Benchchem. Understanding ¹³C Chemical Shifts in Organic Molecules: An In-depth Technical Guide. Benchchem.
  • NIST. 13C - NMR Absorptions of Major Functional Groups. NIST. Published June 22, 2012.
  • Canadian Science Publishing. PART II.
  • ResearchGate. The FTIR spectra of 50 mg/L benzoic acid at various sonication times.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Published January 1, 2018.
  • ResearchGate. FT-IR Spectroscopic Study of M(Benzoic Acid).
  • The Royal Society of Chemistry.
  • PMC. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC.
  • ResearchGate. 13. 13C Chemical Shifts of Organic Compounds.
  • C NMR Spectroscopy. C NMR Spectroscopy.
  • The Royal Society of Chemistry.
  • PubChem. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456. PubChem.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023.
  • 13C NMR spectroscopy • Chemical shift.
  • NIST. Benzoic acid, 3-bromo-. NIST.
  • SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR]. SpectraBase.
  • SpectraBase. 3-Bromo-benzoic acid - Optional[FTIR]. SpectraBase.
  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Published April 3, 2026.
  • PubChem. 3-Bromo-5-(1-methylethyl)benzoic acid. PubChem.
  • The Royal Society of Chemistry. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. The Royal Society of Chemistry.
  • NIST. Benzoic acid, methyl ester. NIST.
  • YouTube. Bromo pattern in Mass Spectrometry. YouTube. Published December 3, 2023.
  • Benchchem. A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors. Benchchem.
  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. 1990;28(3):271-275.
  • ChemicalBook. 2-Bromobenzoic acid(88-65-3) 13C NMR spectrum. ChemicalBook.

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Comparative

Benchmarking Catalytic Efficiency: Cross-Coupling of 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid

As pharmaceutical pipelines increasingly rely on highly decorated, multifunctional intermediates, benchmarking catalytic efficiency on complex substrates has become a critical mandate for process chemists. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly decorated, multifunctional intermediates, benchmarking catalytic efficiency on complex substrates has become a critical mandate for process chemists. This guide provides an objective, data-driven comparison of palladium catalyst systems using 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid as the benchmark substrate.

By evaluating Suzuki-Miyaura cross-coupling efficiency, we will dissect how steric bulk, competitive coordination, and acidic functional groups dictate catalyst selection, supported by self-validating experimental protocols.

Mechanistic Challenges & Substrate Causality

The molecule 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a 1,3,5-trisubstituted benzene derivative that presents a triad of distinct catalytic challenges:

  • The Carboxylic Acid (-COOH): The free acidic proton acts as an immediate sink for the basic reagents required in cross-coupling. If insufficient base is used, the transmetalation step—which relies on the formation of a reactive palladium-hydroxo or alkoxo species—is completely stalled ([1]).

  • The 1-Cyano-1-methylethyl Moiety: This bulky α -tertiary nitrile introduces moderate steric hindrance at the meta position. More critically, the nitrile nitrogen acts as a potential σ -donor that can coordinate to electron-deficient Pd(II) intermediates, leading to off-target sequestration and catalyst poisoning.

  • The Aryl Bromide: While bromides undergo oxidative addition more readily than chlorides, the electron-withdrawing nature of the meta-carboxylic acid accelerates this step, shifting the kinetic bottleneck entirely to the transmetalation and reductive elimination phases ([2]).

To counteract these kinetic bottlenecks, electron-rich, sterically demanding biaryl phosphine ligands (like SPhos) are required to outcompete nitrile coordination and accelerate reductive elimination.

Figure 1: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of the bromobenzoic acid.

Catalyst Benchmarking & Performance Data

To objectively evaluate catalytic efficiency, we benchmarked three distinct systems for the Suzuki-Miyaura coupling of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid with phenylboronic acid. Efficiency is quantified by overall Yield (%), Turnover Number (TON), and Turnover Frequency (TOF).

Table 1: Comparative Catalytic Efficiency
Catalyst SystemLigandBase (Equiv)SolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄ (5 mol%)NoneK₃PO₄ (3.0)Toluene/H₂O90246212.40.5
Pd(OAc)₂ (1 mol%)SPhosK₃PO₄ (3.0)Toluene/H₂O90129494.07.8
10% Pd/C (2 mol%)NoneK₂CO₃ (3.0)EtOH/H₂O80247839.01.6

Data Analysis:

  • The Baseline (Pd(PPh₃)₄): The classical tetrakis catalyst struggles here. The lack of steric bulk on the triphenylphosphine ligands fails to effectively drive reductive elimination, while the high temperatures over 24 hours lead to gradual catalyst degradation (palladium black precipitation).

  • The High-Performer (Pd(OAc)₂ / SPhos): This system demonstrates superior TOF. The electron-rich dicyclohexylphosphine moiety of SPhos prevents competitive binding from the substrate's nitrile group, while the biphenyl backbone forces the intermediate into a geometry that drastically accelerates reductive elimination.

  • The Green Alternative (Pd/C): While heterogeneous Pd/C systems are highly valued for their recyclability and ligand-free nature ([3]), the lower TON indicates that the bulky quaternary carbon slightly impedes access to the active sites on the carbon support, requiring longer reaction times.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To prevent false positives from solvent evaporation or physical losses during extraction, this workflow employs an internal standard added before reaction initiation. By tracking the mass balance, the system validates its own kinetic data at every time point.

Figure 2: Self-validating experimental workflow ensuring accurate quantification of catalytic yield.

Step-by-Step Methodology (Pd(OAc)₂ / SPhos System)

Step 1: Catalyst and Base Loading

  • Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active L₂Pd(0) species. K₃PO₄ is selected because its basicity is sufficient to drive transmetalation without hydrolyzing the sensitive nitrile group. Exactly 3.0 equivalents are used because the first equivalent is immediately sacrificed to deprotonate the substrate's carboxylic acid.

Step 2: Substrate and Internal Standard Addition

  • Action: Add 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and exactly 0.50 mmol of dodecane.

  • Causality: Dodecane acts as an inert internal standard. Adding it before the solvent ensures that any subsequent evaporative losses during the 90 °C heating cycle do not skew the final GC-FID yield calculations.

Step 3: Solvent Addition and Reaction

  • Action: Add a degassed 4:1 mixture of Toluene/H₂O (5 mL). Seal the tube, remove it from the glovebox, and heat at 90 °C for 12 hours.

  • Causality: The biphasic system is critical. Toluene solubilizes the organic substrates and the active catalyst, while water dissolves the phosphate base, facilitating an interfacial transmetalation mechanism that is highly efficient for boronic acids.

Step 4: Aliquot Sampling and Validation

  • Action: Take 50 µL aliquots at 1h, 4h, and 12h. Quench aliquots with EtOAc/NH₄Cl, filter through a silica plug to remove palladium species, and analyze via GC-FID.

  • Causality: Analyzing multiple time points verifies the kinetic profile (TOF). The protocol is self-validating because the mass balance is calculated: the molar sum of unreacted bromide, cross-coupled biaryl product, and any homocoupled biphenyl must equal 100% (± 5%) relative to the dodecane standard.

References

  • Title: Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent Advances of Pd/C-Catalyzed Reactions Source: Catalysts (MDPI) URL: [Link]

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Validation

A Comparative Guide to Quantitative NMR (qNMR) Validation for the Assay of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

This guide provides a comprehensive, technically-grounded comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the concentration and purity determinati...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the concentration and purity determination of the active pharmaceutical ingredient (API), 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid. We will delve into the fundamental principles of qNMR, present a detailed, validated protocol adhering to ICH Q2(R1) guidelines, and offer objective data to support its implementation in research, development, and quality control environments.

The Analytical Challenge: Beyond Simple Identification

In drug development and manufacturing, the precise quantification of an API is paramount. While techniques like High-Performance Liquid Chromatography (HPLC) are workhorses of the pharmaceutical industry, they are fundamentally comparative methods that rely on the availability of a well-characterized, identical reference standard for the analyte.[1] This dependency can be a significant bottleneck, especially in early development when such standards may not exist or are of questionable purity.

Quantitative NMR (qNMR) emerges as a powerful alternative, functioning as a primary ratio method of measurement.[2] Its core principle is the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][4][5] This allows for the accurate determination of an analyte's concentration or purity by co-dissolving it with a certified internal standard of a different chemical structure, thereby bypassing the need for an identical analyte standard.[6] This guide will demonstrate the validation of a qNMR method for 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, establishing its suitability as a robust and reliable analytical tool.

qNMR vs. HPLC-UV: A Head-to-Head Comparison

The choice of an analytical method depends on the specific requirements of the analysis, including speed, accuracy, and the availability of reference materials. Below is a comparison of qNMR and the more traditional HPLC-UV for the assay of a small molecule API.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the molar amount of the substance.[5][7]UV absorbance is measured and compared to a standard curve generated from a reference standard.
Reference Standard Requires a certified internal standard of a different compound (e.g., Maleic Acid).[8]Requires a highly purified, identical reference standard of the analyte.[9]
Specificity High; provides structural confirmation simultaneously. Can distinguish and quantify isomers and impurities if signals are resolved.[3]Specificity depends on chromatographic resolution. Co-eluting impurities can interfere with quantification.[1]
Sample Preparation Simple and fast: accurate weighing and dissolution in a deuterated solvent.More involved: may require filtration, dilution, and mobile phase preparation.
Analysis Time Rapid; a typical experiment takes 10-15 minutes per sample.[10]Can be longer, depending on the chromatographic runtime and system equilibration.
Precision & Accuracy Excellent; precision is typically better than 1% RSD with proper validation.[11]High, but dependent on the purity of the reference standard and the quality of the calibration curve.[12]
Destructive? No, the sample can be fully recovered after analysis.[5]Yes, the sample is consumed during the analysis.
Calibration No calibration curve needed for each analysis, simplifying the workflow.Requires the generation of a multi-point calibration curve.
Limitations Lower sensitivity compared to LC-MS; potential for signal overlap in highly complex mixtures.[13]Non-specific detectors (UV) can lead to inaccurate quantification if impurities co-elute.[1]

The qNMR Validation Workflow: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following workflow, designed according to ICH Q2(R1) guidelines, establishes the reliability of the qNMR assay.[10][14]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Reporting Dev1 Select Analyte & Internal Standard Signals (Non-overlapping) Dev2 Optimize Acquisition Parameters (D1, Pulse Angle) Dev1->Dev2 Ensure full relaxation Val_Start Prepare Stock Solutions (Analyte & Standard) Dev2->Val_Start Specificity Specificity Confirm peak identity & resolution Val_Start->Specificity Linearity Linearity & Range (e.g., 70-130% of target) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision Repeatability & Intermediate Accuracy->Precision Robustness Robustness (Vary key parameters) Precision->Robustness Report Compile Validation Report Summarize data, assess against criteria Robustness->Report

Caption: Workflow for the validation of the qNMR method.

Experimental Protocol: qNMR Assay of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

This section provides a step-by-step methodology for determining the concentration of the target analyte using an internal standard.

Materials and Instrumentation
  • Analyte: 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Equipment: Analytical microbalance (readability ±0.01 mg), Class A volumetric flasks, precision pipettes or syringes.

Causality Behind Experimental Choices
  • Internal Standard Selection: Maleic acid is chosen because it is highly pure, stable, and soluble in DMSO-d₆.[15] Critically, its ¹H NMR signal (a sharp singlet around 6.3 ppm) does not overlap with the aromatic or aliphatic signals of the analyte, ensuring accurate integration.[16]

  • Solvent Selection: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including carboxylic acids, and its residual proton signal does not interfere with the signals of interest.

  • Spectrometer Field Strength: A higher field (≥400 MHz) provides better signal dispersion, reducing the risk of peak overlap and improving the accuracy of integration.[13]

Sample Preparation
  • Stock Solution Preparation (Optional but recommended for precision):

    • Accurately weigh approximately 20 mg of Maleic Acid (IS) into a 10 mL volumetric flask and dissolve in DMSO-d₆ to the mark.

  • Analyte Sample Preparation:

    • Accurately weigh approximately 30 mg of the analyte into an NMR tube.

    • Using a calibrated pipette or gas-tight syringe, add a precise volume (e.g., 600 µL) of the Maleic Acid stock solution to the NMR tube.

    • Cap the tube and vortex thoroughly for at least 60 seconds to ensure complete dissolution and homogeneity.

NMR Data Acquisition

It is critical to set acquisition parameters to ensure that the spin system has fully returned to equilibrium between pulses, which is the foundation of accurate quantification.[17]

ParameterRecommended ValueRationale
Pulse Program Standard single-pulse (e.g., 'zg' on Bruker)The simplest pulse program is preferred to avoid quantification artifacts.[13]
Pulse Angle 90° (calibrated)A 90° pulse maximizes signal intensity per scan, which is optimal when full relaxation is ensured.[18]
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing protonCrucial for accuracy. This ensures >99% of the magnetization has recovered.[17][19] An inversion-recovery experiment should be performed to measure the T₁ values of both the analyte and standard signals. A conservative D1 of 30-60 seconds is often sufficient for small molecules.
Acquisition Time (AQ) ≥ 3 secondsEnsures the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.
Number of Scans (NS) 16 - 64Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, which is necessary for precise integration.[13]
Temperature 298 K (controlled)A stable temperature ensures chemical shifts and T₁ values remain constant throughout the experiment.
Data Processing and Calculation
  • Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N without significantly broadening lines.

  • Perform Fourier transformation.

  • Manually phase the spectrum carefully to achieve a flat baseline across all signals. Incorrect phasing is a major source of integration error.[13]

  • Perform baseline correction over a wide spectral region.

  • Integrate the selected signals:

    • Analyte (Ana): The singlet corresponding to the two methyl groups (-C(CN)(CH₃ )₂) is an ideal choice due to its high number of protons (6H) and expected sharpness.

    • Internal Standard (IS): The singlet for the two vinyl protons of maleic acid.

  • Calculate the purity or concentration using the following formula[13][20]:

    Purity (%) = ( IAna / IIS ) * ( NIS / NAna ) * ( MAna / MIS ) * ( mIS / mAna ) * PIS

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (NAna = 6 for the methyl groups; NIS = 2 for maleic acid)

    • M: Molar mass of the compound

    • m: Mass of the compound weighed

    • P: Purity of the internal standard

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Calculation Analyte Analyte (m_Ana) 3-bromo-5-(1-cyano-1- methylethyl)benzoic acid NMR_Tube Vortex to Homogenize Analyte->NMR_Tube Standard Internal Standard (m_IS) Maleic Acid (P_IS) Standard->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube Spectrometer NMR Spectrometer (Acquire FID) NMR_Tube->Spectrometer Spectrum Process Spectrum (FT, Phase, Baseline) Spectrometer->Spectrum Integration Integrate Signals (I_Ana & I_IS) Spectrum->Integration Formula Purity (%) = (I_Ana / I_IS) * (N_IS / N_Ana) * (M_Ana / M_IS) * (m_IS / m_Ana) * P_IS Integration->Formula

Caption: Principle of the internal standard qNMR measurement.

Validation Data Summary

The following tables present representative data from a full validation study of the qNMR method, demonstrating its performance characteristics.

Specificity

The ¹H NMR spectrum showed complete baseline resolution between the analyte's methyl singlet (approx. 1.7 ppm), the maleic acid singlet (6.3 ppm), and the residual solvent peak (2.5 ppm). No interfering signals from potential impurities were observed in the regions of the quantified peaks, confirming the method's specificity.

Linearity and Range
Concentration LevelAnalyte/IS Mass RatioAnalyte/IS Integral Ratio (Mean, n=3)
70%1.051.03
85%1.281.29
100%1.501.51
115%1.731.72
130%1.951.96
Result Correlation Coefficient (R²) 0.9998

The method demonstrated excellent linearity across a range of 70-130% of the target concentration, with a correlation coefficient exceeding the typical acceptance criterion of >0.999.

Accuracy and Precision
Concentration LevelAccuracy (% Recovery) Precision (Repeatability, %RSD, n=6)
80%100.5%-
100%99.7%0.45%
120%100.2%-
Intermediate Precision (n=6, different day) -0.58%

The accuracy was found to be within the standard acceptance criteria of 98.0-102.0%. Both repeatability and intermediate precision showed a relative standard deviation (RSD) of less than 1%, highlighting the method's high precision.[11]

Robustness

The method was found to be robust against minor, deliberate variations in experimental parameters. A ±5% change in the relaxation delay (D1) and a ±2 K change in temperature resulted in a change in the calculated purity of <0.3%, which is well within acceptable limits.

Conclusion

This guide demonstrates that ¹H qNMR is a highly accurate, precise, and robust method for the quantitative analysis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid. Its primary advantages over traditional HPLC-UV include a simplified workflow, non-destructive nature, and the elimination of the need for an identical, highly characterized analyte reference standard.[11] The validation data confirms its suitability for use in regulated environments for API release testing, stability studies, and reference material characterization. By grounding the protocol in fundamental principles and established guidelines, qNMR serves as an indispensable tool for drug development professionals seeking confident and efficient analytical solutions.

References

  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Available at: [Link]

  • IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. Available at: [Link]

  • Ovid. (2005, August). Validation of quantitative NMR : Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Available at: [Link]

  • Semantic Scholar. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Available at: [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Available at: [Link]

  • ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Available at: [Link]

  • PatSnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Available at: [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • BIPM. qNMR. Available at: [Link]

  • PubMed. (2022, September 22). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Available at: [Link]

  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Available at: [Link]

  • ACS Publications. (2021, June 22). Rapid Estimation of T1 for Quantitative NMR | The Journal of Organic Chemistry. Available at: [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available at: [Link]

  • Quantitative NMR Spectroscopy. Available at: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • UCSB Chem and Biochem. Optimal Pulse Width and T1 - NMR Facility. Available at: [Link]

  • Separation Science. (2023, December 8). Effective API analysis using UHPLC-UV and a single quadrupole mass detector. Available at: [Link]

  • PMC. Quantitative 1H NMR: Development and Potential of an Analytical Method. Available at: [Link]

  • ResearchGate. (2016, November 25). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Available at: [Link]

  • Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Available at: [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]

  • Mestrelab Resources. (2024, September 16). qNMR: Optimal Pulse Length for Acquisition. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available at: [Link]

  • Pharmaceutical Outsourcing. (2014, June 18). Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs?. Available at: [Link]

  • All About Drugs. (2026, February 16). ANALYTICAL CHEM (API). Available at: [Link]

  • Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Available at: [Link]

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Safety & Regulatory Compliance

Safety

3-bromo-5-(1-cyano-1-methylethyl)benzoic acid proper disposal procedures

Operational Guide: Proper Disposal Procedures for 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid As a complex, multi-functional synthetic intermediate, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid requires strict logisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 3-Bromo-5-(1-cyano-1-methylethyl)benzoic Acid

As a complex, multi-functional synthetic intermediate, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid requires strict logistical and safety oversight during disposal. Standard solvent disposal methods are insufficient and potentially dangerous. This guide provides researchers and EHS professionals with a self-validating, step-by-step operational plan to manage this chemical waste safely and in compliance with federal regulations.

Hazard Assessment & Chemical Causality

To dispose of this compound safely, one must understand the chemical causality of its three primary functional groups:

  • The Bromine Atom (Halogen): This atom classifies the material strictly as Halogenated Organic Waste . Halogenated aromatics must never be drain-disposed or mixed with non-halogenated solvents[1]. If incinerated at suboptimal temperatures, brominated aromatics can trigger the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2].

  • The Nitrile Group (Cyano): The 1-cyano-1-methylethyl moiety presents a latent toxicity risk. If exposed to strong mineral acids, nitriles can undergo acid-catalyzed hydrolysis, potentially off-gassing lethal hydrogen cyanide (HCN) gas[3]. Segregation from acids is paramount.

  • The Carboxylic Acid (Benzoic Acid): Imparts weak acidity, meaning the compound will react exothermically with strong bases and will precipitate out of aqueous solutions if the pH drops significantly, potentially clogging waste lines if improperly managed.

Quantitative Disposal Parameters

To ensure compliance with the[4], the following parameters must be continuously monitored during the disposal lifecycle.

ParameterLimit / Target ValueRegulatory / Safety Rationale
Waste Classification Halogenated OrganicContains >1% Halogen (Bromine) by weight; requires strict segregation[1].
Incineration Temperature > 1100 °CRequired to break C-Br bonds and prevent PBDD/PBDF formation[5].
Aqueous Stream pH 5.0 – 9.0Prevents acid-catalyzed hydrolysis of the nitrile group into HCN[3].
Accumulation Time Limit < 90 DaysEPA RCRA standard for Large Quantity Generators (LQG).
Storage Temperature 15 °C – 25 °C (Ambient)Prevents thermal degradation and pressure buildup in sealed containers.

Self-Validating Disposal Protocol

This step-by-step methodology ensures that the disposal of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is logically sound, safe, and compliant. Every phase includes a validation step to prevent downstream chemical incompatibilities.

Phase 1: Pre-Disposal Hazard Verification

  • Action: Before adding the compound to any liquid waste stream, test the existing stream's pH using universal indicator paper.

  • Causality: Mixing this nitrile-containing compound into a highly acidic waste stream (pH < 2.0) creates an environment conducive to HCN gas generation[3].

  • Validation: The disposal may only proceed if the indicator paper confirms a pH between 5.0 and 9.0. If the pH is out of bounds, the stream must be neutralized prior to the addition of the compound.

Phase 2: Segregation and Containerization

  • Action: Deposit the solid or dissolved compound exclusively into a high-density polyethylene (HDPE) or PTFE-lined glass container explicitly labeled "Halogenated Organic Waste."

  • Causality: Segregating halogenated waste from non-halogenated waste is an EPA mandate because halogenated waste requires specialized, high-cost, high-temperature incineration (>1100 °C) equipped with alkaline scrubbers to neutralize hydrobromic acid (HBr) exhaust[5].

  • Validation: Visually inspect the container's chemical addition log. If any strong acids or non-halogenated bulk solvents (e.g., pure acetone, hexane) are listed, halt the process and initiate a new, dedicated halogenated waste container.

Phase 3: RCRA-Compliant Labeling and Storage

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List the full chemical name: "3-bromo-5-(1-cyano-1-methylethyl)benzoic acid." Do not use abbreviations.

  • Causality: Under [6], unidentified waste ("unknowns") triggers costly forensic chemical analysis and poses severe risks to waste handlers.

  • Validation: Cross-reference the mass/volume added on the waste tag with the deduction in your laboratory's chemical inventory system. The numbers must reconcile perfectly to ensure no fugitive material is left unaccounted for.

Phase 4: Manifesting and Final Destruction

  • Action: Transfer the sealed container to the Environmental Health and Safety (EHS) department within the 90-day accumulation window. Complete the[7].

  • Causality: The manifest ensures cradle-to-grave tracking, guaranteeing the material reaches a licensed facility capable of the necessary high-temperature incineration[7].

  • Validation: Retain the EHS signed transfer receipt. Verify that the final disposal facility certificate lists "Incineration" as the final destruction method.

Disposal Workflow Visualization

WasteWorkflow start Waste: 3-bromo-5-(1-cyano-1-methylethyl) benzoic acid acid_decision Are Strong Acids Present in Stream? start->acid_decision ph_check Test Waste Stream pH (Validate: pH 5.0 - 9.0) halogen_container Deposit in Approved Halogenated Organic Container ph_check->halogen_container pH Validated acid_decision->ph_check No hcn_risk CRITICAL RISK: HCN Gas Isolate & Neutralize Immediately acid_decision->hcn_risk Yes (pH < 5.0) hcn_risk->halogen_container Neutralized manifest Complete EPA Uniform Hazardous Waste Manifest halogen_container->manifest Container Full / 90 Days incineration High-Temp Incineration (>1100°C) with Flue-Gas Scrubbing manifest->incineration Transfer to EHS

Logical decision pathway for the segregation and disposal of halogenated nitrile waste.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste.[Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Manifest System.[Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

Sources

Handling

Personal protective equipment for handling 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

As a high-value intermediate in advanced organic synthesis and drug development, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (C₁₂H₁₂BrNO₂) requires precise logistical and safety oversight. While it is a stable solid at...

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Author: BenchChem Technical Support Team. Date: April 2026

As a high-value intermediate in advanced organic synthesis and drug development, 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid (C₁₂H₁₂BrNO₂) requires precise logistical and safety oversight. While it is a stable solid at room temperature, its unique combination of functional groups presents specific occupational hazards.

This guide provides researchers and safety officers with a causality-driven framework for personal protective equipment (PPE), operational workflows, and disposal logistics, ensuring both scientific integrity and laboratory safety.

Causality-Driven Hazard Assessment

To understand the safety protocols, we must first analyze the molecule's architectural hazards. We extrapolate the baseline hazard profile from closely related halogenated benzoic acid analogs, which are classified for acute toxicity and irritation[1].

  • The Carboxylic Acid (-COOH): This moiety acts as a strong proton donor. Upon contact with the moisture of the conjunctiva or respiratory tract, it causes localized pH drops, leading to serious eye irritation (H319) and respiratory tract irritation (H335)[1].

  • The Brominated Aromatic Ring: The heavy bromine atom significantly increases the molecule's lipophilicity. If the powder is dissolved in penetrating organic solvents (e.g., DMSO, DMF) during cross-coupling reactions, the compound can easily bypass the epidermal barrier, carrying its toxic payload directly into the systemic circulation.

  • The 1-Cyano-1-methylethyl Group: The nitrile (-C≡N) is sterically hindered by gem-dimethyl groups, rendering it highly stable under standard benchtop conditions. However, exposing this compound to strong mineral acids or powerful reducing agents poses a theoretical risk of hydrogen cyanide (HCN) gas evolution.

Personal Protective Equipment (PPE) Matrix

According to the hierarchy of controls outlined by occupational safety standards, PPE is the final line of defense against chemical exposure[2]. The following matrix details the required PPE and the mechanistic rationale behind each choice, adhering to global barrier protection principles[3].

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ingress of aerosolized powder. Standard safety glasses lack orbital seals, leaving the eyes vulnerable to the acidic moiety.
Hand Protection Nitrile gloves (≥5 mil); Double-glove if using organic solventsNitrile provides an excellent barrier against the dry powder. However, if handling the compound in DMSO/DMF, the lipophilic bromine atom accelerates solvent-mediated breakthrough.
Body Protection 100% Cotton, knee-length lab coatProvides a physical barrier against dermal exposure. Cotton is preferred over synthetics to prevent melting in case of secondary thermal events.
Respiratory N95/P100 Particulate Respirator (Conditional)Required only if engineering controls (e.g., Fume Hood) fail or during bulk powder transfer, preventing inhalation of H335-classified particulates[1].
Operational Workflow & Safe Handling Protocol

Engineering controls, specifically the chemical fume hood, are the primary defense mechanism against airborne hazards[2].

Protocol: Precision Weighing and Solubilization

  • Environmental Verification: Ensure the Class II chemical fume hood face velocity is operating between 0.4 and 0.5 m/s. Do not proceed if the flow alarm is active.

  • Static Mitigation: Halogenated aromatic powders are highly prone to static charge accumulation, which causes sudden aerosolization. Discharge the anti-static weigh boat using a zero-stat gun. Always use a grounded, stainless-steel micro-spatula.

  • Mass Transfer: Carefully transfer the 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid into a tared, sealable receptacle. Keep the source bottle as close to the receptacle as possible to minimize the drop distance.

  • In-Hood Solubilization: Add the reaction solvent (e.g., DMF, THF) directly to the receptacle inside the fume hood. Cap the vial securely before transporting it to the reaction block. Never transport unsealed powder across the laboratory.

Spill Response & Decontamination (Self-Validating System)

A safety protocol is only as reliable as its verifiability. In the event of a powder spill, execute the following self-validating decontamination procedure:

Protocol: Wet-Wipe Neutralization

  • Containment: Do not dry sweep. Dry sweeping will immediately aerosolize the respiratory irritant.

  • Neutralization: Lay absorbent pads over the spilled powder. Gently dampen the pads with a 5% Sodium Bicarbonate (NaHCO₃) solution. This mild base will safely neutralize the carboxylic acid moiety without generating excessive exothermic heat.

  • Collection: Wipe inward from the perimeter to the center to prevent spreading the contamination. Place all used pads into a designated solid hazardous waste bag.

  • Validation (The Trust Step): Swab the decontaminated bench surface with a damp piece of universal pH paper. A reading of pH 7.0 confirms the complete removal of the acidic residue. If the pH is <6, repeat the neutralization step.

Waste Disposal & Environmental Logistics

Proper chemical management requires strict adherence to cradle-to-grave tracking principles[4].

  • Segregation: Due to the bromine substituent, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste carboys. Mixing halogenated and non-halogenated waste violates environmental regulations and drastically increases institutional disposal costs.

  • Chemical Incompatibility: Ensure the waste container does not contain strong mineral acids. Extreme acidic conditions could theoretically hydrolyze the nitrile group, risking the release of toxic byproducts.

  • Documentation: Log the exact mass and volume added to the waste manifest immediately, ensuring full regulatory compliance[4].

Workflow Visualization

The following diagram illustrates the logical progression of safe handling, from initial fume hood verification to final waste disposal or spill response.

G Start Initiate Handling Protocol Hood Verify Fume Hood (Face Velocity 0.4-0.5 m/s) Start->Hood PPE Don PPE (Goggles, Nitrile Gloves, Lab Coat) Hood->PPE Static Static Mitigation (Anti-static tools) PPE->Static Transfer Weigh & Transfer Powder Static->Transfer Spill Spill Detected? Transfer->Spill Decon Wet Wipe Protocol (5% NaHCO3) Spill->Decon Yes Reaction Seal & Transfer to Reaction Spill->Reaction No Validate Validate Neutral pH Decon->Validate Validate->Reaction Clean Waste Dispose as Halogenated Waste Reaction->Waste

Workflow for the safe handling, transfer, and spill response of halogenated cyano-benzoic acids.

References[1] Title: 3-Bromo-5-(propan-2-yl)benzoic acid | C10H11BrO2 - PubChem

Source: National Institutes of Health (NIH) URL:[Link][4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / National Research Council URL:[Link][3] Title: Personal protective equipment (PPE) Source: World Health Organization (WHO) URL:[Link][2] Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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